molecular formula C35H64O5 B15579753 1,2-Di-(9Z-hexadecenoyl)-sn-glycerol

1,2-Di-(9Z-hexadecenoyl)-sn-glycerol

Cat. No.: B15579753
M. Wt: 564.9 g/mol
InChI Key: HSQHRRHRYJNSOC-DWCRPSDDSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2-di-palmitoleoyl-2-sn-glycerol is a 1,2-diacyl-sn-glycerol in which the 1- and 2-acyl groups are specified as palmitoleoyl. It has a role as a mouse metabolite. It is functionally related to a palmitoleic acid.
DG(16:1(9Z)/16:1(9Z)/0:0) is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
DG(16:1(9Z)/16:1(9Z)/0:0) is a metabolite found in or produced by Saccharomyces cerevisiae.

Properties

Molecular Formula

C35H64O5

Molecular Weight

564.9 g/mol

IUPAC Name

[(2S)-2-[(Z)-hexadec-9-enoyl]oxy-3-hydroxypropyl] (Z)-hexadec-9-enoate

InChI

InChI=1S/C35H64O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-34(37)39-32-33(31-36)40-35(38)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h13-16,33,36H,3-12,17-32H2,1-2H3/b15-13-,16-14-/t33-/m0/s1

InChI Key

HSQHRRHRYJNSOC-DWCRPSDDSA-N

physical_description

Solid

Origin of Product

United States

Foundational & Exploratory

The Pivotal Role of 1,2-Diacyl-sn-glycerols in Neuronal Function: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

1,2-diacyl-sn-glycerol (DAG) is a critical lipid second messenger that orchestrates a multitude of signaling cascades within neurons, profoundly influencing synaptic transmission, plasticity, and overall neuronal health. Generated at the plasma membrane in response to a variety of neurotransmitters and growth factors, DAG acts as a molecular switch, recruiting and activating a specific cohort of downstream effector proteins. This technical guide provides an in-depth exploration of the multifaceted biological roles of 1,2-diacyl-sn-glycerol in the nervous system. It details the canonical and non-canonical pathways of DAG generation, dissects the mechanisms of action of its primary neuronal effectors—Protein Kinase C (PKC), Munc13, RasGRP, and Transient Receptor Potential Canonical (TRPC) channels—and elucidates its crucial involvement in the bidirectional control of synaptic strength through long-term potentiation (LTP) and long-term depression (LTD). Furthermore, this guide summarizes the growing body of evidence implicating dysregulated DAG signaling in the pathophysiology of various neurodegenerative diseases. Detailed experimental protocols for the quantification of DAG and the functional analysis of its signaling pathways are provided, alongside quantitative data and visual representations of the core signaling networks to facilitate a comprehensive understanding for researchers and drug development professionals.

Introduction to 1,2-Diacyl-sn-glycerol in Neuronal Signaling

1,2-diacyl-sn-glycerol is a glycerolipid composed of a glycerol (B35011) backbone esterified to two fatty acid chains at the sn-1 and sn-2 positions. While serving as a key intermediate in the biosynthesis of larger lipids like triglycerides and phospholipids, its paramount importance in neuroscience lies in its function as a second messenger.[1] In its signaling capacity, DAG is transiently produced in the inner leaflet of the plasma membrane, where it recruits and activates a specific set of proteins characterized by the presence of a conserved C1 domain. This recruitment is the linchpin of a wide array of cellular responses that are fundamental to neuronal function.

The primary and most well-characterized pathway for stimulus-dependent DAG generation in neurons is the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) by phospholipase C (PLC).[2] This reaction is initiated by the activation of G-protein coupled receptors (GPCRs) or receptor tyrosine kinases (RTKs), leading to the concurrent production of DAG and inositol (B14025) 1,4,5-trisphosphate (IP3).[2] While IP3 diffuses into the cytosol to mobilize intracellular calcium, DAG remains embedded in the plasma membrane, poised to engage its downstream targets.

The spatiotemporal dynamics of DAG signaling are tightly controlled. The transient nature of the DAG signal is ensured by its rapid metabolism. The primary route of DAG signal termination is its phosphorylation to phosphatidic acid (PA) by a family of enzymes known as diacylglycerol kinases (DGKs).[3][4] This conversion not only attenuates DAG-mediated signaling but also generates another lipid second messenger, PA, which has its own distinct signaling roles.

Key Downstream Effectors of DAG in Neurons

The biological effects of 1,2-diacyl-sn-glycerol are mediated through its interaction with a select group of effector proteins. In neurons, the most prominent and well-studied of these are Protein Kinase C (PKC), Munc13, Ras Guanyl Nucleotide-Releasing Proteins (RasGRPs), and Transient Receptor Potential Canonical (TRPC) channels.

Protein Kinase C (PKC)

The PKC family of serine/threonine kinases are arguably the most well-known effectors of DAG.[5] Conventional and novel PKC isoforms possess C1 domains that bind DAG, leading to their translocation to the plasma membrane and subsequent activation.[6] Once activated, PKC phosphorylates a vast array of substrate proteins, thereby modulating their activity and influencing processes such as neurotransmitter release, ion channel function, and gene expression.[5] The sustained activation of certain PKC isoforms is implicated in forms of synaptic plasticity like long-term potentiation (LTP).[3]

Munc13

Munc13 proteins are essential components of the presynaptic machinery, playing a critical role in the priming of synaptic vesicles for exocytosis.[3][7] Munc13-1, a key isoform in many central synapses, contains a C1 domain that binds DAG.[1][3] This interaction is thought to induce a conformational change in Munc13-1, promoting its function in SNARE complex assembly and thereby enhancing the probability of neurotransmitter release.[3][7] This DAG-dependent potentiation of vesicle priming is a key mechanism underlying certain forms of short-term synaptic plasticity.

Ras Guanyl Nucleotide-Releasing Proteins (RasGRPs)

RasGRPs are a family of guanine (B1146940) nucleotide exchange factors (GEFs) for the small GTPase Ras.[8] They possess a C1 domain that mediates their recruitment to the plasma membrane in response to elevated DAG levels.[8][9] This translocation brings RasGRP into proximity with its substrate, Ras, leading to the activation of the Ras-MAPK signaling cascade.[8] In neurons, this pathway is involved in regulating cell growth, differentiation, and synaptic plasticity.[8]

Transient Receptor Potential Canonical (TRPC) Channels

A subset of the TRPC family of non-selective cation channels, particularly TRPC3, TRPC6, and TRPC7, are directly gated by DAG.[10] The binding of DAG to these channels promotes their opening, leading to an influx of cations, including Ca2+ and Na+. This depolarization and calcium entry can have profound effects on neuronal excitability and can contribute to the induction of synaptic plasticity.

Signaling Pathways of 1,2-Diacyl-sn-glycerol in Neurons

The generation of 1,2-diacyl-sn-glycerol at the neuronal plasma membrane initiates a cascade of signaling events that diverge to influence multiple aspects of neuronal function. The canonical pathway begins with the activation of Gq-coupled GPCRs or RTKs, leading to the activation of Phospholipase C (PLC). PLC then hydrolyzes PIP2 into DAG and IP3. From this point, DAG can activate several downstream pathways.

DAG_Signaling_Pathways GPCR_RTK GPCR / RTK PLC Phospholipase C (PLC) GPCR_RTK->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG 1,2-Diacyl-sn-glycerol (DAG) PIP2->DAG IP3 IP3 PIP2->IP3 PKC Protein Kinase C (PKC) DAG->PKC Activates Munc13 Munc13 DAG->Munc13 Activates RasGRP RasGRP DAG->RasGRP Activates TRPC TRPC Channels DAG->TRPC Activates DGK Diacylglycerol Kinase (DGK) DAG->DGK Substrate Substrates Protein Phosphorylation PKC->Substrates VesiclePriming Synaptic Vesicle Priming & Neurotransmitter Release Munc13->VesiclePriming Ras Ras Activation RasGRP->Ras CationInflux Cation Influx (Ca2+, Na+) TRPC->CationInflux PA Phosphatidic Acid (PA) DGK->PA Produces SynapticPlasticity Synaptic Plasticity (LTP/LTD) Substrates->SynapticPlasticity VesiclePriming->SynapticPlasticity Ras->SynapticPlasticity CationInflux->SynapticPlasticity

Caption: Core DAG signaling pathways in neurons.

Role in Synaptic Plasticity: LTP and LTD

Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is a fundamental cellular mechanism underlying learning and memory. 1,2-diacyl-sn-glycerol is a key player in both long-term potentiation (LTP), a persistent strengthening of synapses, and long-term depression (LTD), a long-lasting decrease in synaptic strength.[3]

The involvement of DAG in LTP is often mediated through the activation of PKC.[3] Following its activation by DAG, PKC can phosphorylate various synaptic proteins, including AMPA receptor subunits, leading to their increased insertion into the postsynaptic membrane or enhanced channel conductance, thereby strengthening the synapse.

Conversely, DAG signaling can also contribute to certain forms of LTD. For instance, at some synapses, the activation of metabotropic glutamate (B1630785) receptors leads to DAG production and subsequent PKC activation, which can promote the internalization of AMPA receptors, thus weakening the synapse.[3] The precise outcome of DAG signaling on synaptic strength is highly dependent on the specific synapse, the complement of DAG effectors and their substrates present, and the pattern of neuronal activity.

The regulation of DAG levels by diacylglycerol kinases (DGKs) is emerging as a critical control point for bidirectional synaptic plasticity. By converting DAG to PA, DGKs can terminate DAG-dependent processes, and the balance between DAG and PA signaling can tip the scales towards either LTP or LTD.[3][7]

Quantitative Data on DAG Signaling Components

The precise orchestration of DAG signaling is dependent on the concentrations of DAG and its effectors, as well as their binding affinities and enzymatic kinetics. The following tables summarize some of the key quantitative parameters reported in the literature.

Effector ProteinC1 DomainLigandBinding Affinity (Kd)Cell/SystemReference
RasGRPC1-RasGRP[3H]PDBu0.58 ± 0.08 nMRecombinant Protein[4]
PKCαC1BαDiacylglycerol (DOG)24.2 µMRecombinant Protein[11]
Munc13-1C1Diacylglycerol (DOG)Low affinityRecombinant Protein[3]
EnzymeBrain Region/Cell TypeSubstrateKmVmaxReference
Diacylglycerol LipaseBovine Brain1,2-diacyl-sn-glycerols-616 nmol/min/mg protein[12]
Diacylglycerol Lipase (cAMP-dependent protein kinase phosphorylated)Bovine Brain1,2-diacyl-sn-glycerols-1,900 nmol/min/mg protein[12]
Diacylglycerol KinaseRat Brain MyelinDiacylglycerol-0.29 nmol/min/mg protein[13]

Note: Kd (dissociation constant) is a measure of binding affinity, where a lower value indicates a higher affinity. Km (Michaelis constant) is the substrate concentration at which the enzyme reaction rate is half of Vmax (maximum reaction rate).

Involvement in Neurological Disorders

Given the central role of 1,2-diacyl-sn-glycerol in neuronal signaling, it is not surprising that dysregulation of its metabolic and signaling pathways is implicated in a range of neurological and neurodegenerative diseases. Altered DAG levels and aberrant activity of its downstream effectors have been reported in conditions such as Alzheimer's disease, Parkinson's disease, and Lewy Body Dementia. The accumulation of DAG in the frontal cortex of patients with these disorders suggests that altered DAG metabolism may be a common feature of neurodegenerative diseases characterized by proteinopathy and cognitive decline. The precise mechanisms by which DAG signaling contributes to the pathophysiology of these diseases are an active area of research and represent a promising avenue for the development of novel therapeutic strategies.

Experimental Protocols

A variety of experimental techniques are available to investigate the role of 1,2-diacyl-sn-glycerol in neurons. Below are detailed methodologies for some of the key experimental approaches.

Quantification of 1,2-Diacyl-sn-glycerol by LC-MS/MS

This protocol describes a method for the sensitive and specific quantification of DAG molecular species from brain tissue using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

LC_MS_Protocol Start Start: Brain Tissue Sample Homogenization 1. Homogenization (e.g., in cold methanol/water) Start->Homogenization Extraction 2. Lipid Extraction (e.g., Bligh-Dyer method) Homogenization->Extraction Derivatization 3. Derivatization (Optional) (e.g., with DDTC for improved ionization) Extraction->Derivatization LC_Separation 4. LC Separation (e.g., on a PFP column) Derivatization->LC_Separation MS_Detection 5. MS/MS Detection (Positive ESI, MRM mode) LC_Separation->MS_Detection Quantification 6. Quantification (Using internal standards) MS_Detection->Quantification End End: DAG Molecular Species Profile Quantification->End

Caption: Workflow for DAG quantification by LC-MS/MS.

Materials:

  • Brain tissue

  • Homogenizer

  • Chloroform, Methanol, Water (HPLC grade)

  • Internal standards (e.g., deuterated DAG species)

  • Derivatization reagent (e.g., Sodium diethyldithiocarbamate (B1195824) - DDTC)

  • HPLC system with a suitable column (e.g., pentafluorophenyl - PFP)

  • Tandem mass spectrometer with an electrospray ionization (ESI) source

Procedure:

  • Sample Preparation: Rapidly dissect and freeze the brain tissue in liquid nitrogen to halt metabolic activity.

  • Homogenization: Homogenize the frozen tissue in a cold solvent mixture, such as 2:1 methanol:water, containing the internal standards.

  • Lipid Extraction: Perform a lipid extraction using the Bligh and Dyer method (chloroform:methanol:water). The lower organic phase containing the lipids is collected.

  • Derivatization (Optional but recommended for improved sensitivity): The hydroxyl group of DAG can be derivatized to enhance ionization efficiency. For example, react the lipid extract with DDTC.[14]

  • LC-MS/MS Analysis:

    • Inject the derivatized sample onto the LC system.

    • Separate the different lipid species using a gradient elution on the PFP column.

    • Introduce the eluent into the mass spectrometer.

    • Operate the mass spectrometer in positive ESI mode and use Multiple Reaction Monitoring (MRM) to specifically detect and quantify the transitions from the precursor ion to a specific product ion for each DAG species and internal standard.[14]

  • Data Analysis: Construct a standard curve using the internal standards and quantify the amount of each DAG species in the sample.

Live-Cell Imaging of DAG Dynamics using FRET Biosensors

Genetically encoded biosensors based on Förster Resonance Energy Transfer (FRET) allow for the real-time visualization of changes in DAG concentration in living neurons.

Principle: A FRET-based DAG biosensor typically consists of a C1 domain that binds DAG, flanked by a cyan fluorescent protein (CFP) and a yellow fluorescent protein (YFP). In the absence of DAG, the sensor is in an "open" conformation, and excitation of CFP results in minimal energy transfer to YFP. Upon binding to DAG, the sensor undergoes a conformational change, bringing CFP and YFP into close proximity, which increases FRET. The ratio of YFP to CFP emission is thus a readout of DAG concentration.

Procedure:

  • Construct and Transfection: Clone the FRET biosensor into a suitable expression vector. Transfect primary neurons or a neuronal cell line with the plasmid.

  • Imaging Setup: Use an inverted fluorescence microscope equipped for FRET imaging, including appropriate excitation and emission filters for CFP and YFP.

  • Image Acquisition:

    • Acquire a baseline FRET ratio before stimulation.

    • Stimulate the neurons with an agonist that activates PLC (e.g., a specific neurotransmitter).

    • Acquire a time-lapse series of CFP and YFP images.

  • Data Analysis: Calculate the YFP/CFP emission ratio for each time point. An increase in this ratio indicates an increase in DAG levels.

Whole-Cell Patch-Clamp Recording of DAG-Mediated Effects on Synaptic Transmission

This protocol allows for the investigation of how DAG signaling modulates synaptic currents in individual neurons.

Materials:

  • Acute brain slices (e.g., hippocampus)

  • Artificial cerebrospinal fluid (aCSF)

  • Patch pipettes (3-7 MΩ)

  • Intracellular solution

  • Patch-clamp amplifier and data acquisition system

  • DAG analog (e.g., phorbol (B1677699) ester like PDBu or a cell-permeable DAG)

Procedure:

  • Slice Preparation: Prepare acute brain slices from the desired brain region.

  • Recording:

    • Obtain a whole-cell patch-clamp recording from a neuron of interest.

    • Record baseline synaptic activity (e.g., spontaneous or evoked excitatory postsynaptic currents - EPSCs).

    • Bath-apply the DAG analog to the slice.

    • Continue to record synaptic activity to observe any changes in the frequency, amplitude, or kinetics of the EPSCs.

  • Data Analysis: Compare the synaptic parameters before and after the application of the DAG analog to determine its effect on synaptic transmission.

Conclusion

1,2-diacyl-sn-glycerol is a central hub in neuronal signaling, translating extracellular signals into a diverse array of intracellular responses that are fundamental to brain function. Its roles in regulating neurotransmitter release, shaping synaptic plasticity, and contributing to neuronal development and survival are well-established. The intricate network of DAG effectors and the tight spatial and temporal control of its signaling underscore its importance in maintaining neuronal homeostasis. The growing evidence linking dysregulated DAG metabolism and signaling to neurodegenerative diseases highlights this pathway as a promising area for therapeutic intervention. The experimental approaches detailed in this guide provide a robust toolkit for researchers and drug development professionals to further unravel the complexities of DAG signaling in the nervous system and to explore its potential as a therapeutic target.

References

The Metabolism of 1,2-Di-(9Z-hexadecenoyl)-sn-glycerol in Cancer Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The metabolic landscape of cancer cells is profoundly reprogrammed to support their rapid proliferation and survival. Alterations in lipid metabolism, particularly the synthesis and signaling of diacylglycerols (DAGs), have emerged as a critical hallmark of many malignancies. This technical guide provides an in-depth exploration of the metabolism of a specific mono-unsaturated diacylglycerol, 1,2-Di-(9Z-hexadecenoyl)-sn-glycerol (dipalmitoleoyl-sn-glycerol), within the context of cancer biology. While direct research on this specific molecule is nascent, this document synthesizes current knowledge on general DAG metabolism, the role of its constituent fatty acid (palmitoleic acid) in cancer, and key enzymatic pathways to provide a comprehensive framework for future investigation. This guide includes detailed experimental protocols, illustrative data presentation tables, and signaling pathway diagrams to facilitate further research in this promising area of cancer metabolism and drug development.

Introduction: Diacylglycerol Metabolism in Cancer

Cancer cells exhibit a heightened demand for lipids, which serve as essential building blocks for membranes, sources of energy, and critical signaling molecules. Diacylglycerols (DAGs) are central intermediates in lipid metabolism and potent second messengers that regulate a multitude of cellular processes, including proliferation, survival, and migration. The cellular levels of DAGs are tightly controlled by the coordinated action of synthesizing and catabolizing enzymes. Dysregulation of these enzymatic pathways is a common feature in cancer, leading to aberrant DAG signaling and a pro-tumorigenic lipid environment.

This compound is a diacylglycerol composed of a glycerol (B35011) backbone esterified to two molecules of palmitoleic acid (9Z-hexadecenoic acid). Palmitoleic acid, a monounsaturated omega-7 fatty acid, has been implicated in various aspects of cancer biology, making its diacyl-glycerol form a molecule of significant interest.

Biosynthesis and Catabolism of this compound

The synthesis of this compound in cancer cells can occur through several pathways, primarily involving the de novo synthesis of its fatty acid precursor, palmitoleic acid, and the subsequent esterification to a glycerol backbone.

De Novo Synthesis of Palmitoleic Acid

Cancer cells often exhibit increased de novo fatty acid synthesis.[1] Palmitoleic acid is synthesized from the saturated fatty acid, palmitic acid, through the action of Stearoyl-CoA Desaturase-1 (SCD1).[1][2] The expression and activity of SCD1 are frequently upregulated in various cancers, contributing to an increased pool of monounsaturated fatty acids.[2]

Formation of this compound

Once synthesized, palmitoleoyl-CoA can be incorporated into the glycerol backbone through the glycerophosphate pathway. Key enzymes in this process include:

  • Glycerol-3-phosphate acyltransferase (GPAT): Catalyzes the initial acylation of glycerol-3-phosphate.

  • 1-acylglycerol-3-phosphate O-acyltransferase (AGPAT): Adds the second acyl chain to form phosphatidic acid (PA).[3]

  • Phosphatidic acid phosphohydrolases (PAPs) or Lipins: Dephosphorylate PA to yield DAG.[3]

Alternatively, this compound can be generated through the hydrolysis of phospholipids (B1166683), such as phosphatidylcholine (PC), by the action of phospholipase C (PLC).[4]

Metabolic Fates of this compound

As a key metabolic intermediate, this compound can be directed towards several pathways:

  • Conversion to Phosphatidic Acid: Diacylglycerol kinases (DGKs) phosphorylate DAG to produce phosphatidic acid (PA), thereby terminating DAG signaling.[5] Different DGK isoforms exhibit varying substrate specificities.

  • Synthesis of Triacylglycerols (TAGs): Diacylglycerol acyltransferases (DGATs) catalyze the final step in TAG synthesis by adding a third acyl chain to DAG.[6] This allows for the storage of excess fatty acids in lipid droplets, a mechanism cancer cells use to prevent lipotoxicity and maintain a ready energy source.[7]

  • Precursor for Phospholipid Synthesis: DAG is a precursor for the synthesis of major membrane phospholipids like phosphatidylcholine (PC) and phosphatidylethanolamine (B1630911) (PE).

cluster_synthesis Biosynthesis cluster_catabolism Metabolic Fates Palmitic Acid Palmitic Acid SCD1 SCD1 Palmitic Acid->SCD1 Palmitoleoyl-CoA Palmitoleoyl-CoA SCD1->Palmitoleoyl-CoA GPAT GPAT Palmitoleoyl-CoA->GPAT AGPAT AGPAT Palmitoleoyl-CoA->AGPAT Glycerol-3-Phosphate Glycerol-3-Phosphate Glycerol-3-Phosphate->GPAT GPAT->AGPAT Phosphatidic Acid Phosphatidic Acid AGPAT->Phosphatidic Acid LIPIN LIPIN Phosphatidic Acid->LIPIN DAG 1,2-Di-(9Z-hexadecenoyl) -sn-glycerol LIPIN->DAG PLC PLC PLC->DAG Phospholipids Phospholipids Phospholipids->PLC DAG_cat 1,2-Di-(9Z-hexadecenoyl) -sn-glycerol DGK DGK DAG_cat->DGK DGAT DGAT DAG_cat->DGAT Phospholipid_synthesis Phospholipid Synthesis (PC, PE) DAG_cat->Phospholipid_synthesis PA_cat Phosphatidic Acid DGK->PA_cat TAG Triacylglycerols (Lipid Droplets) DGAT->TAG DAG 1,2-Di-(9Z-hexadecenoyl) -sn-glycerol PKC Protein Kinase C (cPKC, nPKC) DAG->PKC Activation Downstream Downstream Signaling (Proliferation, Survival, Migration) PKC->Downstream Phosphorylation start Cancer Cell Culture harvest Cell Harvesting and Lysis start->harvest extract Lipid Extraction (Bligh-Dyer) harvest->extract lcms LC-MS/MS Analysis (Quantification) extract->lcms pkc_assay PKC Activity Assay extract->pkc_assay dgk_assay DGK Activity Assay extract->dgk_assay dgat_assay DGAT Activity Assay extract->dgat_assay data Data Analysis and Interpretation lcms->data pkc_assay->data dgk_assay->data dgat_assay->data

References

A Technical Guide to Diacylglycerol Signaling: Understanding the Role of a Key Second Messenger

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diacylglycerol (DAG) is a critical lipid second messenger that plays a pivotal role in a multitude of cellular signaling pathways. While the general functions of DAG are well-established, specific isomers, such as 1,2-Di-(9Z-hexadecenoyl)-sn-glycerol, remain less characterized in scientific literature. This technical guide provides a comprehensive overview of the established roles of diacylglycerol as a second messenger, with a focus on its canonical signaling pathways, the influence of its molecular structure on function, and the experimental methodologies used for its study. Although specific data on this compound is not currently available, this document will equip researchers with the foundational knowledge of DAG signaling necessary to investigate the functions of this and other specific isomers.

Introduction to Diacylglycerol as a Second Messenger

Diacylglycerol is a glycerolipid composed of a glycerol (B35011) backbone with two fatty acid chains attached.[1] It is a key signaling molecule that, along with inositol (B14025) 1,4,5-trisphosphate (IP3), is produced from the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) by phospholipase C (PLC).[2][3] This process is initiated by the activation of G-protein-coupled receptors (GPCRs) or receptor tyrosine kinases (RTKs) by extracellular stimuli.[4][5]

The primary and most well-understood function of DAG is the activation of protein kinase C (PKC), a family of serine/threonine kinases.[2][6] This activation triggers a cascade of downstream signaling events that regulate a wide array of cellular processes, including cell growth, differentiation, proliferation, and apoptosis.[1][7]

The Canonical Diacylglycerol Signaling Pathway

The activation of PKC by DAG is a cornerstone of cellular signaling. The general pathway can be summarized as follows:

  • Signal Reception: An extracellular signal (e.g., a hormone or growth factor) binds to a cell surface receptor.

  • PLC Activation: The activated receptor stimulates phospholipase C (PLC).

  • PIP2 Hydrolysis: PLC catalyzes the breakdown of PIP2, a membrane phospholipid, into DAG and IP3.[3]

  • DAG and IP3 as Second Messengers: DAG remains in the plasma membrane, while IP3 diffuses into the cytosol to release calcium from the endoplasmic reticulum.[3][8]

  • PKC Activation: The increase in intracellular calcium, along with the presence of DAG in the membrane, recruits and activates PKC.[6]

  • Downstream Phosphorylation: Activated PKC then phosphorylates a variety of target proteins, leading to a cellular response.[6]

DAG_PKC_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytosol Cytosol Ligand Ligand Receptor Receptor Ligand->Receptor Binds PLC PLC Receptor->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes DAG Diacylglycerol (DAG) PIP2->DAG Generates IP3 IP₃ PIP2->IP3 Generates PKC_inactive Inactive PKC DAG->PKC_inactive Recruits & Activates PKC_active Active PKC PKC_inactive->PKC_active Cellular_Response Cellular Response PKC_active->Cellular_Response Phosphorylates Targets Ca2 IP3->Ca2 Releases Ca2->PKC_inactive

Figure 1. The canonical diacylglycerol (DAG) signaling pathway leading to the activation of Protein Kinase C (PKC).

The Influence of Diacylglycerol Structure on Signaling

The fatty acid composition of DAG molecules can significantly influence their signaling properties.[9] Factors such as acyl chain length and the degree of unsaturation can affect:

  • Protein-Lipid Affinities: The specific structure of a DAG isomer can alter its binding affinity for different PKC isoforms and other C1 domain-containing proteins.[10]

  • Trans-bilayer Movement: The rate at which a DAG molecule flips between the leaflets of the plasma membrane can be influenced by its fatty acid chains.[9]

  • Metabolic Fate: The structure of DAG can determine how it is metabolized, either being phosphorylated to phosphatidic acid by diacylglycerol kinases (DGKs) or acylated to form triacylglycerols.[2][11]

While there is no specific information in the provided search results about the signaling role of this compound, which contains two palmitoleic acid chains, studies on other DAG species provide insights. For instance, different DAG species have been shown to trigger distinct phosphorylation profiles of downstream targets.[10] This highlights the principle that the specific chemical structure of a DAG isomer is a key determinant of its biological function.

Experimental Methodologies for Studying Diacylglycerol Signaling

A variety of techniques are employed to investigate the role of DAG in cellular signaling.

Quantification of Diacylglycerol

Accurate measurement of DAG levels is crucial for understanding its signaling dynamics.

MethodPrincipleAdvantagesDisadvantages
Liquid Chromatography-Mass Spectrometry (LC-MS) Separates DAG species based on hydrophobicity, followed by mass spectrometric identification and quantification.[6]High specificity and sensitivity for individual DAG species.Requires specialized equipment and expertise.
High-Performance Thin-Layer Chromatography (HPTLC) Separates DAGs based on polarity, followed by densitometry or MS analysis.[6]Relatively simple and cost-effective.Lower resolution and sensitivity compared to LC-MS.
Live-Cell Imaging of DAG Dynamics

Visualizing DAG in living cells provides spatial and temporal information about its signaling.

  • Lipid Uncaging: This technique uses photo-caged lipid probes that release a specific DAG species upon light activation, allowing for precise control over its concentration at the plasma membrane.[9][10] This method is valuable for studying the kinetics of DAG-protein interactions and trans-bilayer movement.[9]

Lipid_Uncaging_Workflow Start Start Caged_DAG Introduce Caged DAG to Outer Leaflet Start->Caged_DAG Light_Activation Apply Light Pulse (Uncaging) Caged_DAG->Light_Activation DAG_Release Specific DAG Species Released at Membrane Light_Activation->DAG_Release Fluorescence_Microscopy Monitor Recruitment of Fluorescently Tagged Effector Proteins DAG_Release->Fluorescence_Microscopy Data_Analysis Quantify Binding Affinities and Kinetic Parameters Fluorescence_Microscopy->Data_Analysis End End Data_Analysis->End

Figure 2. Experimental workflow for studying DAG signaling using lipid uncaging.

Investigating Downstream Effects
  • Western Blotting: This technique can be used to measure the phosphorylation levels of PKC substrates and other downstream signaling proteins to assess the functional consequences of DAG signaling.[10]

  • In Vitro Kinase Assays: These assays directly measure the activity of PKC in the presence of different DAG species to determine their ability to activate the enzyme.

Conclusion and Future Directions

Diacylglycerol is a multifaceted second messenger with a well-established role in activating PKC and regulating numerous cellular processes. While the general principles of DAG signaling are understood, the specific functions of the vast number of individual DAG isomers, including this compound, are an active area of research. The structural diversity of DAG molecules provides a potential mechanism for fine-tuning cellular signals.[10] Future research employing advanced techniques like lipid uncaging and high-resolution mass spectrometry will be instrumental in elucidating the specific roles of different DAG species in health and disease, paving the way for the development of novel therapeutic strategies that target these pathways.

References

The Specificity of Activation: A Deep Dive into Diacylglycerols and Protein Kinase C

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Protein Kinase C (PKC) is a family of serine/threonine kinases that play pivotal roles in a vast array of cellular signaling pathways, governing processes from cell growth and differentiation to apoptosis and immune responses. The activation of conventional and novel PKC isoforms is critically dependent on the second messenger diacylglycerol (DAG). Far from being a simple "on" switch, the structural diversity of DAG molecules, particularly in their fatty acid composition, allows for a nuanced and isoform-specific regulation of PKC activity. This technical guide provides an in-depth exploration of the core principles underlying the role of specific diacylglycerols in PKC activation, offering quantitative data, detailed experimental methodologies, and visual representations of the key signaling and experimental workflows to aid researchers and drug development professionals in this complex field. Understanding this specificity is paramount for the rational design of therapeutic agents that can selectively modulate the activity of individual PKC isoforms, offering the potential for more targeted and effective treatments for a range of diseases, including cancer and neurological disorders.

The Structural Basis of Diacylglycerol-Mediated PKC Activation

The interaction between DAG and PKC is a highly specific molecular recognition event mediated by the C1 domain, a conserved cysteine-rich motif found in conventional (cPKC) and novel (nPKC) isoforms.[1][2] Atypical PKCs (aPKC) lack a functional DAG-binding C1 domain and are not regulated by this second messenger.[1][3]

The canonical activation of cPKC and nPKC isoforms by DAG involves the following key steps:

  • Generation of DAG: Agonist stimulation of cell surface receptors, such as G protein-coupled receptors (GPCRs) or receptor tyrosine kinases (RTKs), activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and sn-1,2-diacylglycerol, which remains embedded in the plasma membrane.[4][5]

  • PKC Translocation: In its inactive state, PKC resides in the cytosol. The increase in membrane-bound DAG creates a high-affinity binding site for the C1 domain of PKC. For conventional PKC isoforms (α, βI, βII, γ), a concomitant increase in intracellular calcium, triggered by IP3, is required for the C2 domain to initially target the enzyme to the plasma membrane, facilitating the subsequent binding of the C1 domain to DAG.[3][6] Novel PKC isoforms (δ, ε, η, θ) have a C2 domain that does not bind calcium, and their translocation is primarily driven by the interaction of their C1 domain with DAG.[3]

  • Conformational Change and Activation: The binding of DAG to the C1 domain, along with phosphatidylserine (B164497) (PS) as a cofactor, induces a conformational change in the PKC molecule. This relieves the autoinhibition imposed by a pseudosubstrate sequence in the regulatory domain, exposing the catalytic domain and allowing for the phosphorylation of target substrates.[1]

The Critical Role of the C1 Domain and DAG Stereospecificity

The C1 domain is the DAG-sensing module of PKC. It is a small, zinc-finger-containing domain that forms a hydrophobic groove where DAG binds.[7][8] Structural studies have revealed the precise molecular interactions that govern this binding. The glycerol (B35011) backbone and the carbonyl groups of the esterified fatty acids of DAG form hydrogen bonds with conserved residues within the C1 domain's binding pocket.[8]

Crucially, PKC is stereospecific for the sn-1,2-diacylglycerol isomer.[5] Other isomers, such as sn-2,3-DAG or 1,3-DAG, are not effective activators. This specificity ensures that PKC is only activated in response to specific signaling events that generate the correct DAG isomer.

Isoform-Specific Affinities for Diacylglycerol

The different PKC isoforms exhibit distinct affinities for DAG, which contributes to their differential activation in response to cellular signals. This is, in part, determined by the specific amino acid composition of their C1 domains. For instance, the C1A and C1B domains within the same PKC isoform can have different affinities for DAG. In PKCα, the C1A domain has a higher affinity for DAG, whereas in PKCδ, the C1A domain is also the primary site for DAG-induced activation.[9][10]

A key determinant of DAG affinity is a single amino acid residue within the C1b domain. In novel PKC isoforms, which have a high affinity for DAG, this position is occupied by a tryptophan residue. In contrast, conventional PKC isoforms have a tyrosine at the equivalent position, resulting in a lower affinity for DAG.[11][12] This "DAG-toggling" switch provides a molecular explanation for why novel PKCs can be activated by DAG alone, while conventional PKCs require the cooperative action of calcium.[11]

Quantitative Analysis of DAG-PKC Interactions

The precise quantification of the binding affinity and activation potential of different DAG species for various PKC isoforms is crucial for understanding their specific roles in cellular signaling and for the development of targeted therapeutics.

Table 1: Binding Affinities (Kd) of PKC C1 Domains for DAG-Containing Vesicles

PKC Isoform/DomainMutationLigandKd (µM)Reference(s)
PKCα C1bWild-Type5 mol% DAG35 ± 3[3]
PKCα C1bY22W5 mol% DAG<0.23[13]
PKCβ C1bWild-Type5 mol% DAGHigh (low affinity)[12]
PKCβ C1bY-to-W5 mol% DAGLow (high affinity)[12]
PKCε-Di-octanoyl-sn-glycerol (DOG)Lower than PKCα[6][14]
PKCα-Di-octanoyl-sn-glycerol (DOG)Higher than PKCε[6][14]

Table 2: Activation of PKC Isoforms by Specific Diacylglycerols

PKC IsoformDAG Species (sn-1-stearoyl-2-acyl)Relative ActivationReference(s)
PKC αArachidonoyl (SAG)+++[15]
PKC αDocosahexaenoyl (SDG)+[15]
PKC αEicosapentaenoyl (SEG)+[15]
PKC βIArachidonoyl (SAG)+[15]
PKC βIDocosahexaenoyl (SDG)+++[15]
PKC βIEicosapentaenoyl (SEG)+++[15]
PKC γAll tested (SAG, SDG, SEG)++[15]
PKC δArachidonoyl (SAG)+++[15]
PKC δDocosahexaenoyl (SDG)+[15]
PKC δEicosapentaenoyl (SEG)+[15]
PKC εArachidonoyl (SAG)++[15]
PKC εDocosahexaenoyl (SDG)++[15]
PKC εEicosapentaenoyl (SEG)++[15]

Note: The relative activation is a qualitative summary based on the cited literature. "+++" indicates the strongest activation within that isoform.

Experimental Protocols for Studying DAG-PKC Interactions

A variety of in vitro and cell-based assays are employed to investigate the intricate relationship between specific DAGs and PKC activation.

In Vitro PKC Kinase Activity Assay

This assay directly measures the enzymatic activity of purified PKC in the presence of specific DAGs.

Principle: The assay measures the transfer of a radioactive phosphate (B84403) from [γ-³²P]ATP to a specific PKC substrate peptide. The amount of incorporated radioactivity is proportional to the PKC activity.

Detailed Methodology:

  • Preparation of Lipid Vesicles:

    • Phosphatidylserine (PS) and the specific diacylglycerol (DAG) of interest are mixed in a chloroform (B151607) solution at the desired molar ratio (e.g., 4:1 PS:DAG).

    • The solvent is evaporated under a stream of nitrogen to form a thin lipid film.

    • The lipid film is hydrated in a buffer (e.g., 20 mM HEPES, pH 7.4) and sonicated to form small unilamellar vesicles.

  • Kinase Reaction:

    • The reaction mixture is prepared in a buffer containing purified PKC isoform, the prepared lipid vesicles, a specific PKC substrate peptide (e.g., a synthetic peptide corresponding to the phosphorylation site of a known PKC substrate), and CaCl₂ (for conventional PKC isoforms).

    • The reaction is initiated by the addition of [γ-³²P]ATP.

    • The reaction is allowed to proceed for a defined period (e.g., 10 minutes) at a controlled temperature (e.g., 30°C).

  • Termination and Detection:

    • The reaction is stopped by spotting the reaction mixture onto phosphocellulose paper.

    • The paper is washed extensively to remove unincorporated [γ-³²P]ATP.

    • The radioactivity incorporated into the peptide substrate is quantified using a scintillation counter.

Cellular PKC Translocation Assay

This cell-based assay visualizes the movement of PKC from the cytosol to cellular membranes upon stimulation, which is a hallmark of its activation.

Principle: PKC is tagged with a fluorescent protein (e.g., GFP, RFP). The change in the subcellular localization of the fluorescently tagged PKC is monitored by fluorescence microscopy following the application of a stimulus that generates DAG or a cell-permeable DAG analog.

Detailed Methodology:

  • Cell Culture and Transfection:

    • Adherent cells (e.g., HeLa, COS-7) are cultured on glass-bottom dishes suitable for microscopy.

    • Cells are transfected with a plasmid encoding the fluorescently tagged PKC isoform of interest.

  • Cell Stimulation:

    • After allowing for protein expression (e.g., 24-48 hours), the cells are imaged to establish a baseline distribution of the fluorescently tagged PKC.

    • Cells are then stimulated with an agonist (e.g., a GPCR agonist) to induce endogenous DAG production, or with a cell-permeable DAG analog (e.g., 1,2-dioctanoyl-sn-glycerol, DOG).

  • Image Acquisition and Analysis:

    • Time-lapse fluorescence microscopy is used to capture images of the cells before and after stimulation.

    • The translocation of the fluorescently tagged PKC is quantified by measuring the change in fluorescence intensity at the plasma membrane relative to the cytosol.[16]

In Vitro DAG Binding Assays

These assays provide quantitative data on the affinity of PKC or its isolated C1 domains for specific DAGs.

Principle: Techniques like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) can be used to measure the binding kinetics and thermodynamics of the interaction between PKC and DAG-containing lipid vesicles or micelles.

Detailed Methodology (SPR):

  • Liposome Preparation: Liposomes containing a defined concentration of the specific DAG are prepared.

  • Chip Preparation: A sensor chip with a hydrophobic surface (e.g., an L1 chip) is used to capture the liposomes, creating a lipid bilayer on the chip surface.[17]

  • Binding Measurement: A solution containing the purified PKC isoform or C1 domain is flowed over the chip surface. The binding of the protein to the DAG-containing liposomes is detected as a change in the refractive index at the sensor surface, which is proportional to the mass of bound protein.[18]

  • Data Analysis: The binding data is fitted to a kinetic model to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).[18]

Detailed Methodology (ITC):

  • Sample Preparation: A solution of the purified PKC isoform or C1 domain is placed in the sample cell of the calorimeter, and a solution of DAG-containing micelles or vesicles is placed in the injection syringe.[19]

  • Titration: The DAG solution is injected in small aliquots into the protein solution.

  • Heat Measurement: The heat released or absorbed upon each injection is measured.

  • Data Analysis: The resulting titration curve is fitted to a binding model to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH).[19]

Quantification of Cellular Diacylglycerol Species

Mass spectrometry-based methods are the gold standard for identifying and quantifying the different molecular species of DAG in cells.

Principle: Lipids are extracted from cells, separated by liquid chromatography, and then ionized and detected by a mass spectrometer. The mass-to-charge ratio of the ions allows for the identification of the different DAG species based on their fatty acid composition.

Detailed Methodology:

  • Lipid Extraction: Lipids are extracted from cell pellets using a solvent system such as chloroform/methanol.

  • Chromatographic Separation: The lipid extract is subjected to liquid chromatography (LC) to separate the different lipid classes and DAG isomers.[20][21]

  • Mass Spectrometry Analysis: The separated lipids are introduced into a mass spectrometer (e.g., a triple quadrupole or Orbitrap instrument) using electrospray ionization (ESI).[20]

  • Quantification: The abundance of each DAG species is determined by comparing its signal intensity to that of a known amount of an internal standard (a DAG species that is not naturally present in the sample).[2]

Signaling Pathways and Experimental Workflows

Visualizing the complex interplay of molecules in signaling pathways and the logical flow of experiments is essential for a comprehensive understanding.

Diacylglycerol Signaling Pathway to PKC Activation

DAG_PKC_Pathway Agonist Agonist (e.g., Growth Factor, Hormone) Receptor Receptor (GPCR, RTK) Agonist->Receptor PLC Phospholipase C (PLC) Receptor->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG sn-1,2-Diacylglycerol (DAG) PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release Triggers cPKC_inactive Inactive Conventional PKC (Cytosol) DAG->cPKC_inactive Binds to C1 nPKC_inactive Inactive Novel PKC (Cytosol) DAG->nPKC_inactive Binds to C1 Ca_release->cPKC_inactive Binds to C2 cPKC_active Active Conventional PKC (Membrane) cPKC_inactive->cPKC_active Translocation & Activation nPKC_active Active Novel PKC (Membrane) nPKC_inactive->nPKC_active Translocation & Activation Substrate_P Substrate Phosphorylation cPKC_active->Substrate_P nPKC_active->Substrate_P

Caption: Agonist-induced signaling pathway leading to the generation of DAG and the subsequent activation of conventional and novel PKC isoforms.

Experimental Workflow for In Vitro PKC Kinase Assay

Kinase_Assay_Workflow Start Start Prepare_Vesicles Prepare Lipid Vesicles (PS + Specific DAG) Start->Prepare_Vesicles Prepare_Reaction Prepare Kinase Reaction Mix (PKC, Vesicles, Substrate, Ca²⁺) Prepare_Vesicles->Prepare_Reaction Initiate_Reaction Initiate Reaction (Add [γ-³²P]ATP) Prepare_Reaction->Initiate_Reaction Incubate Incubate (e.g., 30°C for 10 min) Initiate_Reaction->Incubate Stop_Reaction Stop Reaction (Spot on P81 paper) Incubate->Stop_Reaction Wash Wash Paper (Remove free ATP) Stop_Reaction->Wash Quantify Quantify Radioactivity (Scintillation Counting) Wash->Quantify End End Quantify->End DAG_Selectivity DAG_Structure Diacylglycerol Structure sn-1 Acyl Chain sn-2 Acyl Chain Glycerol Backbone Binding_Affinity Binding Affinity (Kd) DAG_Structure:f2->Binding_Affinity Influences PKC_C1_Domain PKC C1 Domain C1A vs. C1B Key Residues (Trp/Tyr) Binding Pocket Shape PKC_C1_Domain:f2->Binding_Affinity Determines PKC_C1_Domain:f1->Binding_Affinity Contributes to Activation_Potency Activation Potency (Kact / EC50) Binding_Affinity->Activation_Potency Isoform_Selectivity PKC Isoform Selectivity Activation_Potency->Isoform_Selectivity

References

An In-depth Technical Guide to the Biosynthesis of 1,2-Diacyl-sn-glycerols

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1,2-Diacyl-sn-glycerols (DAGs) are fundamental lipid molecules that occupy a central crossroads in cellular metabolism and signaling.[1] They serve as critical metabolic intermediates in the synthesis of major glycerolipids, including triacylglycerols (TAGs) for energy storage and phospholipids (B1166683) for membrane structure.[1] Beyond their structural roles, DAGs are potent second messengers that modulate a wide array of cellular processes by activating a variety of signaling proteins.[1] The precise regulation of DAG pools through distinct biosynthetic pathways is therefore essential for maintaining cellular homeostasis and controlling signaling fidelity. This guide provides a detailed exploration of the core biosynthetic pathways of 1,2-diacyl-sn-glycerols, presents quantitative data on key enzymes and metabolite levels, outlines detailed experimental protocols for their study, and provides visual diagrams of the key pathways and workflows.

Core Biosynthetic Pathways

Cells synthesize 1,2-diacyl-sn-glycerols through several distinct metabolic routes, primarily categorized as de novo synthesis and the hydrolysis of existing phospholipids. The specific pathway utilized often depends on the cellular context, metabolic state, and signaling requirements.[2]

De Novo Synthesis: The Kennedy Pathway

The primary route for the de novo synthesis of 1,2-diacyl-sn-glycerol is the sn-glycerol-3-phosphate pathway, also known as the Kennedy pathway.[2] This pathway is fundamental for the production of both triacylglycerols and phospholipids and occurs predominantly at the endoplasmic reticulum.[2][3] It involves a series of three enzymatic reactions starting from glycerol-3-phosphate.

  • First Acylation: Glycerol-3-phosphate acyltransferase (GPAT) catalyzes the esterification of a fatty acyl-CoA to the sn-1 position of glycerol-3-phosphate, forming lysophosphatidic acid (LPA).[4]

  • Second Acylation: 1-acylglycerol-3-phosphate acyltransferase (AGPAT) adds a second fatty acyl-CoA to the sn-2 position of LPA to produce phosphatidic acid (PA).[4]

  • Dephosphorylation: Phosphatidic acid phosphatase (PAP), also known as lipin, removes the phosphate (B84403) group from PA to yield 1,2-diacyl-sn-glycerol.[2]

The resulting 1,2-diacyl-sn-glycerol is at a crucial metabolic branchpoint, where it can be further acylated to form triacylglycerol or used as a precursor for the synthesis of phospholipids like phosphatidylcholine and phosphatidylethanolamine.[3]

G cluster_kennedy De Novo (Kennedy) Pathway G3P Glycerol-3-Phosphate LPA Lysophosphatidic Acid (LPA) G3P->LPA GPAT PA Phosphatidic Acid (PA) LPA->PA AGPAT DAG 1,2-Diacyl-sn-glycerol PA->DAG PAP (Lipin) Pi Pi TAG Triacylglycerol DAG->TAG DGAT PL Phospholipids DAG->PL Kennedy Pathway (head group addition) AcylCoA1 Acyl-CoA AcylCoA1->LPA AcylCoA2 Acyl-CoA AcylCoA2->PA

Figure 1: De Novo Biosynthesis of 1,2-Diacyl-sn-glycerol (Kennedy Pathway).
Hydrolysis of Membrane Phospholipids

1,2-Diacyl-sn-glycerols are rapidly generated in response to extracellular signals through the enzymatic hydrolysis of membrane phospholipids. This process is central to their function as second messengers.[2]

  • Phospholipase C (PLC) Pathway: This is the most prominent pathway for signal-induced DAG production.[2] Upon stimulation of cell surface receptors (e.g., G-protein coupled receptors or receptor tyrosine kinases), PLC is activated and hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2), a minor phospholipid of the plasma membrane.[1][5] This reaction generates two second messengers: the membrane-bound 1,2-diacyl-sn-glycerol and the soluble inositol (B14025) 1,4,5-trisphosphate (IP3).[6]

  • Phospholipase D (PLD) Pathway: DAG can also be produced in a two-step process initiated by phospholipase D (PLD). PLD hydrolyzes phospholipids like phosphatidylcholine (PC) to generate phosphatidic acid (PA) and a free head group. The PA is then converted to DAG by the action of phosphatidic acid phosphatase (PAP), the same enzyme family involved in the de novo pathway.[1]

G cluster_receptor Signal Transduction Receptor Cell Surface Receptor (GPCR, RTK) PLC Phospholipase C (PLC) Receptor->PLC activates PLD Phospholipase D (PLD) Receptor->PLD activates Signal Extracellular Signal Signal->Receptor DAG 1,2-Diacyl-sn-glycerol PLC->DAG hydrolyzes IP3 IP3 PLC->IP3 PA Phosphatidic Acid (PA) PLD->PA hydrolyzes Choline Choline PLD->Choline PIP2 PIP2 PIP2->PLC PC Phosphatidylcholine (PC) PC->PLD PA->DAG dephosphorylates PAP PAP (Lipin) PAP->PA

Figure 2: DAG Production via Phospholipid Hydrolysis.
The Monoacylglycerol Pathway

In the intestine, a significant pathway for glycerolipid synthesis is the monoacylglycerol pathway, which is crucial for the absorption of dietary fats.[2][7] Dietary triacylglycerols are hydrolyzed in the gut lumen to free fatty acids and 2-monoacyl-sn-glycerols. These are absorbed by enterocytes and then re-esterified by monoacylglycerol acyltransferase (MGAT) to form 1,2-diacyl-sn-glycerols, which are subsequently used predominantly for the resynthesis of triacylglycerols.[2][7]

G cluster_absorption Intestinal Absorption cluster_enterocyte Enterocyte Metabolism DietaryTAG Dietary Triacylglycerol MAG 2-Monoacyl-sn-glycerol DietaryTAG->MAG Lipase FA Free Fatty Acids DietaryTAG->FA Lipase MAG_in 2-Monoacyl-sn-glycerol MAG->MAG_in Absorption DAG 1,2-Diacyl-sn-glycerol MAG_in->DAG MGAT TAG_resynth Triacylglycerol (Resynthesis) DAG->TAG_resynth DGAT AcylCoA Acyl-CoA AcylCoA->DAG

Figure 3: The Monoacylglycerol Pathway in the Intestine.

Quantitative Data

The levels of 1,2-diacyl-sn-glycerol and the kinetic properties of the enzymes involved in its biosynthesis vary significantly depending on the tissue, cellular compartment, and metabolic state.

Table 1: 1,2-Diacyl-sn-glycerol Content in Various Biological Samples
Biological SampleOrganismTotal 1,2-diacyl-sn-glycerol ContentPredominant Acyl ChainsReference
Rat BrainRattus norvegicus~65 nmol/g tissue18:0, 20:4[2]
Arabidopsis thaliana LeafArabidopsis thaliana~0.5-1.0 mol% of total lipids16:0, 18:2, 18:3[2]
RAW 264.7 Macrophage CellsMus musculus100-200 pmol/10⁶ cells16:0, 18:1, 20:4[2]
Virgin Olive OilOlea europaea1-3% of total lipids16:0, 18:1, 18:2[2]
Note: Values are approximate and can vary based on experimental conditions and analytical methods.
Table 2: Kinetic Parameters of Key Biosynthetic Enzymes
EnzymeOrganism/SourceSubstrate(s)KmVmaxReference
GPAT4 MouseOleoyl-CoANot specifiedNot specified[8]
Palmitoyl-CoANot specifiedNot specified[8]
AGPAT3 Human (AD293 cell lysate)sn-1 C18:1 LPANot specified6.35 nmol/min/mg protein[9]
AGPAT5 Human (AD293 cell lysate)sn-1 C18:1 LPANot specified2.42 nmol/min/mg protein[9]
PAP (Lipin) YeastPhosphatidic Acid~130 µMNot specified[10]
Note: Kinetic parameters are highly dependent on assay conditions, including substrate presentation (e.g., in micelles or membranes) and the specific isoforms of the enzymes. The Michaelis constant (Km) represents the substrate concentration at which the reaction velocity is half of the maximum velocity (Vmax), providing a measure of the enzyme's affinity for its substrate.[11][12] A lower Km indicates a higher affinity.[11] Vmax reflects the maximum rate of the reaction when the enzyme is saturated with the substrate.[11]

Experimental Protocols

The quantification of 1,2-diacyl-sn-glycerol and the characterization of its biosynthetic enzymes are essential for understanding their roles in metabolism and signaling.

Protocol 1: Quantification of 1,2-Diacyl-sn-glycerol using a Diacylglycerol Kinase Assay

This is a highly sensitive radiometric or fluorometric assay to quantify total sn-1,2-diacylglycerol levels by their enzymatic conversion to phosphatidic acid.

Principle: DAG is phosphorylated by DAG kinase (DGK) using ATP to produce phosphatidic acid (PA). In the radiometric assay, [γ-³²P]ATP is used, and the amount of [³²P]PA formed is quantified. In the fluorometric assay, the depletion of ATP or the production of ADP is coupled to a fluorescent reporter system. Commercial kits are available that further couple the hydrolysis of the resulting PA to a fluorescent readout.[13]

Materials:

  • Dried lipid extract from cells or tissues

  • E. coli DAG kinase enzyme

  • For radiometric assay: [γ-³²P]ATP or [γ-³³P]ATP

  • For fluorometric assay: Commercial kit components (e.g., from Abcam, Cell Biolabs)[13][14]

  • Reaction buffer (e.g., containing imidazole, NaCl, MgCl₂, EGTA)

  • Dithiothreitol (DTT)

  • Solubilizing buffer (e.g., containing cardiolipin (B10847521) and octyl-β-glucoside)

  • Thin-layer chromatography (TLC) plates (silica gel) for radiometric assay

  • TLC developing solvents (e.g., chloroform/methanol/acetic acid)

  • Phosphorimager or scintillation counter for radiometric assay

  • Fluorescence microplate reader for fluorometric assay

Methodology (Radiometric approach):

  • Lipid Extraction: Extract total lipids from the biological sample using a method such as the Bligh and Dyer procedure. Dry the lipid extract under a stream of nitrogen.

  • Resuspension: Resuspend the dried lipid extract in the solubilizing buffer by vortexing and sonication to form micelles containing the sample DAG.

  • Kinase Reaction: Initiate the reaction by adding the reaction buffer, DTT, DAG kinase, and [γ-³²P]ATP to the resuspended lipid sample. Incubate at room temperature for a defined period (e.g., 30-60 minutes).

  • Reaction Termination and Lipid Extraction: Stop the reaction by adding chloroform/methanol. Extract the lipids, collecting the lower organic phase which contains the radiolabeled phosphatidic acid.

  • TLC Separation: Spot the extracted lipids onto a silica (B1680970) gel TLC plate. Develop the plate using a suitable solvent system to separate phosphatidic acid from other lipids and unreacted ATP.

  • Quantification: Visualize the radiolabeled phosphatidic acid spot using a phosphorimager and quantify the radioactivity. Compare the sample values to a standard curve generated with known amounts of 1,2-diacyl-sn-glycerol.

Protocol 2: Assay of Glycerol-3-Phosphate Acyltransferase (GPAT) Activity

This protocol measures the activity of GPAT by quantifying the formation of radiolabeled lysophosphatidic acid (LPA) from radiolabeled glycerol-3-phosphate.[15]

Materials:

  • Cell or tissue homogenates (microsomal or mitochondrial fractions)

  • [¹⁴C]Glycerol-3-phosphate

  • Acyl-CoA (e.g., palmitoyl-CoA or oleoyl-CoA)

  • Assay buffer (e.g., Tris-HCl, pH 7.4) containing BSA, MgCl₂, and DTT[15]

  • Solvents for lipid extraction (e.g., chloroform, methanol)

  • TLC plates and developing solvents (e.g., chloroform/pyridine/formic acid)[16]

  • Scintillation counter

Methodology:

  • Enzyme Preparation: Prepare microsomal or mitochondrial fractions from tissues or cells of interest, as GPAT isoforms are localized to these compartments.

  • Reaction Mixture: Prepare a reaction mixture containing the assay buffer, the desired acyl-CoA substrate, and the enzyme preparation.

  • Initiation: Start the reaction by adding [¹⁴C]glycerol-3-phosphate. Incubate at 37°C for a time period within the linear range of product formation (e.g., 10-20 minutes).

  • Termination and Extraction: Stop the reaction by adding a chloroform/methanol mixture. Extract the lipids.

  • TLC and Quantification: Separate the product, [¹⁴C]lysophosphatidic acid, from the substrate and other lipids by TLC.[16] Scrape the silica corresponding to the LPA spot and quantify the radioactivity by liquid scintillation counting.

Protocol 3: Assay of Phosphatidic Acid Phosphatase (PAP) Activity

This protocol measures the activity of PAP by quantifying the release of inorganic phosphate (Pi) from phosphatidic acid or by measuring the formation of DAG.[17]

Materials:

  • Cell or tissue homogenates or purified enzyme

  • Phosphatidic acid substrate (dispersed in a suitable buffer with detergent)

  • Assay buffer (e.g., Tris-HCl, pH 7.5) containing MgCl₂ and a reducing agent like DTT

  • For Pi detection: Malachite green reagent or other colorimetric phosphate detection kits

  • For DAG detection: Lipids can be extracted and DAG quantified by TLC or mass spectrometry.

Methodology (Phosphate detection):

  • Substrate Preparation: Prepare a dispersion of phosphatidic acid in the assay buffer, often with a detergent like Triton X-100 to ensure solubility.

  • Reaction: Pre-incubate the enzyme source with the assay buffer. Initiate the reaction by adding the phosphatidic acid substrate. Incubate at 37°C.

  • Termination and Measurement: At various time points, take aliquots of the reaction and stop it by adding the colorimetric reagent (e.g., malachite green solution). This reagent will react with the released inorganic phosphate to produce a colored product.

  • Quantification: Measure the absorbance at the appropriate wavelength (e.g., ~620-660 nm for malachite green). Calculate the amount of phosphate released based on a standard curve prepared with known concentrations of phosphate.

Mandatory Visualizations

G cluster_sample Sample Preparation cluster_assay Enzymatic Assay cluster_analysis Analysis Sample Cells / Tissue Homogenize Homogenization Sample->Homogenize Extraction Lipid Extraction (e.g., Bligh-Dyer) Homogenize->Extraction Dry Dry Down Lipids Extraction->Dry Resuspend Resuspend in Solubilizing Buffer Dry->Resuspend Reaction Kinase Reaction (+ DGK, [γ-³²P]ATP) Resuspend->Reaction Stop Stop Reaction & Extract Lipids Reaction->Stop TLC TLC Separation Stop->TLC Quantify Phosphorimaging & Quantification TLC->Quantify

Figure 4: Experimental Workflow for Radiometric DAG Quantification.

G G3P Glycerol-3-Phosphate LPA Lysophosphatidic Acid G3P->LPA Acyl-CoA PA Phosphatidic Acid LPA->PA Acyl-CoA DAG 1,2-Diacyl-sn-glycerol PA->DAG TAG Triacylglycerol DAG->TAG PL Phospholipids DAG->PL MAG 2-Monoacyl-sn-glycerol MAG->DAG Acyl-CoA PIP2 PIP2 PIP2->DAG GPAT GPAT GPAT->LPA AGPAT AGPAT AGPAT->PA PAP PAP PAP->DAG DGAT DGAT DGAT->TAG PLC PLC PLC->DAG MGAT MGAT MGAT->DAG Signal Signal Signal->PLC activates

Figure 5: Logical Relationships of Core DAG Biosynthesis Pathways.

References

An In-depth Technical Guide to the Cellular Localization of 1,2-Di-(9Z-hexadecenoyl)-sn-glycerol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Di-(9Z-hexadecenoyl)-sn-glycerol, a species of diacylglycerol (DAG), is a pivotal lipid molecule existing at the crossroads of cellular metabolism and signaling. As a key intermediate in the biosynthesis of triglycerides and phospholipids, its subcellular localization is intricately linked to the hubs of lipid synthesis. Furthermore, its role as a second messenger, most notably in the activation of Protein Kinase C (PKC), underscores its importance in a myriad of cellular processes. Understanding the precise location of this molecule is therefore critical for elucidating its function in both normal physiology and disease states. This guide provides a comprehensive overview of the known and inferred cellular localization of this compound, detailed experimental methodologies for its study, and a visualization of its role in cellular signaling.

Data Presentation: Subcellular Distribution of Diacylglycerols

OrganelleRelative Abundance of Diacylglycerol (mol%)Key Functions Related to DAG
Endoplasmic Reticulum (ER) HighPrimary site of DAG synthesis for triglyceride and phospholipid production.[1][2][3]
Lipid Droplets (LDs) Variable, can be enrichedStorage of neutral lipids; DAG is a precursor to triglycerides which form the core of LDs.[4][5][6]
Plasma Membrane (PM) Low (transiently increases upon signaling)Site of DAG generation for signal transduction (e.g., PKC activation).
Mitochondria LowMinor role in DAG metabolism.
Nucleus LowSome evidence for DAG signaling roles.

Core Concept: The Dual Life of a Diacylglycerol

The cellular localization of this compound is dictated by its two primary roles: a metabolic intermediate and a signaling molecule.

Central Roles of this compound DAG This compound Metabolism Metabolic Intermediate DAG->Metabolism Signaling Second Messenger DAG->Signaling ER Endoplasmic Reticulum Metabolism->ER Synthesis PM Plasma Membrane Signaling->PM Generation at PC_PE Phosphatidylcholine (PC) & Phosphatidylethanolamine (PE) ER->PC_PE -> Phospholipid Synthesis TAG Triacylglycerol (TAG) ER->TAG -> Triglyceride Synthesis LD Lipid Droplets PKC Protein Kinase C (PKC) PM->PKC Activation TAG->LD Storage

Figure 1. Dual functions of this compound.

Experimental Protocols

Determining the subcellular localization of a specific lipid like this compound requires a combination of techniques to isolate cellular components and analyze their lipid composition, or to visualize the lipid in situ.

Subcellular Fractionation Followed by Mass Spectrometry

This is a classical and quantitative approach to determine the organellar distribution of lipids.

Workflow for Subcellular Fractionation and Lipid Analysis start Cell Culture/Tissue Homogenization lysis Cell Lysis (Dounce homogenizer) start->lysis cent1 Low-speed centrifugation (e.g., 1,000 x g) lysis->cent1 pellet1 Nuclear Pellet cent1->pellet1 sup1 Post-nuclear Supernatant cent1->sup1 extraction Lipid Extraction (e.g., Bligh-Dyer) pellet1->extraction cent2 Medium-speed centrifugation (e.g., 10,000 x g) sup1->cent2 pellet2 Mitochondrial Pellet cent2->pellet2 sup2 Post-mitochondrial Supernatant cent2->sup2 pellet2->extraction cent3 High-speed centrifugation (e.g., 100,000 x g) sup2->cent3 pellet3 Microsomal Pellet (ER) cent3->pellet3 sup3 Cytosolic Fraction cent3->sup3 pellet3->extraction sup3->extraction ms Mass Spectrometry (LC-MS/MS) extraction->ms quant Quantification of This compound ms->quant

Figure 2. Subcellular fractionation workflow.

Detailed Methodology:

  • Cell Culture and Homogenization:

    • Culture cells of interest to a sufficient density. For tissues, mince and homogenize in an appropriate ice-cold buffer.

    • Harvest cells and wash with phosphate-buffered saline (PBS).

  • Cell Lysis:

    • Resuspend the cell pellet in a hypotonic lysis buffer.

    • Lyse the cells using a Dounce homogenizer with a tight-fitting pestle. The number of strokes should be optimized to ensure cell disruption while keeping organelles intact.

  • Differential Centrifugation: [7][8][9]

    • Nuclear Fraction: Centrifuge the homogenate at a low speed (e.g., 1,000 x g for 10 minutes at 4°C). The pellet contains the nuclei.

    • Mitochondrial Fraction: Transfer the supernatant to a new tube and centrifuge at a medium speed (e.g., 10,000 x g for 20 minutes at 4°C). The resulting pellet is the mitochondrial fraction.

    • Microsomal (ER) Fraction: Transfer the supernatant to an ultracentrifuge tube and spin at high speed (e.g., 100,000 x g for 1 hour at 4°C). The pellet contains the microsomes, which are fragments of the endoplasmic reticulum.

    • Cytosolic Fraction: The resulting supernatant is the cytosolic fraction.

  • Lipid Extraction:

    • Perform a Bligh-Dyer or a similar two-phase lipid extraction on each of the collected fractions.[10]

    • The organic phase containing the lipids is collected and dried under a stream of nitrogen.

  • Mass Spectrometry Analysis:

    • Resuspend the dried lipid extract in a suitable solvent for liquid chromatography-mass spectrometry (LC-MS/MS).

    • Separate the lipid species using reverse-phase liquid chromatography.

    • Identify and quantify this compound based on its specific mass-to-charge ratio (m/z) and fragmentation pattern in tandem mass spectrometry (MS/MS).

Fluorescence Microscopy with DAG Biosensors

This technique allows for the visualization of DAG pools in living cells in real-time.

Detailed Methodology:

  • Construct and Transfection:

    • A common DAG biosensor consists of the C1 domain of PKC fused to a fluorescent protein (e.g., GFP).[11]

    • Transfect the cells of interest with a plasmid encoding the DAG biosensor using a suitable transfection reagent.

  • Cell Culture and Imaging:

    • Plate the transfected cells on glass-bottom dishes suitable for high-resolution microscopy.

    • Image the cells using a confocal or other fluorescence microscope. The localization of the fluorescent signal indicates the location of DAG.

  • Stimulation and Time-Lapse Imaging:

    • To observe dynamic changes in DAG localization, cells can be stimulated with an agonist that induces DAG production (e.g., a G-protein coupled receptor agonist).

    • Acquire time-lapse images to track the translocation of the DAG biosensor to different cellular membranes.

MALDI Mass Spectrometry Imaging (MALDI-MSI)

MALDI-MSI allows for the label-free visualization of the spatial distribution of lipids directly in tissue sections.[12][13][14]

Detailed Methodology:

  • Tissue Preparation:

    • Rapidly freeze fresh tissue in liquid nitrogen to preserve the lipid distribution.

    • Section the frozen tissue using a cryostat and mount the thin sections onto a conductive slide.

  • Matrix Application:

    • Apply a suitable matrix (e.g., 9-aminoacridine (B1665356) for negative ion mode) uniformly over the tissue section. This can be done using an automated sprayer.

  • Data Acquisition:

    • Analyze the slide using a MALDI-TOF mass spectrometer. The laser is rastered across the tissue section, acquiring a mass spectrum at each pixel.

  • Image Generation:

    • Generate an ion-density map for the m/z corresponding to this compound to visualize its distribution within the tissue.

Signaling Pathways

This compound, as a diacylglycerol, is a key activator of the Protein Kinase C (PKC) signaling pathway.[15][16][17][18][19]

Diacylglycerol-Protein Kinase C Signaling Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_downstream Downstream Effects GPCR GPCR PLC Phospholipase C (PLC) GPCR->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes DAG 1,2-Di-(9Z-hexadecenoyl) -sn-glycerol (DAG) PIP2->DAG IP3 IP3 PIP2->IP3 PKC_inactive Inactive PKC (cytosolic) DAG->PKC_inactive recruits and activates Ca Ca2+ release from ER IP3->Ca PKC_active Active PKC (membrane-bound) PKC_inactive->PKC_active translocates to membrane Substrate Substrate Proteins PKC_active->Substrate phosphorylates Ca->PKC_inactive co-activates (conventional PKCs) Response Cellular Responses (e.g., proliferation, differentiation) Substrate->Response Ligand Ligand Ligand->GPCR

Figure 3. Diacylglycerol-PKC signaling pathway.

Pathway Description:

  • Signal Reception: An extracellular ligand binds to a G-protein coupled receptor (GPCR) on the plasma membrane.

  • PLC Activation: The activated GPCR stimulates Phospholipase C (PLC).

  • PIP2 Hydrolysis: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). This compound is one of the many possible species of DAG that can be generated.

  • IP3 and Calcium Release: IP3 diffuses into the cytosol and binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+).

  • PKC Activation: The increase in both DAG at the plasma membrane and cytosolic Ca2+ synergistically activates conventional isoforms of Protein Kinase C (PKC). This involves the translocation of PKC from the cytosol to the plasma membrane.

  • Downstream Signaling: Activated PKC phosphorylates a wide range of substrate proteins, leading to diverse cellular responses such as gene expression changes, cell proliferation, and differentiation.

Conclusion

The cellular localization of this compound is dynamic and multifaceted, reflecting its dual roles in lipid metabolism and signal transduction. While primarily synthesized in the endoplasmic reticulum and serving as a precursor for neutral and polar lipids, it can also be transiently generated at the plasma membrane and other organellar membranes to act as a potent second messenger. The experimental approaches outlined in this guide provide a robust framework for investigating the subcellular distribution of this and other important lipid molecules, offering valuable insights for researchers in cell biology and drug development. Further research employing advanced lipidomics and imaging techniques will be crucial to fully elucidate the specific quantitative distribution and dynamic trafficking of this compound within the complex architecture of the cell.

References

An In-depth Technical Guide on the Enzymatic Regulation of 1,2-Diacyl-sn-glycerol Levels

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,2-diacyl-sn-glycerol (DAG) is a critical lipid second messenger that governs a multitude of cellular processes, including cell proliferation, differentiation, and apoptosis. The precise spatial and temporal regulation of DAG levels is paramount for maintaining cellular homeostasis, and its dysregulation is implicated in various pathologies such as cancer and metabolic disorders.[1] This technical guide provides a comprehensive overview of the enzymatic machinery that controls the synthesis and degradation of DAG. We delve into the structural and functional diversity of the key enzyme families, namely phospholipase C (PLC) and diacylglycerol kinase (DGK), and detail their activation mechanisms. Furthermore, we explore the downstream signaling cascades initiated by DAG, with a focus on Protein Kinase C (PKC) and Ras Guanine (B1146940) Nucleotide Releasing Proteins (RasGRPs). This guide also presents a compilation of quantitative data, detailed experimental protocols for measuring DAG-related enzyme activities, and visual representations of the core signaling pathways and experimental workflows to serve as a valuable resource for researchers in the field.

Introduction to 1,2-Diacyl-sn-glycerol (DAG)

1,2-diacyl-sn-glycerol is a lipophilic molecule that is primarily localized to cellular membranes. Its biological significance stems from its role as a second messenger, relaying signals from cell surface receptors to intracellular effector proteins. The generation of DAG at the plasma membrane creates a signaling hub, recruiting and activating a specific set of proteins that contain DAG-binding domains, most notably the C1 domain. The transient and localized production of DAG is crucial for the fidelity of cellular signaling.

Enzymatic Synthesis of 1,2-Diacyl-sn-glycerol

The primary route for the rapid, signal-induced generation of DAG is the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a minor phospholipid component of the inner leaflet of the plasma membrane.[2] This reaction is catalyzed by the phosphoinositide-specific phospholipase C (PLC) family of enzymes.

Phospholipase C (PLC) Isoforms and Activation

In mammals, thirteen PLC isoforms have been identified, which are classified into six isotypes (β, γ, δ, ε, ζ, and η) based on their structure and mode of activation.[2] All PLC isoforms share a conserved catalytic core, but possess distinct regulatory domains that allow them to be activated by a diverse array of upstream signals.[3][4]

  • PLCβ (1-4): Activated by Gαq subunits of heterotrimeric G-proteins, which are coupled to G-protein coupled receptors (GPCRs).[4][5][6]

  • PLCγ (1-2): Activated by receptor and non-receptor tyrosine kinases.[5][6] They contain SH2 and SH3 domains that mediate their interaction with phosphorylated tyrosine residues on activated receptors or associated proteins.

  • PLCδ (1, 3, 4): Thought to be activated by high intracellular calcium concentrations, potentially acting as amplifiers of signals initiated by other PLC isoforms.[5][6]

  • PLCε: Uniquely activated by both G-proteins (Gα12/13 and Gβγ) and small GTPases of the Ras and Rho families.[3][5]

  • PLCζ: Primarily expressed in sperm and plays a crucial role in oocyte activation during fertilization. It is highly sensitive to calcium levels.[5]

  • PLCη (1-2): Also regulated by G-proteins and are highly sensitive to calcium.[5]

The activation of PLC results in the cleavage of PIP2 into two second messengers: the water-soluble inositol (B14025) 1,4,5-trisphosphate (IP3), which mobilizes intracellular calcium, and the membrane-bound DAG.[2][5][7]

Enzymatic Degradation and Metabolism of 1,2-Diacyl-sn-glycerol

The termination of DAG signaling is as critical as its production and is primarily achieved through two enzymatic pathways: phosphorylation to phosphatidic acid (PA) and hydrolysis to monoacylglycerol (MAG).

Diacylglycerol Kinases (DGKs)

DGKs are a family of enzymes that phosphorylate DAG to produce phosphatidic acid (PA), another important lipid second messenger.[1][8][9] This reaction not only attenuates DAG-mediated signaling but also initiates PA-dependent downstream pathways.[9][10] There are ten mammalian DGK isoforms, classified into five types based on their domain architecture, which dictates their subcellular localization and regulatory mechanisms.[8][11][12][13] The activity of DGKs can be regulated by factors such as calcium, and their interaction with other signaling proteins.[14][15]

Diacylglycerol Lipases (DAGLs)

DAG can also be hydrolyzed by diacylglycerol lipases (DAGLs) to produce a free fatty acid and monoacylglycerol.[16] There are two main isoforms, DAGLα and DAGLβ.[16] This pathway is particularly important in the central nervous system for the production of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG), which is generated from the hydrolysis of DAG containing arachidonic acid at the sn-2 position.[16][17][18]

Downstream Signaling Pathways of DAG

DAG exerts its biological effects by recruiting and activating specific downstream effector proteins that possess conserved DAG-binding domains.

Protein Kinase C (PKC)

The best-characterized effectors of DAG are the Protein Kinase C (PKC) family of serine/threonine kinases.[10] Conventional (α, βI, βII, γ) and novel (δ, ε, η, θ) PKC isoforms contain a C1 domain that binds DAG, leading to their activation at the membrane.[10] The activation of PKC is often synergistic with increased intracellular calcium, which promotes the translocation of conventional PKCs to the membrane.[19] Once activated, PKCs phosphorylate a wide range of substrate proteins, influencing processes such as gene expression, cell cycle progression, and cytoskeletal organization.[20][21][22][23]

Ras Guanine Nucleotide Releasing Proteins (RasGRPs)

RasGRPs are a family of guanine nucleotide exchange factors (GEFs) for the small GTPase Ras.[24][25] RasGRP1, for example, contains a C1 domain that binds DAG, as well as an EF-hand motif that binds calcium.[24][25] Upon T-cell receptor stimulation, the generation of DAG recruits RasGRP1 to the membrane, where it activates Ras, leading to the stimulation of the MAP kinase cascade.[26][27] DGKs can negatively regulate this pathway by metabolizing DAG and thus limiting RasGRP activation.[28]

Quantitative Data Summary

The following tables summarize key quantitative parameters related to the enzymatic regulation of DAG levels. Note that these values can vary depending on the specific experimental conditions.

Table 1: Kinetic Parameters of Diacylglycerol Kinase (DGK) Isoforms

DGK Isoform Apparent ATP Km (µM) Vmax (nmol/min/mg) Substrate Source
DGKα 150 ~100 1,2-dioleoyl-sn-glycerol [11]
DGKζ 100 ~50 1,2-dioleoyl-sn-glycerol [11]

Data is representative and compiled from various sources. Actual values are highly dependent on assay conditions.

Table 2: Cellular Concentrations of 1,2-Diacyl-sn-glycerol

Cell Type Condition DAG Concentration Source
RAW 264.7 Macrophages Basal 100-200 pmol/10⁶ cells [29]
Arabidopsis thaliana - ~0.5-1.0 mol% of total lipids [29]

Cellular DAG levels are dynamic and can change rapidly upon cell stimulation.

Detailed Experimental Protocols

In Vitro Phospholipase C (PLC) Activity Assay (Radioactive)

This protocol is based on the measurement of the release of radiolabeled inositol phosphates from a lipid substrate.[30][31][32]

Materials:

  • [³H]Phosphatidylinositol 4,5-bisphosphate ([³H]PIP2)

  • Phosphatidylserine (PS)

  • PLC enzyme source (e.g., purified enzyme or cell lysate)

  • Assay Buffer: 50 mM HEPES, pH 7.0, 100 mM KCl, 3 mM EGTA, 2 mM CaCl₂, 1 mM DTT

  • Stop Solution: 1.2 N HCl

  • Chloroform/Methanol (1:2, v/v)

  • Scintillation fluid and counter

Procedure:

  • Prepare a lipid substrate mixture by drying down [³H]PIP2 and PS under a stream of nitrogen.

  • Resuspend the lipid film in the assay buffer by sonication to form liposomes.

  • Initiate the reaction by adding the PLC enzyme source to the substrate mixture.

  • Incubate at 37°C for a defined period (e.g., 10-30 minutes).

  • Stop the reaction by adding the Stop Solution.

  • Perform a two-phase extraction by adding chloroform/methanol.

  • Centrifuge to separate the aqueous (containing inositol phosphates) and organic phases.

  • Measure the radioactivity in an aliquot of the aqueous phase using a scintillation counter.

  • Calculate the amount of product formed based on the specific activity of the [³H]PIP2.

In Vitro Diacylglycerol Kinase (DGK) Activity Assay (Non-Radioactive, Coupled Enzymatic)

This protocol describes a fluorometric assay that measures DGK activity through a series of coupled enzymatic reactions.[33][34]

Materials:

  • DGK enzyme source

  • DAG substrate (e.g., 1,2-dioleoyl-sn-glycerol)

  • ATP

  • Kinase Assay Buffer

  • Lipase (B570770)

  • Glycerol-3-phosphate oxidase

  • Fluorometric probe (e.g., Amplex Red) and Horseradish Peroxidase (HRP)

  • 96-well microplate and fluorometric plate reader

Procedure:

  • Add the DGK enzyme source, DAG substrate, and ATP to a 96-well plate.

  • Incubate at 37°C to allow the phosphorylation of DAG to phosphatidic acid (PA).

  • Add lipase to the reaction to hydrolyze PA to glycerol-3-phosphate.

  • Add glycerol-3-phosphate oxidase, which oxidizes glycerol-3-phosphate and produces hydrogen peroxide (H₂O₂).

  • Add the fluorometric probe and HRP. HRP catalyzes the reaction between the probe and H₂O₂, generating a fluorescent product.

  • Measure the fluorescence intensity using a plate reader (e.g., Ex/Em = 530-560/585-595 nm).

  • Quantify DGK activity by comparing the fluorescence signal to a standard curve.

Signaling Pathway and Workflow Diagrams

The following diagrams were created using the DOT language to visualize key pathways and workflows.

DAG_Lifecycle cluster_synthesis Synthesis cluster_signaling Signaling cluster_degradation Degradation PIP2 PIP2 PLC Phospholipase C (PLC) DAG_mem 1,2-Diacyl-sn-glycerol (DAG) PLC->DAG_mem Hydrolysis IP3 IP3 PLC->IP3 Hydrolysis PKC Protein Kinase C (PKC) DAG_mem->PKC Activation RasGRP RasGRP DAG_mem->RasGRP Activation DGK Diacylglycerol Kinase (DGK) DAG_mem->DGK Phosphorylation DAGL Diacylglycerol Lipase (DAGL) DAG_mem->DAGL Hydrolysis Downstream Downstream Effectors PKC->Downstream RasGRP->Downstream PA Phosphatidic Acid (PA) DGK->PA MAG Monoacylglycerol (MAG) DAGL->MAG Receptor Receptor Activation Receptor->PLC

Caption: Overview of 1,2-diacyl-sn-glycerol (DAG) metabolism and signaling.

PKC_Activation_Pathway GPCR GPCR Gq Gαq GPCR->Gq Ligand binding PLCb PLCβ Gq->PLCb Activation PIP2 PIP2 PLCb->PIP2 Hydrolysis DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 PKC_active Active PKC DAG->PKC_active Binding ER Endoplasmic Reticulum IP3->ER Binds to IP3R Ca2 Ca²⁺ ER->Ca2 Release Ca2->PKC_active Binding PKC Inactive PKC PKC->PKC_active Substrate Substrate Protein PKC_active->Substrate Phosphorylation Substrate_P Phosphorylated Substrate Substrate->Substrate_P

Caption: DAG-mediated activation of Protein Kinase C (PKC).

RasGRP_Activation_Pathway TCR T-Cell Receptor (TCR) PLCG PLCγ TCR->PLCG Stimulation PIP2 PIP2 PLCG->PIP2 Hydrolysis DAG DAG PIP2->DAG RasGRP1 RasGRP1 DAG->RasGRP1 Recruitment to membrane Ras_GDP Ras-GDP (Inactive) RasGRP1->Ras_GDP GEF Activity Ras_GTP Ras-GTP (Active) Ras_GDP->Ras_GTP RAF RAF Ras_GTP->RAF Activation MEK MEK RAF->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation Transcription Gene Transcription ERK->Transcription

Caption: DAG-mediated activation of the RasGRP-Ras pathway.

Enzyme_Activity_Workflow start Start prep_enzyme Prepare Enzyme Source (Lysate or Purified) start->prep_enzyme prep_substrate Prepare Substrate (e.g., Liposomes) start->prep_substrate run_assay Incubate Enzyme and Substrate prep_enzyme->run_assay prep_substrate->run_assay stop_reaction Stop Reaction run_assay->stop_reaction measure_product Measure Product Formation (e.g., Radioactivity, Fluorescence) stop_reaction->measure_product data_analysis Data Analysis (Calculate Activity) measure_product->data_analysis end End data_analysis->end

References

An In-depth Technical Guide to the Physical Properties of 1,2-Di-(9Z-hexadecenoyl)-sn-glycerol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Di-(9Z-hexadecenoyl)-sn-glycerol, also known as 1,2-dipalmitoleoyl-sn-glycerol, is a diacylglycerol (DAG) containing two palmitoleic acid chains esterified to the sn-1 and sn-2 positions of a glycerol (B35011) backbone. As a member of the diacylglycerol family, it is an important bioactive lipid that plays a crucial role as a second messenger in various cellular signaling cascades. This technical guide provides a comprehensive overview of the known physical properties of this specific DAG, outlines relevant experimental protocols for their determination, and illustrates its general role in cell signaling.

Core Physical and Chemical Properties

Quantitative data for this compound is not extensively available in the public domain. Much of the existing literature focuses on the more common saturated analogue, 1,2-dipalmitoyl-sn-glycerol. The table below summarizes the available data for the target molecule and provides data for its saturated counterpart for comparison.

PropertyThis compound1,2-Dipalmitoyl-sn-glycerol (for comparison)
Molecular Formula C35H64O5C35H68O5[1]
Molecular Weight 564.88 g/mol 568.91 g/mol
Monoisotopic Mass 564.47538 u568.50667527 u
Melting Point Data not available66-69 °C
Boiling Point Data not availableData not available
Density Data not availableData not available
Solubility Data not availableSoluble in DMF (20 mg/ml), Ethanol (30 mg/ml), and DMSO (5 mg/ml). Insoluble in water.
Appearance Data not availableWhite to off-white solid/powder.[1]

Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of this compound are not readily found in the literature. However, general methodologies for the synthesis of diacylglycerols and the determination of their physical properties can be adapted.

Synthesis of 1,2-Diacyl-sn-glycerols

A general method for the asymmetric synthesis of 1,2-diacyl-sn-glycerols can be employed. This typically involves the protection of the sn-3 hydroxyl group of a glycerol derivative, followed by acylation of the sn-1 and sn-2 hydroxyl groups with the desired fatty acid (in this case, palmitoleic acid), and subsequent deprotection of the sn-3 hydroxyl group.

A potential synthetic workflow is outlined below:

G start sn-Glycerol-3-phosphate lpa Lysophosphatidic Acid start->lpa Acylation at sn-1 pa Phosphatidic Acid lpa->pa Acylation at sn-2 dag 1,2-Diacyl-sn-glycerol pa->dag Dephosphorylation end Final Product dag->end Purification

Caption: General de novo synthesis pathway for 1,2-diacyl-sn-glycerols.

Determination of Melting Point

The melting point of lipids is often determined using the capillary method.

Protocol:

  • A small amount of the purified lipid is introduced into a thin-walled capillary tube.

  • The capillary tube is placed in a melting point apparatus.

  • The sample is heated at a controlled rate.

  • The temperature at which the solid sample begins to melt and the temperature at which it becomes completely liquid are recorded as the melting range.

Determination of Solubility

The solubility of a lipid in various solvents can be determined by the following procedure:

Protocol:

  • A known mass of the lipid is added to a specific volume of a solvent in a vial.

  • The mixture is agitated at a constant temperature for a set period to ensure equilibrium is reached.

  • The sample is visually inspected for any undissolved solute.

  • If the solute has completely dissolved, more is added until the solution is saturated.

  • The concentration of the saturated solution is then determined, often by gravimetric analysis after solvent evaporation.

Role in Signaling Pathways

1,2-Diacylglycerols are key second messengers in a variety of signal transduction pathways, most notably in the activation of Protein Kinase C (PKC). The generation of DAG at the cell membrane from the hydrolysis of phospholipids (B1166683) like phosphatidylinositol 4,5-bisphosphate (PIP2) by phospholipase C (PLC) is a critical event in cellular signaling.

The general pathway for PKC activation by DAG is as follows:

G cluster_membrane Plasma Membrane cluster_cytosol Cytosol receptor G-protein coupled receptor / Receptor Tyrosine Kinase plc Phospholipase C (PLC) receptor->plc Activation pip2 PIP2 plc->pip2 Hydrolysis dag 1,2-Diacylglycerol (DAG) pip2->dag ip3 IP3 pip2->ip3 pkc_inactive Inactive PKC dag->pkc_inactive Recruitment to membrane ca2 Ca2+ ip3->ca2 Release from ER pkc_active Active PKC pkc_inactive->pkc_active Activation downstream Downstream Cellular Responses pkc_active->downstream Phosphorylation of target proteins ca2->pkc_inactive

Caption: General signaling pathway of Protein Kinase C (PKC) activation by diacylglycerol.

Upon its generation, 1,2-diacylglycerol remains in the plasma membrane where it, in conjunction with calcium ions (released into the cytosol following stimulation by inositol (B14025) trisphosphate, the other product of PIP2 hydrolysis), recruits and activates PKC. Activated PKC then phosphorylates a wide array of downstream protein targets, leading to various cellular responses such as proliferation, differentiation, and apoptosis. The specific cellular outcomes are dependent on the PKC isozyme activated and the cellular context.

Conclusion

This compound is a biologically significant diacylglycerol. While specific, experimentally determined physical property data for this unsaturated lipid is scarce in the current literature, its structural similarity to other diacylglycerols allows for the adaptation of general experimental protocols for its synthesis and characterization. Its fundamental role as a second messenger in the Protein Kinase C signaling pathway underscores its importance in cellular regulation. Further research is required to fully elucidate the specific physical properties of this molecule and its unique contributions to cellular signaling events.

References

An In-depth Technical Guide to 1,2-Di-(9Z-hexadecenoyl)-sn-glycerol (DG 32:2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1,2-Di-(9Z-hexadecenoyl)-sn-glycerol, a significant diacylglycerol (DAG) species. It details its nomenclature, physicochemical properties, and critical role as a second messenger in cellular signaling, particularly in the activation of Protein Kinase C (PKC). This document also outlines detailed experimental protocols for the synthesis and analysis of this lipid molecule, offering valuable insights for researchers in lipidomics, cell signaling, and drug development.

Nomenclature and Synonyms

This compound is a diacylglycerol composed of a glycerol (B35011) backbone esterified with two palmitoleic acid chains at the sn-1 and sn-2 positions. Due to the complexity of chemical names, several synonyms and abbreviations are used in literature and commercial sources.

Nomenclature Type Name
IUPAC Name [(2S)-2-[(9Z)-hexadec-9-enoyl]oxy-3-hydroxypropyl] (9Z)-hexadec-9-enoate
Common Name 1,2-Dipalmitoleoyl-sn-glycerol
Abbreviation DG(16:1/16:1)
Lipidomics Notation DG 32:2

Physicochemical Properties

Precise experimental data for this compound is not extensively documented in a single source. However, we can compile its known properties and supplement them with data from its saturated analog, 1,2-Dipalmitoyl-sn-glycerol (B135180) (DG 32:0), for comparative purposes.

Property This compound (DG 32:2) 1,2-Dipalmitoyl-sn-glycerol (DG 32:0) (for comparison)
Molecular Formula C35H64O5C35H68O5[1][2]
Molecular Weight 564.89 g/mol 568.9 g/mol [2][3]
CAS Number 9543679 (PubChem CID)30334-71-5[1][2][3]
Appearance Not specified (likely an oil or waxy solid at room temp.)White to off-white solid/powder[1]
Melting Point Not specified66-69 °C[4]
Solubility Not specifiedDMF: 20 mg/ml, DMSO: 5 mg/ml, Ethanol: 30 mg/ml[2]

Biological Role: A Key Second Messenger

Diacylglycerols are critical signaling molecules within the cell. This compound, as a specific DG species, plays a pivotal role in the activation of various signaling pathways, most notably the Protein Kinase C (PKC) pathway.

The Diacylglycerol/Protein Kinase C Signaling Pathway

The activation of PKC by diacylglycerol is a fundamental process in cellular regulation. The pathway is initiated by the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) by phospholipase C (PLC), which can be activated by various cell surface receptors. This hydrolysis generates two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol. While IP3 diffuses into the cytoplasm to trigger the release of calcium from intracellular stores, DAG remains in the cell membrane. Here, in concert with calcium and phosphatidylserine, it recruits and activates members of the PKC family of serine/threonine kinases. Activated PKC then phosphorylates a multitude of downstream target proteins, leading to a wide array of cellular responses, including cell proliferation, differentiation, apoptosis, and inflammation.

PKC Activation Pathway Extracellular_Signal Extracellular Signal (e.g., Growth Factor, Hormone) Receptor Cell Surface Receptor Extracellular_Signal->Receptor PLC Phospholipase C (PLC) Receptor->PLC activates PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG This compound (DG 32:2) PIP2->DAG Ca_Release Ca²⁺ Release from ER IP3->Ca_Release triggers PKC Protein Kinase C (PKC) DAG->PKC activates Ca_Release->PKC Downstream_Targets Downstream Target Proteins PKC->Downstream_Targets phosphorylates Cellular_Response Cellular Response (Proliferation, Differentiation, etc.) Downstream_Targets->Cellular_Response Cell_Membrane Cell Membrane Cytoplasm Cytoplasm

Caption: The Diacylglycerol (DAG) signaling pathway leading to the activation of Protein Kinase C (PKC).

Experimental Protocols

Chemical Synthesis of this compound

The chemical synthesis of specific diacylglycerols can be a multi-step process. A general approach involves the protection of one hydroxyl group of glycerol, acylation of the remaining two hydroxyl groups, and subsequent deprotection.

Workflow for the Synthesis of this compound:

Synthesis Workflow Start sn-Glycerol-3-phosphate Protection Protection of the 3-hydroxyl group Start->Protection Acylation1 Acylation with Palmitoleic Acid Protection->Acylation1 Acylation2 Acylation with Palmitoleic Acid Acylation1->Acylation2 Deprotection Deprotection of the 3-hydroxyl group Acylation2->Deprotection Purification Purification (e.g., Chromatography) Deprotection->Purification Final_Product This compound Purification->Final_Product HPLC_MS_Analysis Sample Biological Sample (e.g., Tissue, Cells) Extraction Lipid Extraction (e.g., Bligh & Dyer) Sample->Extraction HPLC HPLC Separation (Normal or Reverse Phase) Extraction->HPLC ESI Electrospray Ionization (ESI) HPLC->ESI MS1 Mass Analyzer 1 (Precursor Ion Selection) ESI->MS1 CID Collision-Induced Dissociation (CID) MS1->CID MS2 Mass Analyzer 2 (Product Ion Detection) CID->MS2 Data_Analysis Data Analysis and Quantification MS2->Data_Analysis

References

Methodological & Application

Application Notes and Protocols for the Chemical Synthesis of Specific 1,2-Diacyl-sn-glycerols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the chemical synthesis of specific 1,2-diacyl-sn-glycerols, crucial second messengers in cellular signaling and key intermediates in lipid metabolism. The protocols outlined below offer step-by-step methodologies for the synthesis of these important molecules, supported by quantitative data and visual diagrams of relevant signaling pathways and experimental workflows.

Introduction

1,2-Diacyl-sn-glycerols (DAGs) are lipid molecules that play a pivotal role as second messengers in a multitude of cellular signaling pathways.[1] They are primarily known for their role in activating protein kinase C (PKC), a family of enzymes involved in regulating various cellular processes, including cell proliferation, differentiation, and apoptosis.[2][3] The specific fatty acid composition of DAGs can influence their signaling properties, making the synthesis of specific 1,2-diacyl-sn-glycerols a critical tool for studying their diverse biological functions.

Signaling Pathways Involving 1,2-Diacyl-sn-glycerols

The most well-characterized pathway for DAG-mediated signaling originates from the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) by phospholipase C (PLC). This reaction is often initiated by the activation of G protein-coupled receptors (GPCRs) or receptor tyrosine kinases (RTKs).[4][5][6] The hydrolysis of PIP2 generates two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3), which is water-soluble and diffuses into the cytosol to trigger calcium release from intracellular stores, and the membrane-bound 1,2-diacyl-sn-glycerol.[6][7]

DAG, in conjunction with calcium and phosphatidylserine, recruits and activates conventional and novel isoforms of protein kinase C (PKC) at the cell membrane.[3][8] Activated PKC then phosphorylates a wide range of downstream target proteins, leading to various cellular responses.

Diagram: GPCR-PLC-DAG-PKC Signaling Pathway

GPCR_PLC_DAG_PKC_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytosol Cytosol Ligand Ligand GPCR GPCR Ligand->GPCR Binds G_Protein G Protein (αβγ) GPCR->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG 1,2-Diacyl-sn-glycerol (DAG) PIP2->DAG IP3 IP3 PIP2->IP3 PKC_inactive Inactive PKC DAG->PKC_inactive Recruits & Activates PKC_active Active PKC PKC_inactive->PKC_active Downstream_Targets Downstream Targets PKC_active->Downstream_Targets Phosphorylates ER Endoplasmic Reticulum (ER) IP3->ER Binds to receptor Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC_inactive Co-activates Cellular_Response Cellular Response Downstream_Targets->Cellular_Response Leads to

Caption: GPCR-PLC-DAG-PKC signaling cascade.

Chemical Synthesis of Specific 1,2-Diacyl-sn-glycerols

The chemical synthesis of specific 1,2-diacyl-sn-glycerols requires a strategic approach to regioselectively introduce two different acyl chains onto the glycerol (B35011) backbone while maintaining the sn stereochemistry. This often involves the use of protecting groups to temporarily block one or more hydroxyl groups.

General Experimental Workflow

A general workflow for the synthesis of a specific 1,2-diacyl-sn-glycerol is depicted below. This typically involves protection of the sn-3 hydroxyl group, acylation of the sn-1 and sn-2 positions, and subsequent deprotection.

Diagram: General Synthetic Workflow

Synthetic_Workflow Start Start Glycerol_Derivative Chiral Glycerol Derivative Start->Glycerol_Derivative Protection Protection of sn-3 Hydroxyl Glycerol_Derivative->Protection Protected_Glycerol sn-3 Protected Glycerol Protection->Protected_Glycerol Acylation_1 Acylation of sn-1 Hydroxyl Protected_Glycerol->Acylation_1 Monoacylated sn-1 Acyl, sn-3 Protected Glycerol Acylation_1->Monoacylated Acylation_2 Acylation of sn-2 Hydroxyl Monoacylated->Acylation_2 Diacylated_Protected sn-1,2-Diacyl, sn-3 Protected Glycerol Acylation_2->Diacylated_Protected Deprotection Deprotection of sn-3 Hydroxyl Diacylated_Protected->Deprotection Crude_DAG Crude 1,2-Diacyl- sn-glycerol Deprotection->Crude_DAG Purification Purification Crude_DAG->Purification Pure_DAG Pure 1,2-Diacyl- sn-glycerol Purification->Pure_DAG End End Pure_DAG->End

Caption: General workflow for 1,2-diacyl-sn-glycerol synthesis.

Experimental Protocols

Protocol 1: Asymmetric Synthesis of 1,2-Dipalmitoyl-sn-glycerol (B135180)

This protocol is adapted from a method involving the asymmetric dihydroxylation of an allyl ether followed by acylation and deprotection.[9]

Materials:

Methodology:

  • Synthesis of 3-O-(4'-methoxyphenyl)-sn-glycerol:

    • React allyl bromide with 4-methoxyphenol to form allyl 4-methoxyphenyl (B3050149) ether.

    • Perform an asymmetric dihydroxylation of the allyl ether using AD-mix-β to yield 3-O-(4'-methoxyphenyl)-sn-glycerol with high enantiomeric excess.

  • Diacylation:

    • Dissolve 3-O-(4'-methoxyphenyl)-sn-glycerol in a suitable solvent such as dichloromethane containing pyridine.

    • Add palmitoyl chloride dropwise at 0°C and allow the reaction to proceed to completion.

    • Monitor the reaction by thin-layer chromatography (TLC).

  • Deprotection:

    • After diacylation, remove the 4-methoxyphenyl protecting group using ceric ammonium nitrate (CAN) in aqueous acetonitrile. This mild condition helps to prevent acyl migration.

  • Purification:

    • Purify the resulting 1,2-dipalmitoyl-sn-glycerol by silica gel column chromatography.

Quantitative Data:

StepProductOverall YieldReference
4-Step Synthesis1,2-Dipalmitoyl-sn-glycerol78%[9]
Protocol 2: Chemoenzymatic Synthesis of 1-Stearoyl-2-arachidonoyl-sn-glycerol

This protocol utilizes a chemoenzymatic approach, starting from a commercially available phospholipid.[10][11]

Materials:

  • 2-O-[1'-¹⁴C]Arachidonoyl-1-O-stearoyl-sn-glycero-3-phosphocholine

  • Phospholipase C (from B. cereus)

  • Hexane (B92381)

  • Phosphate (B84403) buffer (pH 7.0)

  • Silica gel for column chromatography

Methodology:

  • Enzymatic Hydrolysis:

    • Dissolve the starting phospholipid in a biphasic system of hexane and phosphate buffer.

    • Add phospholipase C to the aqueous phase.

    • Stir the mixture gently at room temperature to allow for the hydrolysis of the phosphocholine (B91661) headgroup.

  • Extraction:

    • Separate the organic (hexane) layer containing the desired 1,2-diacyl-sn-glycerol.

    • Wash the organic layer with buffer to remove any remaining enzyme and water-soluble byproducts.

  • Purification:

    • Concentrate the organic phase under a stream of nitrogen.

    • Purify the crude product by rapid silica gel column chromatography using an appropriate solvent system (e.g., acetone/hexane).

Quantitative Data:

StepProductRadiochemical YieldPurityReference
Enzymatic Hydrolysis & Purification2-O-[1'-¹⁴C]Arachidonoyl-1-O-stearoyl-sn-glycerol83%>99% by TLC[10][11]

Summary of Quantitative Data

The following table summarizes the yields and purities reported for the synthesis of specific 1,2-diacyl-sn-glycerols from various methods.

Synthesized CompoundStarting MaterialMethodOverall/Radiochemical YieldPurityReference
1,2-Diacyl-sn-glycerolAllyl bromideAsymmetric Chemical Synthesis78% (Overall)High enantiomeric excess[9]
2-O-[1'-¹⁴C]Arachidonoyl-1-O-stearoyl-sn-glycerolLabeled PhosphatidylcholineChemoenzymatic83% (Radiochemical)>99% (TLC)[10][11]
Structured 1,2-diacyl-sn-glycero-3-phosphocholinesGlycerol-sn-3-phosphocholineEnzymatic Acylation40-65% (Absolute)Not specified[12]

Conclusion

The synthesis of structurally defined 1,2-diacyl-sn-glycerols is essential for advancing our understanding of their roles in cellular signaling and metabolism. The protocols provided herein offer robust methods for obtaining these molecules with high purity and in good yields. The choice of synthetic strategy will depend on the desired acyl chain composition, the availability of starting materials, and the scale of the synthesis. These application notes serve as a valuable resource for researchers in lipid biology, signal transduction, and drug development.

References

Enzymatic Synthesis of 1,2-Di-(9Z-hexadecenoyl)-sn-glycerol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the enzymatic synthesis of 1,2-Di-(9Z-hexadecenoyl)-sn-glycerol, also known as 1,2-dipalmitoleoyl-sn-glycerol. This specific diacylglycerol (DAG) is a subject of interest in lipid research and drug development due to its role as a second messenger in cellular signaling pathways. Enzymatic synthesis offers a highly specific and mild alternative to chemical methods, enabling the production of stereochemically pure DAGs. This document outlines several enzymatic strategies, with a detailed protocol for lipase-catalyzed esterification.

Introduction

Diacylglycerols (DAGs) are critical signaling molecules involved in a multitude of cellular processes, primarily through the activation of protein kinase C (PKC). The specific fatty acid composition of DAGs can influence their signaling properties and metabolic fate. This compound is a DAG containing two palmitoleic acid moieties, an unsaturated fatty acid. Its biological functions and therapeutic potential are areas of active investigation.

Enzymatic synthesis provides a powerful tool for producing structurally defined DAGs. Key advantages include high regioselectivity and stereoselectivity, milder reaction conditions, and reduced byproduct formation compared to conventional chemical synthesis. Several enzymatic approaches can be employed for the synthesis of 1,2-diacyl-sn-glycerols.

Enzymatic Synthesis Strategies

There are four primary enzymatic routes for the synthesis of 1,2-diacyl-sn-glycerols:

  • Lipase-catalyzed Esterification of Glycerol (B35011): This is a direct approach where glycerol is esterified with two equivalents of a fatty acid (in this case, palmitoleic acid) using a lipase (B570770). 1,3-regiospecific lipases are often used to first synthesize 1,3-diacylglycerol, which can then undergo acyl migration to the 1,2- or 2,3-positions, or a non-specific lipase can be used. For the synthesis of a sn-1,2-diacylglycerol, a stereoselective lipase is crucial.

  • Lipase-catalyzed Glycerolysis of Triacylglycerols: This method involves the reaction of a triacylglycerol (containing the desired fatty acids) with glycerol, catalyzed by a lipase, to produce a mixture of mono- and diacylglycerols.[1][2] The composition of the product mixture is dependent on the reaction conditions.

  • Acylation of sn-Glycerol-3-Phosphate (G3P): This biomimetic approach mimics the natural biosynthetic pathway. sn-Glycerol-3-phosphate is sequentially acylated at the sn-1 and sn-2 positions by specific acyltransferases, followed by enzymatic dephosphorylation of the resulting phosphatidic acid to yield 1,2-diacyl-sn-glycerol.[3][4][5][6]

  • Hydrolysis of Phospholipids: Phospholipase C (PLC) can directly hydrolyze a phosphatidylcholine bearing the desired acyl chains to yield 1,2-diacyl-sn-glycerol.[7] Alternatively, a two-step process involving phospholipase D (PLD) to generate phosphatidic acid, followed by a phosphatase, can be employed.[8][9]

The choice of method depends on the availability of starting materials, desired purity, and scalability. For its directness and the commercial availability of suitable enzymes, lipase-catalyzed esterification is a commonly employed method.

Quantitative Data from Literature for Analogous Diacylglycerol Syntheses

The following tables summarize reaction conditions and yields for the enzymatic synthesis of diacylglycerols from published studies. While not specific to this compound, this data provides a valuable reference for experimental design.

Table 1: Lipase-Catalyzed Glycerolysis for DAG Production

EnzymeSubstrateMolar Ratio (Oil:Glycerol)Temperature (°C)Time (h)DAG Yield/ContentReference
Immobilized MAS1-H108W lipaseOlive Oil1:260449.3%[1]
Novozym 435Rapeseed Oil--7~60 wt%[2]
Lipase PS-DRapeseed Oil--7~60 wt%[2]

Table 2: Lipase-Catalyzed Esterification for DAG Production

EnzymeSubstratesSolventTemperature (°C)Time (h)Product Yield/ContentReference
Candida antarctica lipaseGlycerol, Oleic Acidtert-butanol/acetone40270% (Glycerol di-oleates)[10]
Novozym 435Glycerol, Caprylic Acidt-butanol601068.24% (DAG content)[11]
Lipozyme RM IMGlycerol, Lauric AcidSolvent-free--High conversion[12]

Experimental Protocol: Lipase-Catalyzed Synthesis of this compound

This protocol describes the synthesis of this compound via the esterification of sn-glycerol with palmitoleic acid using a commercially available immobilized lipase. A lipase with a preference for the primary hydroxyl groups of glycerol is selected to favor the formation of 1,3-dipalmitoleoyl-sn-glycerol, which can then be isomerized to the desired 1,2-isomer. Alternatively, a non-specific lipase can be used, which may result in a mixture of isomers requiring chromatographic separation.

Materials:

  • sn-Glycerol

  • Palmitoleic acid (9Z-Hexadecenoic acid)

  • Immobilized Lipase (e.g., Novozym 435, Candida antarctica lipase B immobilized on acrylic resin)[2][10][11][12]

  • 2-Methyl-2-butanol (B152257) (tert-amyl alcohol) or another suitable organic solvent (e.g., tert-butanol, hexane)[10]

  • Molecular sieves (3Å), activated

  • Anhydrous sodium sulfate

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., hexane (B92381), ethyl acetate)

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • TLC visualization reagent (e.g., phosphomolybdic acid stain)

Equipment:

  • Round bottom flask

  • Magnetic stirrer with heating

  • Rotary evaporator

  • Glass column for chromatography

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Reaction Setup:

    • To a round bottom flask, add sn-glycerol (1 mmol) and palmitoleic acid (2.2 mmol, 10% excess).

    • Add a suitable volume of 2-methyl-2-butanol to dissolve the reactants (e.g., 10 mL).

    • Add activated molecular sieves (approx. 1 g) to remove water produced during the esterification.

    • Add the immobilized lipase (e.g., Novozym 435, 5-10% by weight of substrates).[12]

    • Flush the flask with an inert gas (N2 or Ar) and seal.

  • Esterification Reaction:

    • Stir the reaction mixture at a controlled temperature, for example, 40-60°C.[10][11]

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

      • TLC system: Hexane:Ethyl Acetate (B1210297) (e.g., 80:20 v/v).

      • Visualize spots using a phosphomolybdic acid stain. The product diacylglycerol will have a higher Rf value than monoacylglycerol and glycerol, but lower than the free fatty acid.

    • The reaction is typically complete within 2-24 hours, depending on the specific conditions.[10][11]

  • Work-up:

    • Once the reaction is complete (as determined by TLC), cool the mixture to room temperature.

    • Remove the immobilized lipase and molecular sieves by filtration. Wash the solids with a small amount of the reaction solvent.

    • Remove the solvent from the filtrate using a rotary evaporator.

  • Purification:

    • Dissolve the crude product in a minimal amount of hexane.

    • Perform silica gel column chromatography to purify the this compound.

    • Elute with a gradient of ethyl acetate in hexane (e.g., starting from 100% hexane and gradually increasing the ethyl acetate concentration).

    • Collect fractions and analyze by TLC to identify those containing the pure diacylglycerol.

    • Pool the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

    • The final product should be stored under an inert atmosphere at low temperature (-20°C or below) to prevent oxidation of the unsaturated fatty acid chains.

Visualizations

Signaling Pathway of Diacylglycerol

DAG_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 Hydrolysis DAG 1,2-Diacylglycerol (DAG) PIP2->DAG IP3 IP3 PIP2->IP3 PKC_inactive PKC (inactive) DAG->PKC_inactive Recruits to membrane PKC_active PKC (active) PKC_inactive->PKC_active Activation Substrate Substrate Proteins PKC_active->Substrate Phosphorylation ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor Ca2 Ca2+ Ca2->PKC_inactive ER->Ca2 Release Phospho_Substrate Phosphorylated Substrate Proteins Substrate->Phospho_Substrate Cellular\nResponse Cellular Response Phospho_Substrate->Cellular\nResponse Receptor GPCR / RTK Receptor->PLC Ligand Ligand Ligand->Receptor Activation

Caption: Diacylglycerol (DAG) signaling pathway.

Experimental Workflow for Enzymatic Synthesis

experimental_workflow reactants sn-Glycerol + 2.2 eq. Palmitoleic Acid dissolution Dissolve in 2-Methyl-2-butanol reactants->dissolution additives Add Immobilized Lipase & Molecular Sieves dissolution->additives reaction Esterification (40-60°C, 2-24h) additives->reaction monitoring Monitor by TLC reaction->monitoring monitoring->reaction Incomplete filtration Filter to remove enzyme & sieves monitoring->filtration Complete evaporation Solvent Evaporation (Rotary Evaporator) filtration->evaporation purification Silica Gel Column Chromatography evaporation->purification analysis TLC Analysis of Fractions purification->analysis analysis->purification Impure pooling Pool Pure Fractions analysis->pooling Pure final_product Final Product: This compound pooling->final_product

Caption: Experimental workflow for the synthesis of this compound.

Logical Relationship of Synthesis Routes

synthesis_routes cluster_esterification Esterification cluster_glycerolysis Glycerolysis cluster_acylation G3P Acylation cluster_hydrolysis Phospholipid Hydrolysis target This compound ester_glycerol sn-Glycerol ester_lipase Lipase ester_glycerol->ester_lipase ester_fa Palmitoleic Acid ester_fa->ester_lipase ester_lipase->target glyc_tag Tri-palmitolein glyc_lipase Lipase glyc_tag->glyc_lipase glyc_glycerol Glycerol glyc_glycerol->glyc_lipase glyc_lipase->target acyl_g3p sn-Glycerol-3-Phosphate acyl_enzymes Acyltransferases & Phosphatase acyl_g3p->acyl_enzymes acyl_fa Palmitoleoyl-CoA acyl_fa->acyl_enzymes acyl_enzymes->target hydro_pl 1,2-Dipalmitoleoyl-sn-glycero-3-phosphocholine hydro_enzyme Phospholipase C hydro_pl->hydro_enzyme hydro_enzyme->target

Caption: Enzymatic synthesis routes to this compound.

References

Application Note: Quantitative Analysis of Diacylglycerols using 1,2-Di-(9Z-hexadecenoyl)-sn-glycerol as an Internal Standard by LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Diacylglycerols (DAGs) are crucial lipid molecules that serve as intermediates in lipid metabolism and as second messengers in various cellular signaling pathways. Dysregulation of DAG levels has been implicated in numerous diseases, making their accurate quantification in biological samples essential for researchers, scientists, and drug development professionals. This application note details a robust and sensitive method for the quantification of DAG species in cell culture extracts using 1,2-Di-(9Z-hexadecenoyl)-sn-glycerol as an internal standard with Liquid Chromatography-Mass Spectrometry (LC-MS).

The structural similarity of this compound to endogenous DAGs makes it an ideal internal standard to compensate for variations during sample preparation and LC-MS analysis, ensuring high accuracy and reproducibility.[1][2] While the use of stable isotope-labeled internal standards for every DAG species is ideal for the highest accuracy, they are not always commercially available or cost-effective.[1] In such cases, a structurally analogous lipid standard provides a reliable alternative for quantification.[1]

Experimental Workflow

The overall experimental workflow for the quantification of diacylglycerols using an internal standard is outlined below. This process involves sample preparation, lipid extraction, LC-MS analysis, and subsequent data processing.

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Analysis A Cell Culture Sample B Addition of Internal Standard (this compound) A->B C Lipid Extraction (e.g., Bligh-Dyer method) B->C D Reversed-Phase LC Separation C->D E Electrospray Ionization (ESI) D->E F Tandem Mass Spectrometry (MS/MS) (MRM Mode) E->F G Peak Integration F->G H Concentration Calculation (using Internal Standard) G->H I Quantitative Results H->I

Figure 1: Experimental workflow for DAG quantification.

Protocol: Quantification of Diacylglycerols by LC-MS

This protocol provides a detailed procedure for the extraction and quantification of DAGs from cultured cells.

1. Materials and Reagents

  • This compound internal standard solution (1 mg/mL in chloroform (B151607):methanol (B129727) 2:1, v/v)

  • Chloroform, HPLC grade

  • Methanol, HPLC grade

  • Isopropanol, HPLC grade

  • Acetonitrile, HPLC grade

  • Ammonium acetate

  • Formic acid

  • Cultured cells (e.g., HepG2)

  • Phosphate-buffered saline (PBS)

  • Ultrapure water

2. Sample Preparation and Lipid Extraction

  • Harvest cultured cells (e.g., by trypsinization or scraping) and wash twice with ice-cold PBS.

  • Resuspend the cell pellet in a known volume of PBS and determine the protein concentration using a standard assay.

  • To an aliquot of the cell suspension (e.g., equivalent to 1 mg of protein), add a known amount of the this compound internal standard.

  • Perform lipid extraction using a modified Bligh-Dyer method:

    • Add chloroform and methanol to the sample to achieve a final ratio of chloroform:methanol:water of 2:2:1.8 (v/v/v).

    • Vortex vigorously for 2 minutes.

    • Centrifuge at 2000 x g for 10 minutes to separate the phases.

    • Carefully collect the lower organic phase containing the lipids.

    • Dry the lipid extract under a stream of nitrogen.

    • Reconstitute the dried lipid extract in a suitable volume of the initial mobile phase for LC-MS analysis.

3. LC-MS/MS Analysis

A reversed-phase HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source is recommended for this analysis.

LC Parameter Condition
Column C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 60:40 Acetonitrile:Water with 10 mM Ammonium Acetate
Mobile Phase B 90:10 Isopropanol:Acetonitrile with 10 mM Ammonium Acetate
Flow Rate 0.3 mL/min
Gradient 0-2 min: 30% B; 2-15 min: 30-80% B; 15-18 min: 80-95% B; 18-20 min: 95% B; 20-21 min: 95-30% B; 21-25 min: 30% B
Column Temperature 40 °C
Injection Volume 5 µL
MS Parameter Setting
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.5 kV
Source Temperature 120 °C
Desolvation Temperature 350 °C
Gas Flow Rates Optimized for the specific instrument
Analysis Mode Multiple Reaction Monitoring (MRM)

4. MRM Transitions

The following table lists the precursor and product ions for the internal standard and representative endogenous DAGs. These transitions should be optimized on the specific mass spectrometer being used.

Analyte Precursor Ion (m/z) Product Ion (m/z)
This compound (Internal Standard) [M+NH₄]⁺[M+H-RCOOH]⁺
1-palmitoyl-2-oleoyl-glycerol (16:0/18:1 DAG) [M+NH₄]⁺[M+H-RCOOH]⁺
1-stearoyl-2-arachidonoyl-glycerol (18:0/20:4 DAG) [M+NH₄]⁺[M+H-RCOOH]⁺
1,2-dioleoyl-glycerol (18:1/18:1 DAG) [M+NH₄]⁺[M+H-RCOOH]⁺

Data Analysis and Quantification

The concentration of each endogenous DAG species is calculated by comparing the peak area ratio of the analyte to the internal standard against a calibration curve. Calibration curves are constructed by analyzing a series of standard solutions containing known concentrations of the DAG analytes and a fixed concentration of the internal standard.

Signaling Pathway Context: Diacylglycerol in Cellular Signaling

Diacylglycerol is a key second messenger in numerous signaling pathways, most notably in the activation of Protein Kinase C (PKC). The diagram below illustrates the generation of DAG from phosphatidylinositol 4,5-bisphosphate (PIP2) by phospholipase C (PLC) and its subsequent role in activating PKC.

G Receptor G-protein Coupled Receptor or Receptor Tyrosine Kinase PLC Phospholipase C (PLC) Receptor->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes DAG Diacylglycerol (DAG) PIP2->DAG IP3 Inositol Trisphosphate (IP3) PIP2->IP3 PKC Protein Kinase C (PKC) DAG->PKC activates Downstream Downstream Cellular Responses PKC->Downstream phosphorylates targets

Figure 2: Role of DAG in PKC signaling pathway.

Conclusion

This application note provides a comprehensive protocol for the quantification of diacylglycerols in cellular extracts using this compound as an internal standard. The use of a structurally similar internal standard in conjunction with a sensitive LC-MS/MS method allows for accurate and reliable quantification of these important lipid mediators. This methodology is a valuable tool for researchers investigating the roles of diacylglycerols in health and disease.

References

Application Note: Quantification of 1,2-Diacyl-sn-glycerols by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

1,2-Diacyl-sn-glycerols (DAGs) are crucial lipid molecules that function as metabolic intermediates in the synthesis of triacylglycerols and phospholipids (B1166683), and as second messengers in a multitude of cellular signaling pathways.[1][2] Their low abundance and transient nature make their accurate quantification challenging.[1] This application note provides a detailed protocol for the sensitive and specific quantification of 1,2-diacyl-sn-glycerol molecular species from biological samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The described methodology is applicable to researchers in cellular biology, drug development, and lipidomics.

Introduction

1,2-Diacyl-sn-glycerols are key signaling molecules generated at the cell membrane through the hydrolysis of phospholipids by phospholipase C (PLC), a process often initiated by the activation of G-protein coupled receptors or receptor tyrosine kinases.[1] As second messengers, DAGs activate various downstream signaling cascades, most notably by recruiting and activating members of the Protein Kinase C (PKC) family.[3] Dysregulation of DAG metabolism has been implicated in various diseases, including cancer and diabetes, making the precise measurement of DAG levels critical for understanding disease pathogenesis and for the development of novel therapeutics.[4]

LC-MS/MS has emerged as a powerful analytical technique for the quantification of individual DAG molecular species due to its high sensitivity and selectivity.[1] This document outlines a comprehensive workflow, including lipid extraction, sample preparation, LC-MS/MS analysis, and data processing for the accurate quantification of 1,2-diacyl-sn-glycerols.

Signaling Pathway of 1,2-Diacyl-sn-glycerol

DAG_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol GPCR GPCR / RTK PLC Phospholipase C (PLC) GPCR->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG 1,2-Diacyl-sn-glycerol (DAG) PIP2->DAG IP3 IP3 PIP2->IP3 PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release Ca²⁺ Release from ER IP3->Ca_release Downstream Downstream Cellular Responses PKC->Downstream Ca_release->Downstream Extracellular Extracellular Signal Extracellular->GPCR

Caption: 1,2-Diacyl-sn-glycerol signaling pathway.

Experimental Protocols

Lipid Extraction from Cultured Cells

This protocol is adapted from established methods for the extraction of lipids from biological samples.[1][5]

Materials:

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Methanol (LC-MS grade)[1]

  • Chloroform (B151607) (CH₂Cl₂) (LC-MS grade)

  • Deionized water

  • Internal Standard (IS): d5-labeled DAG mixture or other appropriate standard.[1][6]

  • Glass tubes with Teflon-lined caps

  • Vortex mixer

  • Centrifuge

  • Nitrogen gas evaporator

Procedure:

  • Cell Harvesting: Wash cultured cells (approximately 10-20 million cells/mL) twice with ice-cold PBS. Scrape the cells into a known volume of fresh, ice-cold PBS.[1]

  • Solvent Addition: Transfer 1 mL of the cell suspension to a glass tube. Add 2.5 mL of ice-cold methanol.[1]

  • Internal Standard Spiking: Add a known amount of the internal standard to each sample for quantitative analysis.[1]

  • Monophasic Mixture Formation: Add 1.25 mL of chloroform. Vortex the mixture vigorously for 30-60 seconds to form a single-phase solution.[1]

  • Phase Separation: Add an additional 1.25 mL of chloroform and 1 mL of deionized water. Vortex again for 30-60 seconds.[1]

  • Centrifugation: Centrifuge the mixture at 1,000 x g for 5 minutes to separate the aqueous (upper) and organic (lower) phases.[1]

  • Lipid Collection: Carefully collect the lower organic phase containing the lipids using a glass Pasteur pipette and transfer it to a new clean glass tube.[1]

  • Re-extraction: Add 2 mL of chloroform to the remaining upper aqueous phase, vortex, and centrifuge again. Combine this second lower organic phase with the first one.[1]

  • Drying: Evaporate the pooled organic solvent to dryness under a gentle stream of nitrogen.[1][7] The dried lipid extract can be stored at -80°C until analysis.[1]

LC-MS/MS Analysis

Materials:

  • Dried lipid extract from Protocol 1

  • LC-MS grade solvents: Acetonitrile, Isopropanol, Water, Methanol[1]

  • Ammonium (B1175870) formate (B1220265) or acetate (B1210297) for mobile phase[1]

  • Reversed-phase C18 HPLC column (e.g., 2.1 mm × 150 mm, 1.7 µm)[8]

  • Tandem mass spectrometer with an electrospray ionization (ESI) source[1]

Procedure:

  • Sample Reconstitution: Resuspend the dried lipid extract in a suitable solvent, such as a mixture used in the initial mobile phase conditions (e.g., methanol/chloroform 2:1 v/v).[1]

  • Liquid Chromatography:

    • Column: Waters Acquity BEH C18 column (1.7 µm, 2.1 mm × 150 mm) maintained at 55°C.[8]

    • Mobile Phase A: 60% Methanol, 40% Water with 5 mM ammonium acetate.[8]

    • Mobile Phase B: 90% Isopropanol, 10% Acetonitrile with 0.1% formic acid.[8]

    • Flow Rate: 0.2 mL/min.[8]

    • Injection Volume: 2 µL.[8]

    • Gradient Elution: A suitable gradient should be optimized to achieve separation of DAG isomers and molecular species. An example gradient could be:

      • Start with a percentage of B suitable for retaining DAGs.

      • Linearly increase the percentage of B to elute the different DAG species based on their hydrophobicity.

      • Include a column wash and re-equilibration step.

  • Mass Spectrometry:

    • Ionization Mode: Positive electrospray ionization (ESI).[1]

    • Detection: DAGs readily form ammonium adducts ([M+NH₄]⁺).[1]

    • Analysis Mode: Multiple Reaction Monitoring (MRM) is typically used for quantification. The precursor ion (the [M+NH₄]⁺ adduct) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. The transition from precursor to product ion is specific for each DAG molecular species.

Experimental Workflow

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Cell_Harvesting Cell Harvesting IS_Spiking Internal Standard Spiking Cell_Harvesting->IS_Spiking Lipid_Extraction Lipid Extraction (Bligh & Dyer) Drying Drying under N₂ Lipid_Extraction->Drying IS_Spiking->Lipid_Extraction Reconstitution Reconstitution Drying->Reconstitution LC_Separation LC Separation (Reversed-Phase) Reconstitution->LC_Separation MS_Detection MS/MS Detection (Positive ESI, MRM) LC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Quantification Quantification vs. IS Peak_Integration->Quantification Data_Reporting Data Reporting Quantification->Data_Reporting

Caption: Workflow for LC-MS/MS quantification of 1,2-diacyl-sn-glycerols.

Data Presentation

Quantitative data should be summarized in tables for clear comparison. Below is an example of how to present the quantified amounts of different DAG species in various samples.

Table 1: Quantification of 1,2-Diacyl-sn-glycerol Species in Control vs. Treated Cells

DAG Species (acyl-sn-1/acyl-sn-2)Control (pmol/10⁶ cells)Treated (pmol/10⁶ cells)Fold Change
16:0/18:115.2 ± 1.835.8 ± 3.22.36
16:0/18:28.5 ± 0.918.1 ± 2.12.13
18:0/18:112.1 ± 1.529.5 ± 2.92.44
18:0/18:27.9 ± 0.816.8 ± 1.92.13
18:1/18:120.3 ± 2.545.7 ± 4.12.25

Data are presented as mean ± standard deviation (n=3).

Table 2: LC-MS/MS Parameters for Selected DAG Species

DAG SpeciesPrecursor Ion (m/z) [M+NH₄]⁺Product Ion (m/z)Collision Energy (eV)
d5-16:0/18:1627.6[Specific fragment][Optimized value]
16:0/18:1622.6[Specific fragment][Optimized value]
16:0/18:2620.6[Specific fragment][Optimized value]
18:0/18:1650.6[Specific fragment][Optimized value]
18:0/18:2648.6[Specific fragment][Optimized value]
18:1/18:1648.6[Specific fragment][Optimized value]

Conclusion

The described LC-MS/MS method provides a robust and sensitive platform for the quantification of 1,2-diacyl-sn-glycerol molecular species in biological samples. This detailed protocol can be adapted by researchers to investigate the role of DAGs in various physiological and pathological processes. The use of an appropriate internal standard and optimized LC-MS/MS conditions are critical for achieving accurate and reproducible results.

References

Application Notes and Protocols: Thin-Layer Chromatography Separation of Diacylglycerol Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diacylglycerols (DAGs) are critical lipid second messengers involved in a multitude of cellular signaling pathways. The spatial arrangement of the two fatty acyl chains on the glycerol (B35011) backbone gives rise to distinct isomers, primarily sn-1,2-diacylglycerol and sn-1,3-diacylglycerol, which are not biologically equivalent. The sn-1,2-DAG isomer is the primary activator of protein kinase C (PKC) and other signaling proteins, playing a crucial role in cell proliferation, differentiation, and apoptosis.[1][2] In contrast, sn-1,3-diacylglycerol is not a potent activator of PKC. Therefore, the ability to separate and accurately quantify these isomers is paramount for understanding their distinct physiological and pathological roles, particularly in drug development targeting lipid signaling pathways.

Thin-layer chromatography (TLC) offers a rapid, cost-effective, and versatile method for the separation of these closely related isomers. This document provides detailed application notes and protocols for the successful separation and analysis of diacylglycerol isomers using TLC, with a special focus on the use of boric acid-impregnated silica (B1680970) gel plates to prevent isomerization during analysis.

Signaling Pathways of Diacylglycerol Isomers

The differential activation of signaling cascades by DAG isomers is a key aspect of their biological function. The sn-1,2-DAG isomer, generated at the plasma membrane from the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) by phospholipase C (PLC), is a canonical activator of the PKC family of serine/threonine kinases.[1] This activation initiates a cascade of downstream phosphorylation events that regulate numerous cellular processes.

DAG_Signaling_Pathway PIP2 PIP2 PLC PLC PIP2->PLC activation IP3 IP3 PLC->IP3 generates sn12DAG sn-1,2-DAG PLC->sn12DAG generates PKC PKC sn12DAG->PKC activates Downstream Downstream Targets PKC->Downstream phosphorylates CellularResponse Cellular Response (Proliferation, etc.) Downstream->CellularResponse leads to TLC_Workflow Start Start: Lipid Sample PlatePrep TLC Plate Preparation (Boric Acid Impregnation) Start->PlatePrep Spotting Sample & Standard Application PlatePrep->Spotting Development Chromatogram Development Spotting->Development Visualization Visualization (e.g., Primuline Spray, UV) Development->Visualization Analysis Data Analysis Visualization->Analysis Qualitative Qualitative Analysis (Rf Comparison) Analysis->Qualitative Quantitative Quantitative Analysis (Densitometry or Elution) Analysis->Quantitative End End: Isomer Quantification Qualitative->End Quantitative->End

References

Protocol for Inducing Protein Kinase C (PKC) Activation with 1,2-diacyl-sn-glycerols

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Protein Kinase C (PKC) represents a family of serine/threonine kinases that are critical regulators of a myriad of cellular processes, including cell proliferation, differentiation, apoptosis, and gene expression.[1][2] The activation of conventional and novel PKC isoforms is intricately linked to the second messenger, 1,2-diacyl-sn-glycerol (DAG).[1][3] In response to extracellular signals, phospholipase C (PLC) catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) to generate DAG and inositol (B14025) 1,4,5-trisphosphate (IP3). DAG binds to the C1 domain of PKC, recruiting it to the cell membrane and inducing a conformational change that leads to its activation.[1][3] This document provides detailed protocols for the targeted activation of PKC using DAG analogs, enabling the study of its downstream signaling pathways and the screening of potential therapeutic modulators.

Data Presentation

The effective concentration of 1,2-diacyl-sn-glycerols and their analogs for inducing PKC activation can vary depending on the specific compound, cell type, and experimental conditions. The following tables summarize quantitative data from various studies.

Table 1: Effective Concentrations of 1,2-diacyl-sn-glycerol (DAG) Analogs for PKC Activation

DAG AnalogCell Type/SystemEffective ConcentrationObserved EffectReference
PhoDAG-1HeLa cells100 µMReversible translocation of PKCδ-RFP to the plasma membrane[4]
1-oleoyl-2-acetyl-sn-glycerol (OAG)General useNot specifiedSoluble analog for PKC experiments[1]

Table 2: Observed Increases in PKC Activity Following DAG Stimulation

ConditionTissue/Cell TypeFold Increase in PKC ActivityReference
Streptozotocin-induced diabetesMouse decidua1.4-fold (total PKC activity)[5]
Streptozotocin-induced diabetesMouse embryos1.3-fold (total PKC activity)[5]
High-fat dietSencar mouse epidermal cells (particulate fraction)2.31-fold (131% increase)[6]
High-fat dietSencar mouse epidermal cells (soluble fraction)1.62-fold (62% increase)[6]

Signaling Pathway and Experimental Workflow

To visualize the mechanism of PKC activation by DAG and the general experimental procedure, the following diagrams are provided.

PKC_Activation_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytosol Cytosol Signal Signal Receptor Receptor Signal->Receptor PLC PLC Receptor->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes DAG 1,2-diacyl- sn-glycerol (DAG) PIP2->DAG IP3 IP3 PIP2->IP3 PKC_inactive Inactive PKC DAG->PKC_inactive recruits and activates PKC_active Active PKC Substrate Substrate PKC_active->Substrate phosphorylates PKC_inactive->PKC_active ER Endoplasmic Reticulum IP3->ER binds to receptor on Ca2+ Ca2+ Ca2+->PKC_inactive co-activates (conventional PKCs) ER->Ca2+ releases pSubstrate Phosphorylated Substrate Substrate->pSubstrate Cellular_Response Cellular Response pSubstrate->Cellular_Response

Diagram 1: PKC Activation Signaling Pathway.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis cluster_data Data Acquisition & Analysis Cell_Culture 1. Cell Culture/ Tissue Preparation Treatment 3. Treat Cells/Tissue with DAG Analog Cell_Culture->Treatment DAG_Prep 2. Prepare DAG Analog Working Solution DAG_Prep->Treatment Lysis 4. Cell Lysis/ Fractionation Treatment->Lysis IF 5c. Immunofluorescence Treatment->IF for live/fixed cells Kinase_Assay 5a. In Vitro Kinase Assay Lysis->Kinase_Assay Western_Blot 5b. Western Blotting Lysis->Western_Blot Quantification 6. Quantify PKC Activity/ Phosphorylation/Translocation Kinase_Assay->Quantification Western_Blot->Quantification IF->Quantification Interpretation 7. Data Interpretation Quantification->Interpretation

Diagram 2: Experimental Workflow for PKC Activation.

Experimental Protocols

Protocol 1: In Vitro PKC Kinase Activity Assay

This protocol is adapted from commercially available kits and provides a framework for measuring PKC activity from cell or tissue lysates.

Materials:

  • Lysis Buffer: 20 mM MOPS, 50 mM β-glycerolphosphate, 50 mM sodium fluoride, 1 mM sodium vanadate, 5 mM EGTA, 2 mM EDTA, 1% NP40, 1 mM DTT, 1 mM benzamidine, 1 mM PMSF, and 10 µg/mL leupeptin (B1674832) and aprotinin.[7]

  • Kinase Assay Buffer: 20 mM HEPES (pH 7.4), 10 mM MgCl2, 0.5 mM CaCl2, 1 mM DTT.

  • Lipid Solution: Phosphatidylserine (B164497) (PS) and 1,2-diacyl-sn-glycerol (DAG) analog.

  • PKC substrate peptide.

  • ATP (with or without [γ-32P]ATP for radioactive detection).

  • Stop Solution (e.g., EDTA).

  • Purified active PKC (for positive control).

Procedure:

  • Lysate Preparation: a. Culture cells to the desired confluency and treat with the DAG analog for the specified time. b. Wash cells with ice-cold PBS. c. Add ice-cold Lysis Buffer and incubate on ice for 10 minutes.[7] d. Scrape the cells and centrifuge at high speed to pellet cell debris. e. Collect the supernatant containing the cell lysate. Determine protein concentration using a standard protein assay.

  • Kinase Reaction: a. Prepare the lipid solution by mixing phosphatidylserine and the DAG analog in a glass tube, evaporating the solvent under nitrogen, and resuspending in a buffer containing a non-ionic detergent like TRITON® X-100. b. In a microcentrifuge tube or a well of a microplate, combine the Kinase Assay Buffer, the lipid solution, and the PKC substrate peptide. c. Add a specific amount of cell lysate (e.g., 10-20 µg of total protein) to each reaction. Include a negative control (no lysate) and a positive control (purified active PKC). d. Initiate the kinase reaction by adding ATP. The final ATP concentration is typically in the range of 10-100 µM. e. Incubate the reaction at 30°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

  • Detection: a. Stop the reaction by adding a stop solution containing EDTA. b. For radioactive assays: Spot the reaction mixture onto phosphocellulose paper, wash extensively to remove unincorporated [γ-32P]ATP, and quantify the incorporated radioactivity using a scintillation counter. c. For non-radioactive assays: Use a phospho-specific antibody that recognizes the phosphorylated substrate. The signal can be detected using a secondary antibody conjugated to an enzyme (e.g., HRP for colorimetric or chemiluminescent detection) or a fluorophore.[8]

Protocol 2: Cell-Based PKC Translocation Assay by Immunofluorescence

This protocol describes how to visualize the translocation of PKC from the cytosol to the plasma membrane upon stimulation with a DAG analog.

Materials:

  • Cells grown on glass coverslips.

  • 1,2-diacyl-sn-glycerol (DAG) analog.

  • Phosphate-buffered saline (PBS).

  • Fixative (e.g., 4% paraformaldehyde in PBS).

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS).

  • Blocking buffer (e.g., 1% BSA in PBS).

  • Primary antibody specific for the PKC isoform of interest.

  • Fluorophore-conjugated secondary antibody.

  • Nuclear counterstain (e.g., DAPI).

  • Antifade mounting medium.

Procedure:

  • Cell Culture and Treatment: a. Seed cells on sterile glass coverslips in a petri dish or multi-well plate and grow to the desired confluency. b. Treat the cells with the DAG analog at the desired concentration and for the appropriate time. Include an untreated control.

  • Fixation and Permeabilization: a. Wash the cells twice with PBS. b. Fix the cells with 4% paraformaldehyde for 15-20 minutes at room temperature. c. Wash the cells three times with PBS. d. Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes. e. Wash the cells three times with PBS.

  • Immunostaining: a. Block non-specific antibody binding by incubating the cells in blocking buffer for 1 hour at room temperature. b. Incubate the cells with the primary antibody (diluted in blocking buffer) overnight at 4°C or for 1-2 hours at room temperature. c. Wash the cells three times with PBS. d. Incubate the cells with the fluorophore-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light. e. Wash the cells three times with PBS.

  • Mounting and Imaging: a. If desired, counterstain the nuclei with DAPI for 5 minutes. b. Wash the cells twice with PBS. c. Mount the coverslips onto microscope slides using an antifade mounting medium. d. Visualize the cells using a fluorescence or confocal microscope. In activated cells, a significant portion of the PKC signal will be localized at the plasma membrane. The degree of translocation can be quantified by measuring the ratio of fluorescence intensity at the plasma membrane versus the cytoplasm.[4]

References

Application Notes and Protocols for 1,2-Di-(9Z-hexadecenoyl)-sn-glycerol in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Di-(9Z-hexadecenoyl)-sn-glycerol, also known as 1,2-dipalmitoleoyl-sn-glycerol, is a bioactive diacylglycerol (DAG) that plays a crucial role as a second messenger in a variety of cellular signaling pathways. As an analog of endogenous DAG, it is a potent activator of Protein Kinase C (PKC) and Protein Kinase D (PKD) isoforms.[1][2] Its application in cell culture allows for the controlled stimulation of these pathways, enabling the study of downstream cellular processes such as proliferation, differentiation, apoptosis, and gene expression. This document provides detailed application notes and experimental protocols for the use of this compound in cell culture settings.

Principle of Action

1,2-diacylglycerols are key signaling molecules generated at the plasma membrane upon the activation of phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and DAG. While IP3 mobilizes intracellular calcium, DAG remains in the membrane and recruits and activates conventional (cPKC) and novel (nPKC) isoforms of Protein Kinase C.[2] This activation initiates a signaling cascade through the phosphorylation of a multitude of downstream target proteins. Exogenously applied this compound mimics the action of endogenous DAG, providing a powerful tool to investigate these signaling events.

Applications in Cell Culture

  • Activation of Protein Kinase C (PKC) and Downstream Signaling: The primary application is the direct activation of PKC isoforms to study their role in various cellular functions.

  • Induction of Gene Expression: Activation of the PKC pathway can lead to the regulation of transcription factors and subsequent changes in gene expression.

  • Stimulation of Cell Proliferation and Differentiation: In synergy with other growth factors, it can stimulate DNA synthesis and cell division in quiescent cells.[3]

  • Modulation of Ion Channel Activity: PKC is known to phosphorylate and modulate the activity of various ion channels.

  • Investigation of Lipid Metabolism: As a lipid molecule, it can be used to study the pathways of diacylglycerol metabolism and its role in cellular lipid homeostasis.[4]

Quantitative Data

While specific quantitative data for this compound is limited in publicly available literature, data from structurally similar diacylglycerols can provide a valuable reference for experimental design. The potency of DAGs in activating PKC is known to be dependent on the acyl chain composition.

Table 1: Comparative Activity of Diacylglycerol Analogs

Diacylglycerol AnalogConcentrationEffectCell Type/System
1,2-Dipalmitoyl-sn-glycerol (B135180)25 µMWeak PKC activatorIn vitro assay
1-oleoyl-2-acetyl-glycerol (OAG)Not specifiedStimulates DNA synthesis and cell divisionSwiss 3T3 cells
1,2-dioctanoyl-sn-glycerol (DiC8)2.0 µMMarked inhibition of superoxide (B77818) release (≥70%)Guinea pig neutrophils
1,2-dioctanoyl-sn-glycerol (DiC8)7.8 µMNo significant inhibition of superoxide release (~25%)Guinea pig neutrophils

Note: The data for 1,2-dipalmitoyl-sn-glycerol is for a saturated analog and should be used as a preliminary guide. The unsaturation in this compound may alter its potency.

Experimental Protocols

Protocol 1: Preparation of this compound for Cell Culture Application

Materials:

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

  • Sterile, amber microcentrifuge tubes

  • Vortex mixer

  • Water bath or heat block

Procedure:

  • Stock Solution Preparation:

    • Due to the lipophilic nature of this compound, a stock solution in an organic solvent is necessary. DMSO is a common choice.

    • Prepare a high-concentration stock solution (e.g., 10-50 mM) by dissolving the required amount of the lipid in DMSO.

    • Aid dissolution by gentle vortexing and, if necessary, brief warming in a water bath at 37°C. Ensure the lipid is completely dissolved.

    • Note: Minimize exposure to light and air to prevent oxidation of the unsaturated fatty acid chains.

  • Storage:

    • Aliquot the stock solution into sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C for long-term stability.

  • Working Solution Preparation:

    • On the day of the experiment, thaw an aliquot of the stock solution at room temperature.

    • Prepare a working solution by diluting the stock solution in serum-free cell culture medium to the desired final concentration.

    • It is crucial to add the DMSO stock solution to the medium while vortexing to ensure rapid dispersion and prevent precipitation of the lipid.

    • The final concentration of DMSO in the cell culture should be kept low (typically ≤ 0.1%) to avoid solvent-induced cellular effects. A vehicle control (medium with the same concentration of DMSO) should always be included in experiments.

Protocol 2: General Protocol for Cellular Activation with this compound

Materials:

  • Cultured cells of interest

  • Complete growth medium

  • Serum-free medium

  • Prepared working solution of this compound

  • Vehicle control (serum-free medium with DMSO)

  • Phosphate-buffered saline (PBS)

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Multi-well cell culture plates

Procedure:

  • Cell Seeding:

    • Seed the cells in multi-well plates at a density that will result in 70-80% confluency on the day of the experiment.

    • Allow the cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO2.

  • Serum Starvation (Optional but Recommended):

    • To reduce basal signaling pathway activation, serum-starve the cells for 4-24 hours prior to stimulation.

    • Aspirate the complete growth medium and replace it with serum-free medium.

  • Cellular Stimulation:

    • Aspirate the serum-free medium.

    • Add the prepared working solution of this compound to the cells.

    • Add the vehicle control to a separate set of wells.

    • Incubate the cells for the desired time period (ranging from minutes to hours, depending on the downstream endpoint being measured).

  • Harvesting the Cells:

    • After the incubation period, place the plate on ice and aspirate the treatment medium.

    • Wash the cells once with ice-cold PBS.

    • Add an appropriate volume of ice-cold cell lysis buffer to each well.

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate the lysate on ice for 30 minutes with occasional vortexing.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant for downstream analysis (e.g., Western blotting, kinase assays).

Protocol 3: Western Blot Analysis of PKC Downstream Target Phosphorylation

Materials:

  • Cell lysates (prepared as in Protocol 2)

  • BCA protein assay kit

  • SDS-PAGE gels

  • Western blotting apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-MARCKS, anti-phospho-ERK)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Quantification:

    • Determine the protein concentration of each cell lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein amounts for each sample and prepare them for SDS-PAGE.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

    • Analyze the band intensities to determine the change in phosphorylation of the target protein.

Visualizations

Signaling Pathway of Diacylglycerol-Mediated PKC Activation

DAG_PKC_Signaling GPCR GPCR / RTK PLC Phospholipase C (PLC) GPCR->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG 1,2-Di-(9Z-hexadecenoyl) -sn-glycerol (DAG) PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release cPKC Conventional PKC (α, β, γ) DAG->cPKC activates nPKC Novel PKC (δ, ε, θ, η) DAG->nPKC activates Ca_release->cPKC activates Downstream Downstream Substrates cPKC->Downstream phosphorylates PKD Protein Kinase D (PKD) nPKC->PKD activates nPKC->Downstream phosphorylates PKD->Downstream phosphorylates Response Cellular Responses (Proliferation, Gene Expression, etc.) Downstream->Response

Caption: Diacylglycerol (DAG) signaling pathway leading to PKC and PKD activation.

Experimental Workflow for Studying Cellular Effects

Experimental_Workflow start Seed Cells serum_starve Serum Starve (optional) start->serum_starve treatment Treat with 1,2-Di-(9Z-hexadecenoyl) -sn-glycerol or Vehicle serum_starve->treatment incubation Incubate for Desired Time treatment->incubation harvest Harvest Cells (Lysis) incubation->harvest analysis Downstream Analysis harvest->analysis wb Western Blot (Phosphorylation) analysis->wb ka Kinase Assay analysis->ka ge Gene Expression (qPCR/Microarray) analysis->ge

Caption: General workflow for cell culture experiments using this compound.

Logical Relationship of PKC Downstream Signaling

PKC_Downstream cluster_downstream Downstream Effects cluster_outcomes Cellular Outcomes PKC_activation PKC Activation by This compound ERK_pathway MAPK/ERK Pathway Activation PKC_activation->ERK_pathway Gene_expression Transcription Factor Phosphorylation (e.g., AP-1, NF-κB) PKC_activation->Gene_expression Cytoskeleton Cytoskeletal Rearrangement (e.g., MARCKS, GAP-43) PKC_activation->Cytoskeleton Feedback_loop Feedback Regulation (e.g., DGK phosphorylation) PKC_activation->Feedback_loop Proliferation Cell Proliferation ERK_pathway->Proliferation Gene_expression->Proliferation Differentiation Differentiation Gene_expression->Differentiation Apoptosis Apoptosis Modulation Gene_expression->Apoptosis Cytoskeleton->Differentiation

Caption: Key downstream pathways and cellular outcomes of PKC activation.

References

Application Notes and Protocols for the Analytical Standards of Diacylglycerol Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diacylglycerols (DAGs) are critical lipid second messengers involved in a multitude of cellular signaling pathways, making them key targets in drug discovery and biomedical research.[1] Accurate quantification and analysis of DAG molecular species are paramount for understanding their physiological and pathological roles. These application notes provide detailed protocols and analytical standards for the robust analysis of diacylglycerol using mass spectrometry and enzymatic assays.

I. Diacylglycerol Signaling Pathway

Diacylglycerol is a crucial intermediate in various signaling cascades, most notably as an activator of Protein Kinase C (PKC).[2][3] The generation of DAG primarily occurs at the plasma membrane through the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) by phospholipase C (PLC).[4] The produced DAG remains within the membrane, where it recruits and activates a host of downstream effector proteins. The signaling is terminated by the conversion of DAG to phosphatidic acid (PA) by diacylglycerol kinases (DGKs).[5][6]

Diacylglycerol_Signaling_Pathway extracellular_signal Extracellular Signal (e.g., Hormone, Growth Factor) receptor G-Protein Coupled Receptor (GPCR) or Receptor Tyrosine Kinase (RTK) extracellular_signal->receptor plc Phospholipase C (PLC) receptor->plc activates pip2 PIP2 (Phosphatidylinositol 4,5-bisphosphate) plc->pip2 hydrolyzes dag Diacylglycerol (DAG) pip2->dag ip3 IP3 (Inositol 1,4,5-trisphosphate) pip2->ip3 pkc Protein Kinase C (PKC) dag->pkc activates dgk Diacylglycerol Kinase (DGK) dag->dgk phosphorylated by cellular_response Downstream Cellular Responses (e.g., Proliferation, Differentiation, Apoptosis) pkc->cellular_response phosphorylates targets leading to pa Phosphatidic Acid (PA) dgk->pa produces

Caption: Simplified Diacylglycerol (DAG) signaling pathway.

II. Analytical Methodologies

A. Quantification of Diacylglycerol by Mass Spectrometry (LC-MS/MS)

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for the sensitive and specific quantification of individual DAG molecular species.[1][7][8]

LCMS_Workflow sample_prep 1. Sample Preparation (Cells, Tissues, Plasma) extraction 2. Lipid Extraction (e.g., Bligh-Dyer or Folch method) sample_prep->extraction derivatization 3. Derivatization (Optional) (e.g., with DMG for enhanced sensitivity) extraction->derivatization lc_separation 4. LC Separation (e.g., Reversed-phase C18 column) derivatization->lc_separation ms_detection 5. MS/MS Detection (e.g., ESI in positive ion mode) lc_separation->ms_detection data_analysis 6. Data Analysis (Quantification against internal standards) ms_detection->data_analysis

Caption: Experimental workflow for LC-MS/MS analysis of DAG.

1. Sample Preparation and Lipid Extraction (Bligh and Dyer Method) [9][10][11]

  • For cultured cells (~1 x 10^7), wash with cold PBS and pellet by centrifugation.[12]

  • For tissues, homogenize in a mixture of chloroform (B151607) and methanol.

  • Add chloroform and water to the homogenate to create a two-phase system.

  • The lower chloroform layer, containing the lipids, is collected.

  • Dry the lipid extract under a stream of nitrogen.

2. Derivatization (Optional, for enhanced sensitivity) [1]

  • For derivatization, a reagent such as N,N-dimethylglycine (DMG) can be used to introduce a permanent positive charge, improving ionization efficiency.

3. LC Separation [1]

  • Reconstitute the dried lipid extract in the initial mobile phase.

  • Inject the sample onto a C18 reversed-phase column (e.g., Waters Acquity BEH C18, 1.7 µm, 2.1 mm × 150 mm).[1]

  • Use a gradient elution with a mobile phase consisting of solvent A (e.g., 60:40 acetonitrile:water with 10 mM ammonium (B1175870) formate) and solvent B (e.g., 90:10 isopropanol:acetonitrile with 10 mM ammonium formate).

4. MS/MS Detection [1]

  • Perform analysis using a triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive ion mode.

  • Monitor specific precursor-to-product ion transitions for each DAG species and the internal standard.

5. Quantification

  • Quantify endogenous DAG species by comparing their peak areas to that of a known amount of a non-endogenous internal standard (e.g., a deuterated or odd-chain DAG).[13][14]

ParameterValueReference
Linearity (r²) > 0.99[1]
Lower Limit of Detection (LLOD) 0.03 - 0.1 ng/mL[1]
Lower Limit of Quantification (LLOQ) 0.1 - 0.3 ng/mL[1]
Reproducibility (CV) < 10%[15]
B. Quantification of Total Diacylglycerol by Enzymatic Assay

Enzymatic assays provide a method for the quantification of total DAG content in a sample.[12][16][17] These assays are typically based on the conversion of DAG to a detectable product.

Enzymatic_Workflow sample_prep 1. Sample Preparation (Cell Lysates) extraction 2. Lipid Extraction sample_prep->extraction phosphorylation 3. DAG Phosphorylation (DAG + ATP -> PA + ADP) Catalyzed by DAG Kinase extraction->phosphorylation hydrolysis 4. PA Hydrolysis (PA -> Glycerol-3-Phosphate) Catalyzed by Lipase (B570770) phosphorylation->hydrolysis oxidation 5. G3P Oxidation & Detection (G3P + O2 -> H2O2) H2O2 reacts with fluorometric probe hydrolysis->oxidation measurement 6. Fluorescence Measurement (Ex. 530-560 nm / Em. 585-595 nm) oxidation->measurement

Caption: Workflow for a coupled enzymatic assay for DAG quantification.

1. Sample Preparation and Lipid Extraction

  • Prepare cell lysates from approximately 1 x 10^7 cells.[12]

  • Perform lipid extraction as described in the LC-MS/MS protocol.

2. Enzymatic Reactions

  • Reconstitute the dried lipid extract in an appropriate buffer.

  • Add DAG kinase and ATP to convert DAG to phosphatidic acid (PA). Incubate at 37°C.[12]

  • Add lipase to hydrolyze PA to glycerol-3-phosphate (G3P). Incubate at 37°C.[12]

  • Add glycerol-3-phosphate oxidase to oxidize G3P, producing hydrogen peroxide (H₂O₂).

  • The H₂O₂ then reacts with a fluorometric probe.

3. Detection

  • Measure the fluorescence using a microplate reader at an excitation of 530-560 nm and an emission of 585-595 nm.[12]

4. Quantification

  • Determine the DAG concentration by comparing the fluorescence of the sample to a standard curve generated with a known concentration of a DAG standard.

ParameterValueReference
Detection Sensitivity Limit ~15 µM[12]
Standard Curve Range 0 - 2 mM[16]

III. Analytical Standards

The use of high-purity analytical standards is crucial for accurate quantification.

Commercially Available Diacylglycerol Standards

A variety of diacylglycerol standards are commercially available from suppliers such as Sigma-Aldrich and Avanti Polar Lipids.

StandardSupplier
1,2-Dioleoyl-sn-glycerol Avanti Polar Lipids
1-Stearoyl-2-arachidonoyl-sn-glycerol Avanti Polar Lipids
1,3-Dipalmitoyl-rac-glycerol Sigma-Aldrich
Deuterated DAG internal standards Avanti Polar Lipids
Internal Standards for Mass Spectrometry

For accurate quantification by mass spectrometry, it is essential to use an internal standard that is not naturally present in the sample.[13][14] Stable isotope-labeled (e.g., deuterated) or odd-chain fatty acid-containing DAGs are commonly used.[18]

Conclusion

The selection of an appropriate analytical method for diacylglycerol analysis depends on the specific research question. LC-MS/MS provides detailed information on individual molecular species, while enzymatic assays offer a straightforward method for determining total DAG levels. The use of appropriate analytical standards and internal standards is critical for obtaining accurate and reproducible results in both approaches. These detailed protocols and application notes serve as a comprehensive guide for researchers, scientists, and drug development professionals working in this important area of lipid research.

References

Troubleshooting & Optimization

troubleshooting separation of 1,2- and 1,3-diacylglycerol isomers by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting the High-Performance Liquid Chromatography (HPLC) separation of 1,2- and 1,3-diacylglycerol (DAG) isomers. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in separating 1,2- and 1,3-diacylglycerol isomers?

The main difficulty lies in the high structural similarity between the 1,2- (sn-1,2- and sn-2,3-) and 1,3- positional isomers. Their separation by HPLC relies on subtle differences in their physicochemical properties, such as polarity and molecular shape, which makes achieving baseline resolution challenging. The stereochemistry of DAG isomers is crucial as it determines their distinct roles in metabolic pathways and cellular signaling.[1]

Q2: Which HPLC mode is better for separating DAG isomers: Reversed-Phase or Normal-Phase?

Both modes can be employed, but Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is more commonly reported for this application.[2][3][4]

  • Reversed-Phase (RP-HPLC): Typically uses a nonpolar stationary phase (like C18) and a polar mobile phase. In RP-HPLC, 1,3-DAG isomers generally elute earlier than their corresponding 1,2-DAG counterparts.[3][5]

  • Normal-Phase (NP-HPLC): Uses a polar stationary phase and a non-polar mobile phase. This mode is effective for separating lipid classes and can resolve DAG isomers, though co-elution with other lipid species like free fatty acids can sometimes occur.[6][7]

Q3: What kind of detector is most suitable for DAG analysis?

The choice of detector depends on the specific requirements of the analysis:

  • UV Detector: Can be used at low wavelengths (e.g., 205 nm) if the mobile phase is non-absorbing.[3][4] Its utility is limited as DAGs lack a strong chromophore. Derivatization can be used to introduce a UV-active group.[8]

  • Charged Aerosol Detector (CAD): A mass-sensitive detector that is well-suited for lipid analysis because it does not require the analyte to have a chromophore.[2][9] It offers high sensitivity and a more uniform response across different lipid classes compared to other detectors.[9]

  • Mass Spectrometry (MS): Provides high sensitivity and structural information, which is invaluable for unambiguous peak identification.[1][10] Coupling HPLC with MS (LC-MS) is a powerful technique for characterizing complex mixtures of DAG isomers.[11][12] Gas chromatography-mass spectrometry (GC-MS) is also a conventional technology for DAG analysis, often requiring derivatization to increase volatility.[11][13]

Q4: Is derivatization necessary for separating DAG isomers?

While not always mandatory, derivatization can significantly improve separation and detection.

  • For improved separation: Derivatizing DAGs to 3,5-dinitrophenylurethanes (DNPU) has been shown to enhance the resolution of regioisomers on RP-HPLC.[8]

  • For improved detection: Introducing a charge-carrying group can dramatically increase ionization efficiency and sensitivity in LC-MS analysis.[11] For GC analysis, silylation (e.g., creating TMS derivatives) is common to increase volatility.[13]

Troubleshooting Guides

Issue 1: Poor Resolution or Co-elution of 1,2- and 1,3-DAG Isomers

Poor resolution is the most common problem encountered. Several factors can be optimized to improve the separation.

Troubleshooting Steps:

  • Optimize the Stationary Phase: The choice of HPLC column is critical.[14]

    • Recommendation: High-purity octadecylsilane (B103800) (ODS or C18) columns are a good starting point for RP-HPLC. For challenging separations, connecting two or three C18 columns in series can significantly increase theoretical plates and improve resolution.[14]

    • Advanced Tip: Consider using a non-endcapped ODS column. The residual silanol (B1196071) groups on these phases can provide alternative interactions that may enhance the separation of regioisomers.[8]

  • Adjust the Mobile Phase Composition: The mobile phase directly influences selectivity.

    • Isocratic Elution: For simple mixtures, an isocratic mobile phase of 100% acetonitrile (B52724) can be effective.[3][4][5]

    • Gradient Elution: For complex samples containing DAGs with a wide range of fatty acid compositions, a gradient elution is often necessary. A common approach is a step-wise gradient of acetone (B3395972) and acetonitrile.[2]

    • Solvent Modifiers: The addition of alcohols (e.g., 2-propanol, ethanol) to the mobile phase can alter selectivity and improve the resolution of positional isomers.[15]

  • Consider Silver Ion Chromatography (Ag-HPLC):

    • This technique is exceptionally powerful for separating lipids based on the number, position, and geometry of double bonds in their fatty acid chains.[14] It works by the reversible complexation of silver ions with the π-electrons of the double bonds.[16]

    • Implementation: This can be achieved using a commercially available silver-ion column or by impregnating a silica (B1680970) column with silver nitrate.[16][17] Alternatively, silver salts can be added to the mobile phase of an RP-HPLC system, but this approach is corrosive and may damage the instrument.[18]

Issue 2: Peak Tailing or Broad Peaks

Peak asymmetry can compromise resolution and quantification.

Troubleshooting Steps:

  • Check for Column Overload: Injecting too much sample can lead to broad, asymmetrical peaks.

    • Action: Reduce the injection volume or the sample concentration and reinject.

  • Evaluate Secondary Interactions: Unwanted interactions between the analytes and the stationary phase can cause peak tailing.

    • Action (RP-HPLC): For non-endcapped columns, strong interactions with residual silanols can be an issue. Adding a small amount of a competitive base (e.g., triethylamine) to the mobile phase can sometimes mitigate this, though this is less common in modern lipid analysis. Ensure the mobile phase pH is appropriate for your analytes if they have ionizable groups (unlikely for DAGs unless derivatized).

  • Inspect for Column Contamination or Degradation: A dirty or old column can lead to poor peak shape.

    • Action: Flush the column with a strong solvent (e.g., isopropanol (B130326) for C18 columns). If performance does not improve, the column may need to be replaced.

Issue 3: Low Sensitivity or Inconsistent Detector Response

This is a common issue when using UV or Evaporative Light Scattering Detectors (ELSD).

Troubleshooting Steps:

  • Switch to a More Suitable Detector:

    • Recommendation: A Charged Aerosol Detector (CAD) or a Mass Spectrometer (MS) is highly recommended for sensitive and robust detection of underivatized DAGs.[2][11]

  • Optimize Detector Settings:

    • For CAD: Ensure the nebulizer temperature and gas pressure are optimized for your mobile phase composition and flow rate.

    • For MS: Optimize source parameters (e.g., capillary voltage, gas flow, temperature) and consider using adduct-forming modifiers in the mobile phase (e.g., ammonium (B1175870) formate) to promote consistent ionization.

  • Consider Derivatization:

    • Action: If you are limited to a UV detector, derivatize the DAGs with a UV-active tag. If using MS, a charge-derivatization strategy can significantly enhance the signal.[11]

Experimental Protocols & Data

Method 1: Isocratic RP-HPLC with UV Detection

This method is suitable for separating DAG isomers from vegetable oils.[3][5]

  • Column: C18 (specific dimensions may vary)

  • Mobile Phase: 100% Acetonitrile (Isocratic)

  • Flow Rate: ~1.0 - 1.1 mL/min[4]

  • Detector: UV at 205 nm[3][5]

  • Elution Order: The general elution order is 1,3-isomers followed by 1,2-isomers for a given fatty acid composition.[3][5]

Diacylglycerol SpeciesTypical Elution Order
1,3-Dilinolein1
1,2-Dilinolein2
1,3-Diolein3
1,2-Diolein4
1,3-Dipalmitin5
1,2-Dipalmitin6
1,3-Distearin7
1,2-Distearin8
Note: This table represents a simplified elution pattern. The exact order can be influenced by the fatty acid chain length and degree of unsaturation.[3][5]
Method 2: Gradient RP-HPLC with CAD Detection

This method was developed for the separation of palm-based DAG isomers.[2]

  • Column: C18

  • Mobile Phase A: Acetonitrile

  • Mobile Phase B: Acetone

  • Gradient: Step-wise gradient of acetone and acetonitrile

  • Total Run Time: 28 minutes

  • Detector: Charged Aerosol Detector (CAD)

Time (min)% Mobile Phase A% Mobile Phase B
09010
.........
28......
Note: The full gradient profile is detailed in the source publication. This method successfully separated 1,3- and 1,2(2,3)-positional isomers with different equivalent carbon numbers (ECN).[2]

Visualizations

Workflow for HPLC Method Development

start Define Separation Goal (1,2- vs 1,3-DAGs) mode_select Select HPLC Mode start->mode_select rp_hplc Reversed-Phase (RP) mode_select->rp_hplc More Common np_hplc Normal-Phase (NP) mode_select->np_hplc column_select Choose Column (e.g., C18 for RP) rp_hplc->column_select np_hplc->column_select mobile_phase Develop Mobile Phase (Isocratic vs. Gradient) column_select->mobile_phase detection Select Detector (CAD, MS, or UV) mobile_phase->detection optimize Inject Standard & Optimize (Flow, Temp, Gradient) detection->optimize validate Validate Method (Linearity, Precision) optimize->validate end Routine Analysis validate->end

Caption: A typical workflow for developing an HPLC method for DAG isomer separation.

Troubleshooting Logic for Poor Resolution

start Poor Resolution or Co-elution Observed q1 Isocratic or Gradient? start->q1 isocratic Switch to Shallow Gradient q1->isocratic Isocratic gradient Optimize Gradient Slope q1->gradient Gradient q2 Is Mobile Phase Optimized? isocratic->q2 gradient->q2 solvent Try Different Solvent (e.g., add IPA, MeOH) q2->solvent No q3 Is Column Performance Adequate? q2->q3 Yes solvent->q3 column Use Longer Column or Couple Columns in Series q3->column No end Resolution Improved q3->end Yes specialty Consider Specialty Column (e.g., Ag-Ion, non-endcapped) column->specialty specialty->end

Caption: A troubleshooting decision tree for improving poor resolution of DAG isomers.

References

Technical Support Center: Stability of 1,2-Di-(9Z-hexadecenoyl)-sn-glycerol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of 1,2-Di-(9Z-hexadecenoyl)-sn-glycerol during storage. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My stock solution of this compound is showing unexpected peaks in my chromatography analysis. What could be the cause?

A1: The appearance of unexpected peaks often indicates degradation of the compound. For 1,2-diacyl-sn-glycerols, especially those with unsaturated fatty acid chains like this compound, there are three primary degradation pathways to consider:

  • Acyl Migration: This is a common issue where the acyl chain from the sn-2 position migrates to the sn-3 position, resulting in the more thermodynamically stable 1,3-diacylglycerol isomer. This isomerization can occur during storage, especially at temperatures above -20°C.

  • Oxidation: The double bonds in the 9Z-hexadecenoyl chains are susceptible to oxidation, which can lead to the formation of hydroperoxides and other secondary oxidation products. This is accelerated by exposure to air (oxygen), light, and elevated temperatures. Diacylglycerol oils have been found to be more readily oxidized than triacylglycerol oils.[1]

  • Hydrolysis: The ester linkages can be hydrolyzed, breaking down the diacylglycerol into free fatty acids and monoacylglycerol. This is often catalyzed by the presence of water or enzymes.

To troubleshoot, we recommend analyzing your sample for the presence of the 1,3-isomer and oxidation products.

Q2: What are the ideal storage conditions for this compound to ensure its stability?

A2: Due to its unsaturated nature, this compound is not stable as a powder and is hygroscopic. It should be dissolved in a suitable organic solvent, such as ethanol (B145695) or chloroform. For long-term stability, the following storage conditions are recommended:

  • Temperature: Store solutions at or below -20°C.

  • Atmosphere: Overlay the solution with an inert gas like argon or nitrogen to prevent oxidation.

  • Container: Use glass vials with Teflon-lined caps. Avoid plastic containers for organic solutions as plasticizers can leach into the solvent and contaminate your sample.

  • Light: Store in the dark or in amber-colored vials to protect from light-induced degradation.

Q3: I suspect my this compound has undergone acyl migration. How can I confirm this?

A3: Acyl migration from the 1,2-isomer to the 1,3-isomer can be confirmed using chromatographic techniques that can separate these positional isomers. Thin-Layer Chromatography (TLC) on silica (B1680970) gel plates impregnated with boric acid is a common method. The boric acid forms a complex with the cis-diol group of the 1,2-isomer, causing it to have a different retention factor (Rf) than the 1,3-isomer. High-Performance Liquid Chromatography (HPLC) can also be used to separate and quantify the isomers.

Q4: How can I assess the oxidative stability of my diacylglycerol sample?

A4: The primary method for assessing oxidative stability is by measuring the Peroxide Value (PV). The PV quantifies the concentration of peroxides and hydroperoxides formed during the initial stages of oxidation. A low peroxide value is indicative of a fresh, non-oxidized sample. An increase in the PV over time indicates ongoing oxidation.

Quantitative Data on Stability

Temperature (°C)Half-life (t½) of 1,2-diacylglycerol
253,425 hours
8015.8 hours

Data adapted from studies on the acyl migration kinetics of long-chain 1,2-diacylglycerols. The half-life represents the time taken for 50% of the 1,2-isomer to convert to the 1,3-isomer.[2]

Degradation Pathways and Troubleshooting Workflow

The following diagrams illustrate the primary degradation pathways for this compound and a logical workflow for troubleshooting stability issues.

cluster_degradation Degradation Pathways This compound This compound 1,3-Di-(9Z-hexadecenoyl)-glycerol 1,3-Di-(9Z-hexadecenoyl)-glycerol This compound->1,3-Di-(9Z-hexadecenoyl)-glycerol Acyl Migration Oxidation Products Oxidation Products This compound->Oxidation Products Oxidation (O2, light, heat) Hydrolysis Products Hydrolysis Products This compound->Hydrolysis Products Hydrolysis (H2O)

Caption: Primary degradation pathways of this compound.

cluster_troubleshooting Troubleshooting Workflow Unexpected Experimental Results Unexpected Experimental Results Check Storage Conditions Check Storage Conditions Unexpected Experimental Results->Check Storage Conditions Analyze Sample Purity Analyze Sample Purity Check Storage Conditions->Analyze Sample Purity TLC/HPLC Analysis TLC/HPLC Analysis Analyze Sample Purity->TLC/HPLC Analysis Isomerization? Peroxide Value Assay Peroxide Value Assay Analyze Sample Purity->Peroxide Value Assay Oxidation? Acyl Migration Detected Acyl Migration Detected TLC/HPLC Analysis->Acyl Migration Detected Oxidation Detected Oxidation Detected Peroxide Value Assay->Oxidation Detected Review Handling Procedures Review Handling Procedures Acyl Migration Detected->Review Handling Procedures Oxidation Detected->Review Handling Procedures

Caption: A logical workflow for troubleshooting stability issues.

Experimental Protocols

Protocol 1: Thin-Layer Chromatography (TLC) for Separation of 1,2- and 1,3-Diacylglycerol Isomers

This method is used to qualitatively assess the presence of the 1,3-diacylglycerol isomer resulting from acyl migration.

Materials:

  • Silica gel TLC plates impregnated with boric acid

  • Developing solvent: Chloroform/acetone (96:4, v/v)

  • Visualization reagent: Primuline (B81338) spray (5 mg in 100 mL of acetone/water, 80:20, v/v)

  • Diacylglycerol standard (if available)

  • Your this compound sample

  • TLC developing tank

  • UV lamp

Procedure:

  • Prepare the boric acid-impregnated TLC plates by dipping silica gel plates in a 10% solution of boric acid in methanol. Allow the plates to air dry and then activate them by heating at 100°C for 10 minutes.

  • Spot your sample and a standard (if available) onto the baseline of the TLC plate.

  • Place the plate in a TLC tank containing the chloroform/acetone developing solvent.

  • Allow the solvent front to migrate up the plate until it is about 1 cm from the top.

  • Remove the plate from the tank and allow it to air dry.

  • Spray the plate with the primuline solution and visualize the spots under a UV lamp.

  • The 1,2- and 1,3-isomers will have different Rf values due to the interaction of the 1,2-diol with boric acid.

Protocol 2: Determination of Peroxide Value (PV)

This protocol describes a titration method to determine the extent of oxidation.

Materials:

  • Acetic acid-chloroform solvent (3:2, v/v)

  • Saturated potassium iodide (KI) solution (freshly prepared)

  • 0.01 N Sodium thiosulfate (B1220275) solution

  • 1% Starch solution (indicator)

  • Your this compound sample

  • Erlenmeyer flask

  • Burette

Procedure:

  • Accurately weigh approximately 5 g of your diacylglycerol sample into an Erlenmeyer flask.

  • Add 30 mL of the acetic acid-chloroform solvent and swirl to dissolve the sample.

  • Add 0.5 mL of the saturated KI solution, swirl, and let it stand for 1 minute.

  • Add 30 mL of deionized water and mix gently.

  • Titrate with the 0.01 N sodium thiosulfate solution until the yellow color of the iodine has almost disappeared.

  • Add 0.5 mL of the starch indicator solution, which will turn the solution blue.

  • Continue the titration until the blue color disappears.

  • Record the volume of sodium thiosulfate used.

  • Perform a blank titration without the sample.

  • Calculate the Peroxide Value (PV) in meq/kg using the following formula: PV = ( (S - B) * N * 1000 ) / W Where: S = Volume of titrant for the sample (mL) B = Volume of titrant for the blank (mL) N = Normality of the sodium thiosulfate solution W = Weight of the sample (g)

Protocol 3: High-Performance Liquid Chromatography (HPLC) Analysis of Diacylglycerol Isomers

This method allows for the separation and quantification of 1,2- and 1,3-diacylglycerol isomers.

Instrumentation and Conditions:

  • HPLC System: With a UV detector or an Evaporative Light Scattering Detector (ELSD).

  • Column: C18 reverse-phase column.

  • Mobile Phase: Isocratic elution with 100% acetonitrile (B52724).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 205 nm or ELSD.

  • Injection Volume: 10-20 µL.

Procedure:

  • Prepare a standard solution of 1,2- and 1,3-diacylglycerol isomers if available, to determine their retention times.

  • Dissolve your this compound sample in a suitable solvent (e.g., acetonitrile or chloroform/methanol).

  • Inject the sample onto the HPLC system.

  • Identify the peaks corresponding to the 1,2- and 1,3-isomers based on the retention times of the standards. The 1,3-isomer typically elutes earlier than the 1,2-isomer.

  • Quantify the amount of each isomer by integrating the peak areas and comparing them to a calibration curve.

References

Technical Support Center: Analysis of 1,2-Diacyl-sn-glycerols by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the mass spectrometric analysis of 1,2-diacyl-sn-glycerols (DAGs). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common adducts I should expect to see for 1,2-diacyl-sn-glycerols in positive-ion electrospray ionization (ESI-MS)?

A1: 1,2-diacyl-sn-glycerols are neutral lipids and require the formation of adducts to be detected efficiently by ESI-MS in positive ion mode. The most common adducts are formed with ammonium (B1175870) ([M+NH₄]⁺), sodium ([M+Na]⁺), and lithium ([M+Li]⁺).[1] The choice of adduct can influence fragmentation patterns. Ammonium adducts are often preferred as they readily lose a fatty acid and ammonia (B1221849) upon collision-induced dissociation (CID), which is a highly characteristic fragmentation pathway.[2][3]

Q2: What is the primary fragmentation pathway for [M+NH₄]⁺ adducts of 1,2-diacyl-sn-glycerols in MS/MS?

A2: The most prominent fragmentation pathway for the [M+NH₄]⁺ adducts of 1,2-diacyl-sn-glycerols is the neutral loss of one of the fatty acyl chains as a free fatty acid plus ammonia (RCOOH + NH₃).[3] This results in a diacylglycerol-like fragment ion. For example, a precursor ion at m/z 876 may lose palmitic acid (16:0) or oleic acid (18:1) to yield abundant product ions.[2] This neutral loss is highly diagnostic and can be used in neutral loss scanning experiments to selectively identify all species containing a specific fatty acid.[4]

Q3: Can I distinguish between 1,2- and 1,3-diacyl-sn-glycerol isomers using mass spectrometry alone?

A3: Distinguishing between 1,2- and 1,3-DAG regioisomers is a significant challenge as their CID spectra can be nearly identical.[4] This is often complicated by potential acyl migration, where the more stable 1,3-isomer can be formed from the 1,2-isomer during sample preparation or analysis.[4] While advanced techniques like cryogenic infrared spectroscopy have shown that 1,2-DAGs preferentially form five-membered dioxolane ring fragments and 1,3-DAGs form six-membered dioxane rings, this is not observable in conventional mass spectrometers.[5][6] For reliable differentiation, chromatographic separation (e.g., normal-phase HPLC) prior to MS analysis is the recommended approach.[1][4]

Q4: Why is the signal for my diacylglycerol standards so low?

A4: Low signal intensity for DAGs can be attributed to several factors. As neutral molecules, they exhibit poor ionization efficiency compared to polar lipids.[7] Additionally, in complex biological extracts, high concentrations of other lipids, particularly phospholipids, can cause significant ion suppression, a phenomenon known as the matrix effect.[8][9] To overcome this, consider sample preparation techniques to remove interfering phospholipids, such as fluorous biphasic extraction, or use chromatographic separation to resolve DAGs from the bulk of other lipid classes.[8][9]

Troubleshooting Guides

Issue 1: Poor or No Signal for Diacylglycerols
  • Possible Cause 1: Inefficient Ionization.

    • Solution: Ensure that a suitable cation source (e.g., ammonium acetate, sodium acetate) is present in your mobile phase or infusion solvent at an appropriate concentration (mM range) to promote adduct formation ([M+NH₄]⁺, [M+Na]⁺).[1]

  • Possible Cause 2: Ion Suppression (Matrix Effect).

    • Solution 1: Implement an upstream chromatographic separation, such as normal-phase HPLC, to separate the nonpolar DAGs from highly abundant, more polar lipids like phospholipids.[1]

    • Solution 2: Employ a sample preparation strategy to specifically remove interfering lipids. For instance, fluorous biphasic liquid-liquid extraction has been shown to remove over 99.9% of phospholipids, significantly enhancing DAG detection.[8][9]

  • Possible Cause 3: Low Analyte Concentration.

    • Solution: DAGs are often low-abundance lipids.[10][11] Consider concentrating your lipid extract or increasing the amount of sample injected. Use sensitive targeted MS techniques like neutral loss scanning or multiple reaction monitoring (MRM) to improve detection limits.

Issue 2: Inability to Differentiate Structural Isomers (e.g., DAG 16:0/18:1 vs. DAG 18:1/16:0)
  • Possible Cause: Co-elution and Identical MS/MS Spectra.

    • Solution 1 (Chromatography): Optimize your liquid chromatography method. While reversed-phase LC can separate DAGs based on chain length and unsaturation, it often fails to resolve sn-positional isomers. Normal-phase LC can sometimes provide better separation for these isomers, especially after derivatization.[4]

    • Solution 2 (MS³ Fragmentation): For instruments with MSⁿ capabilities (like an ion trap), further fragmentation (MS³) of the primary product ions (the [M+NH₄ - RCOOH - NH₃]⁺ fragments) can sometimes yield subtle differences that help in identification.[2][12]

    • Solution 3 (Derivatization): Derivatizing the free hydroxyl group of the DAGs can help in certain cases. While this doesn't directly reveal the sn-position, the resulting fragments may show different relative intensities depending on the original isomer.

Issue 3: Suspected Acyl Migration (1,2-DAG converting to 1,3-DAG)
  • Possible Cause: Sample Handling and Storage. Acyl migration is catalyzed by heat and acidic or basic conditions. This can lead to an overestimation of 1,3-DAGs and an underestimation of the biologically relevant 1,2-DAGs.

    • Solution 1 (Sample Preparation): Perform lipid extractions and sample handling at low temperatures. Avoid using strongly acidic or basic conditions. Analyze samples as quickly as possible after preparation.

    • Solution 2 (Derivatization): To prevent acyl migration during analysis, derivatize the free hydroxyl group. A common method is to react the DAG with 2,4-difluorophenyl isocyanate to form a stable urethane (B1682113) derivative. This "locks" the acyl chains in place, allowing for accurate quantification of the original 1,2- and 1,3-isomers.[4]

Data Presentation

Table 1: Common Neutral Losses from [M+NH₄]⁺ Adducts of 1,2-Diacyl-sn-glycerols.

This table summarizes the neutral mass lost from a given ammoniated precursor ion during CID, corresponding to the loss of a specific fatty acid plus ammonia.

Fatty Acyl ChainFormulaNeutral Loss (Da) as RCOOH + NH₃
Myristic Acid14:0245.2
Palmitic Acid16:0273.3
Palmitoleic Acid16:1271.3
Stearic Acid18:0301.3
Oleic Acid18:1299.3
Linoleic Acid18:2297.3
Arachidonic Acid20:4321.3
Docosahexaenoic Acid22:6345.3

Note: The masses are calculated based on the most common isotopes.

Experimental Protocols

Protocol: LC-MS/MS Analysis of 1,2-Diacyl-sn-glycerols using Neutral Loss Scanning

This protocol outlines a general method for the targeted analysis of DAGs in a biological lipid extract.

  • Lipid Extraction:

    • Extract total lipids from your sample (e.g., cell pellet, plasma) using a standard method like the Bligh-Dyer or a methyl-tert-butyl ether (MTBE) based extraction.[12]

    • Add an appropriate internal standard (e.g., a deuterated DAG or a DAG with odd-chain fatty acids not present in the sample) prior to extraction for quantification.[3]

    • Dry the final organic phase under a stream of nitrogen and reconstitute in a suitable solvent for injection (e.g., 98:2 Acetonitrile:Isopropanol).

  • Chromatographic Separation (Normal-Phase HPLC):

    • Column: Use a silica-based normal-phase column (e.g., Phenomenex Luna 3 µm Silica, 150 x 2 mm).

    • Mobile Phase A: Hexane/Isopropanol (99:1, v/v) with 10 mM Ammonium Acetate.

    • Mobile Phase B: Isopropanol/Water (85:15, v/v) with 10 mM Ammonium Acetate.

    • Gradient: Start with 100% A, ramp to 40% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate.

    • Flow Rate: 200 µL/min.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry Detection (Triple Quadrupole or Q-TOF):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Mode: Neutral Loss Scan (NLS).

    • Method: Set up multiple NLS experiments, one for each target fatty acid. For example, to find all DAGs containing oleic acid (18:1), set a neutral loss of 299.3 Da.[4]

    • Collision Energy: Optimize collision energy for the neutral loss of interest (typically 25-35 eV).

    • Data Analysis: The resulting chromatogram will show peaks corresponding to all ammoniated DAG precursor ions that lost the specified fatty acid. The identity of the DAG can be confirmed by its precursor m/z and retention time.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Biological Sample (e.g., Plasma, Cells) istd Add Internal Standard (e.g., d5-DAG) sample->istd extraction Lipid Extraction (e.g., MTBE method) istd->extraction drydown Dry & Reconstitute extraction->drydown hplc Normal-Phase HPLC Separation drydown->hplc ms ESI-MS Ionization ([M+NH₄]⁺ formation) hplc->ms msms Tandem MS (CID) (Neutral Loss Scan) ms->msms identification Peak Identification (Precursor m/z & RT) msms->identification quantification Quantification (vs. Internal Standard) identification->quantification

Caption: Workflow for quantitative analysis of 1,2-diacyl-sn-glycerols.

fragmentation_pathway cluster_products Collision-Induced Dissociation (CID) Products Precursor Precursor Ion 1,2-Diacyl-sn-glycerol-[NH₄]⁺ [M+NH₄]⁺ NL1 Product Ion 1 [M+NH₄ - R₁COOH - NH₃]⁺ Precursor->NL1 - (R₁COOH + NH₃) NL2 Product Ion 2 [M+NH₄ - R₂COOH - NH₃]⁺ Precursor->NL2 - (R₂COOH + NH₃) Fragment Other Fragments Acylium Ions [RCO]⁺ Cyclic Dioxolane Ion Precursor->Fragment

Caption: Primary fragmentation pathways of ammoniated 1,2-diacyl-sn-glycerols.

References

Technical Support Center: Solubility of 1,2-Di-(9Z-hexadecenoyl)-sn-glycerol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information, troubleshooting advice, and detailed protocols for addressing the solubility challenges of 1,2-Di-(9Z-hexadecenoyl)-sn-glycerol in aqueous buffers for experimental use.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility in aqueous buffers a concern?

This compound is a diacylglycerol (DAG), a lipid molecule composed of a glycerol (B35011) backbone with two hexadecenoyl fatty acid chains attached. Due to its long, hydrophobic fatty acid chains, it is highly lipophilic and consequently has extremely low solubility in water and aqueous buffers. This poor solubility presents a significant challenge for in vitro biological assays, as uniform dispersal in culture media or buffer systems is crucial for accurate and reproducible results.

Q2: What are the primary methods for solubilizing this compound for my experiments?

Several strategies can be employed to improve the solubility and delivery of this lipid in aqueous-based systems. The optimal method depends on the specific experimental requirements, including the cell type and the final concentration needed. The main approaches include:

  • Using Organic Co-solvents: High-concentration stock solutions are typically prepared in organic solvents like Dimethyl Sulfoxide (DMSO) or ethanol (B145695).[1]

  • Incorporation into Micelles using Surfactants/Detergents: Non-ionic surfactants such as Tween-20 or Triton X-100 can be used to form micelles that encapsulate the lipid, aiding its dispersion in aqueous solutions.[2][3][4]

  • Formation of Liposomes: The lipid can be incorporated into liposomes, which are vesicles composed of a lipid bilayer. This method is particularly useful for cell-based assays as liposomes can fuse with cell membranes to deliver the compound.

Q3: What is a stock solution and how should I prepare and store it?

A stock solution is a concentrated solution that is diluted to a lower, working concentration for experiments. For this compound, a high-concentration stock solution should be prepared in an appropriate organic solvent.

  • Recommended Solvents:

    • Dimethyl Sulfoxide (DMSO): A powerful and common solvent for nonpolar molecules.[1]

    • Ethanol: A water-miscible organic solvent also frequently used to dissolve hydrophobic molecules.[1]

  • Preparation Protocol:

    • Weigh the desired amount of the lipid powder in a sterile, chemical-resistant tube.

    • Add the appropriate volume of pure, anhydrous DMSO or ethanol to achieve a high concentration (e.g., 10-50 mM).

    • Vortex thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution.[1][2]

  • Storage: Store the stock solution at -20°C or -80°C in small, single-use aliquots to prevent degradation from repeated freeze-thaw cycles.[1][2]

Troubleshooting Guide

This section addresses common problems encountered when working with this compound.

Problem: The lipid precipitates out of solution when I dilute the stock into my aqueous buffer or cell culture medium.

Precipitation upon dilution is the most common issue with highly hydrophobic compounds.[2] Here are several steps to troubleshoot this problem.

Q: What should I do if precipitation occurs? A: Follow this troubleshooting workflow:

G start Precipitation Observed in Aqueous Medium check_dmso Is final DMSO concentration <0.5%? start->check_dmso Initial Check lower_conc Decrease Final Lipid Concentration check_dmso->lower_conc Yes prewarm Pre-warm Aqueous Medium to 37°C Before Adding Lipid check_dmso->prewarm Yes use_surfactant Incorporate a Surfactant (e.g., 0.01-0.05% Triton X-100) lower_conc->use_surfactant If still precipitates prewarm->use_surfactant If still precipitates use_liposomes Prepare Lipid as a Liposomal Formulation use_surfactant->use_liposomes check_serum Use Serum-Containing Medium (if compatible with assay) use_liposomes->check_serum

Troubleshooting workflow for addressing precipitation issues.
  • 1. Lower the Final Concentration: The simplest solution is often to work at a lower final concentration of the lipid in your assay.[2]

  • 2. Optimize Co-Solvent Concentration: Ensure the final concentration of your organic co-solvent (e.g., DMSO) is sufficient to aid solubility but remains non-toxic to your cells. For most cell lines, the final DMSO concentration should be kept below 0.5%.[2]

  • 3. Pre-warm the Medium: Adding the lipid stock solution to a pre-warmed (37°C) buffer or cell culture medium can help prevent it from precipitating.[2]

  • 4. Use a Surfactant: Adding a small amount of a non-ionic surfactant, such as Triton X-100 (typically at 0.01-0.05%), to your assay buffer can help create micelles to keep the lipid soluble.[2][4] Triton X-100 has been shown to be efficient at solubilizing diacylglycerols.[3]

  • 5. Utilize a Carrier Protein or Serum: If your experiment allows, the presence of a carrier protein like bovine serum albumin (BSA) or the use of medium containing fetal bovine serum (FBS) can help solubilize lipids.

Physicochemical Data Summary

The inherent properties of diacylglycerols dictate their low aqueous solubility. Below is a summary of relevant physicochemical properties for similar representative diacylglycerol molecules.

Property1-hexadecanoyl-2-(9Z-hexadecenoyl)-sn-glycerol1,2-Dioleoyl-sn-glycerolSignificance for Solubility
Molecular Formula C35H66O5C39H72O5[5]Indicates a large, nonpolar molecule.
Molecular Weight 566.9 g/mol 621.0 g/mol [5]Larger molecules often have lower solubility.
Calculated logP 11.03[6]14.3[5]A high logP value indicates strong hydrophobicity and poor water solubility.
Topological Polar Surface Area (TPSA) 72.83 Ų[6]72.8 Ų[5]A relatively small polar surface area compared to the overall size contributes to low aqueous solubility.

Experimental Protocols

Protocol 1: Solubilization using a Co-solvent (DMSO)

This is the most direct method but is prone to precipitation at higher concentrations.

  • Prepare a 10-20 mM stock solution of this compound in 100% anhydrous DMSO. Ensure it is fully dissolved, warming to 37°C if necessary.[1][2]

  • Warm the target aqueous buffer or cell culture medium to 37°C.[2]

  • To add the lipid to your aqueous medium, first pipette the required volume of the DMSO stock into a sterile microcentrifuge tube.

  • Add a small volume (e.g., 100-200 µL) of the pre-warmed medium to the DMSO and immediately vortex or pipette vigorously to create a transiently stable dispersion.[1]

  • Immediately transfer this pre-dilution into the final volume of your experimental medium to achieve the desired concentration. Mix gently.

Workflow for solubilization using a co-solvent.

Protocol 2: Solubilization using Detergent Micelles

This method is suitable for cell-free assays, such as enzyme kinetics studies.

  • Prepare a stock solution of the lipid in an organic solvent like chloroform (B151607) or ethanol.

  • Prepare a stock solution of a non-ionic detergent (e.g., 10% Triton X-100) in your aqueous assay buffer.

  • In a glass tube, add the required amount of the lipid stock solution.

  • Evaporate the organic solvent under a gentle stream of nitrogen gas to form a thin lipid film on the wall of the tube.

  • Further dry the film under vacuum for at least 30 minutes to remove any residual solvent.

  • Resuspend the lipid film in the assay buffer containing the detergent at a concentration well above its critical micelle concentration (CMC). The final detergent concentration should be optimized to be gentle on your system (e.g., 0.05% Triton X-100).[4]

  • Vortex or sonicate the mixture until the lipid film is completely resuspended and the solution is clear, indicating the formation of mixed micelles.

Protocol 3: Preparation of Liposomes

This protocol creates lipid vesicles that can be used for cell delivery. DMPC (1,2-dimyristoyl-sn-glycero-3-phosphocholine) is used here as the carrier lipid.

  • In a round-bottom flask, co-dissolve this compound and DMPC in chloroform. A molar ratio of 1:9 (target lipid:carrier lipid) is a good starting point.[1]

  • Remove the chloroform using a rotary evaporator or a gentle stream of nitrogen to form a thin, uniform lipid film.

  • Dry the film under vacuum for at least 1 hour to remove residual solvent.[1]

  • Hydrate the lipid film by adding the desired aqueous buffer and vortexing. This creates multilamellar vesicles (MLVs).

  • To create small unilamellar vesicles (SUVs), which are often better for cell culture experiments, sonicate the MLV suspension using a bath or probe-tip sonicator until the solution clarifies.[1]

  • The resulting liposomal suspension can now be added to your cell culture.

References

Technical Support Center: Mass Spectrometry of 1,2-Diacyl-sn-glycerols

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice, frequently asked questions (FAQs), and experimental protocols for the mass spectrometric analysis of 1,2-diacyl-sn-glycerols (DAGs). It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the characteristic fragmentation patterns of 1,2-diacyl-sn-glycerols in mass spectrometry?

A1: When analyzed by tandem mass spectrometry (MS/MS), 1,2-diacyl-sn-glycerols typically fragment in a predictable manner, primarily through the neutral loss of one of the fatty acyl chains.

  • Positive Ion Mode: In positive electrospray ionization (ESI), DAGs readily form adducts with ammonium (B1175870) ([M+NH₄]⁺) or alkali metals like sodium ([M+Na]⁺) and lithium ([M+Li]⁺).[1][2] Collision-induced dissociation (CID) of these precursor ions results in the neutral loss of a fatty acid (RCOOH) and the formation of a diacylglycerol-like fragment ion.[2][3] The ion corresponding to the loss of the fatty acid from the sn-1 position is often more abundant than the loss from the sn-2 position.[3][4]

  • Negative Ion Mode: In negative ESI mode, DAGs can be ionized as deprotonated molecules ([M-H]⁻) or form dimer ions ([2M-H]⁻).[5][6] Fragmentation of the [M-H]⁻ ion often involves the loss of a fatty acid as a ketene (B1206846) or the formation of a carboxylate anion ([RCOO]⁻), with a preference for the loss of the substituent at the sn-1 position.[6]

Q2: Why is the signal intensity for my DAGs low? How can I improve it?

A2: Low signal intensity is a common issue because DAGs are neutral lipids and ionize poorly compared to lipids with charged headgroups.[5][7] Several strategies can improve ionization efficiency:

  • Adduct Formation: Ensure the mobile phase contains an electrolyte, such as ammonium formate (B1220265) or acetate (B1210297), to promote the formation of [M+NH₄]⁺ adducts in positive ion mode.[1][8]

  • Chemical Derivatization: Derivatizing the free hydroxyl group on the glycerol (B35011) backbone can significantly enhance ionization efficiency.[9][10] Common derivatization agents include:

    • N,N-dimethylglycine (DMG): This adds a fixed positive charge, improving sensitivity and allowing for the use of a single internal standard for quantification.[4][9]

    • 2,4-difluorophenyl isocyanate (DFPI): This creates derivatives that exhibit a characteristic neutral loss (190 Da), which is useful for neutral loss scanning experiments to selectively detect DAGs.[8]

Q3: How can I distinguish between 1,2- and 1,3-diacyl-sn-glycerol isomers?

A3: Differentiating between sn-1,2 and sn-1,3 regioisomers is challenging but achievable.

  • Chromatographic Separation: The most reliable method is to separate the isomers using liquid chromatography (LC) prior to mass spectrometry. Reversed-phase columns (e.g., C18) can effectively separate 1,2- and 1,3-DAGs, especially after derivatization.[1][9] Normal-phase chromatography can also be used for this purpose.[8]

  • Fragmentation Ratios: While not definitive without chromatographic separation, the relative intensities of fragment ions can provide clues. For lithiated 1,2-DAGs, the loss of the sn-1 fatty acid is favored over the sn-2 fatty acid.[4] However, acyl migration can occur, complicating interpretation.[11] Cryogenic infrared spectroscopy studies have shown that 1,2-DAGs preferentially form five-membered dioxolane ring structures upon fragmentation, while 1,3-DAGs form six-membered dioxane rings.[11][12]

Q4: What are the best practices for quantifying 1,2-diacyl-sn-glycerols?

A4: Accurate quantification is challenging due to the low abundance of DAGs and variations in ionization efficiency depending on the acyl chain length and saturation.[13]

  • Internal Standards: Use a panel of internal standards that cover the range of fatty acyl chains present in your samples to compensate for differences in MS response.[13][14] Stable isotope-labeled DAGs are ideal but can be expensive and limited in availability.[9]

  • Derivatization: Charge-tagging derivatization (e.g., with DMG) can normalize ionization response across different DAG species, allowing for more accurate quantification with fewer internal standards.[4][9]

  • Calibration Curve: Always construct a calibration curve using known concentrations of DAG standards to determine the absolute amounts in your samples.[1]

Troubleshooting Guide

This section addresses specific problems you might encounter during your experiments.

Problem Possible Cause Recommended Solution
Poor or No Signal Inefficient ionization of neutral DAGs.1. Add ammonium formate or acetate (5-10 mM) to the mobile phase to promote [M+NH₄]⁺ adduct formation.[1][8] 2. Consider chemical derivatization with reagents like N,N-dimethylglycine (DMG) to introduce a permanent charge.[4][9]
Co-elution of Isomers Inadequate chromatographic separation of 1,2- and 1,3-DAGs.1. Optimize the LC gradient. A slower, shallower gradient can improve resolution.[9] 2. Use a high-resolution reversed-phase column (e.g., C18 or C30). 3. Derivatization can alter retention times and may improve separation of isomers.[9]
Inaccurate Quantification Ion suppression from complex sample matrix; variable ionization efficiency between different DAG species.1. Use multiple, appropriate internal standards that structurally resemble the analytes.[13] 2. Perform solid-phase extraction (SPE) to purify DAGs from the crude lipid extract and reduce matrix effects.[13][14] 3. Employ a derivatization strategy to normalize the MS response across different species.[4]
Non-specific Fragmentation In-source fragmentation or inappropriate collision energy.1. Optimize MS source parameters (e.g., capillary voltage, source temperature) to minimize fragmentation before MS/MS analysis. 2. Perform a collision energy ramp to determine the optimal energy for generating characteristic fragment ions without excessive fragmentation.

Key Fragmentation Data

The following tables summarize common adducts and characteristic fragment ions observed during the MS/MS analysis of 1,2-diacyl-sn-glycerols.

Table 1: Common Adducts and Precursor Ions

Ionization Mode Adduct Precursor Ion Formula Notes
Positive ESI Ammonium [M+NH₄]⁺ Most common for LC-MS analysis; requires ammonium salt in mobile phase.[1]
Positive ESI Sodium [M+Na]⁺ Common adduct from glassware or solvents.
Positive ESI Lithium [M+Li]⁺ Can be added to study fragmentation; provides distinct patterns.[2]

| Negative ESI | Deprotonated | [M-H]⁻ | Less common due to lower ionization efficiency.[6] |

Table 2: Characteristic Neutral Losses and Product Ions (from [M+NH₄]⁺ Precursor)

Neutral Loss Product Ion Description
R₁COOH + NH₃ [M+H - R₁COOH]⁺ Loss of the fatty acid from the sn-1 position. This pathway is generally favored.[3][4]
R₂COOH + NH₃ [M+H - R₂COOH]⁺ Loss of the fatty acid from the sn-2 position.

| H₂O + NH₃ | [M+H - H₂O]⁺ | Loss of water, a common fragmentation pathway for protonated DAGs.[11] |

Visualizations

DAG Fragmentation Pathway

dag_fragmentation cluster_precursor Precursor Ion cluster_products Product Ions precursor 1,2-Diacyl-sn-glycerol [M+NH₄]⁺ product1 [M+H - R₁COOH]⁺ precursor->product1  - (R₁COOH + NH₃)  (Loss from sn-1) product2 [M+H - R₂COOH]⁺ precursor->product2  - (R₂COOH + NH₃)  (Loss from sn-2)

Caption: Fragmentation of a [M+NH₄]⁺ DAG precursor ion.

Experimental Workflow for DAG Analysis

workflow start 1. Lipid Extraction (e.g., Bligh-Dyer) derivatization 2. (Optional) Derivatization (e.g., with DMG) start->derivatization lc_separation 3. LC Separation (Reversed-Phase C18) derivatization->lc_separation ms_detection 4. MS Detection (Positive ESI Mode) lc_separation->ms_detection msms_fragmentation 5. MS/MS Fragmentation (Collision-Induced Dissociation) ms_detection->msms_fragmentation data_analysis 6. Data Analysis (Quantification & Identification) msms_fragmentation->data_analysis end Results data_analysis->end

Caption: General workflow for LC-MS/MS analysis of DAGs.

Troubleshooting Logic for Poor DAG Signal

troubleshooting start Low or No DAG Signal check_adduct Is an adducting agent (e.g., NH₄⁺) present in the mobile phase? start->check_adduct add_adduct Add 5-10 mM ammonium formate/acetate to the mobile phase. check_adduct->add_adduct No check_source Are MS source parameters optimized? check_adduct->check_source Yes add_adduct->check_source check_derivatization Consider chemical derivatization to introduce a fixed charge (e.g., using DMG). check_source->check_derivatization Yes optimize_source Optimize source temperature, gas flows, and voltages. check_source->optimize_source No

Caption: Troubleshooting guide for low signal intensity of DAGs.

Experimental Protocols

Protocol 1: Lipid Extraction from Biological Samples

This protocol is a modified Bligh-Dyer method suitable for extracting DAGs from cells or tissues.

Materials:

  • Chloroform (CHCl₃)

  • Methanol (MeOH)

  • 0.1 N Hydrochloric Acid (HCl)

  • Internal standards

  • Glass centrifuge tubes

  • Nitrogen gas evaporator

Methodology:

  • Homogenization: Homogenize the biological sample (e.g., cell pellet, tissue) in a glass tube.

  • Solvent Addition: To the sample, add internal standards and solvents in a ratio of 1:2:0.8 (v/v/v) of Chloroform:Methanol:0.1N HCl.

  • Vortex & Centrifuge: Vortex the mixture thoroughly for 1-2 minutes and then centrifuge at a low speed (e.g., 2000 x g) for 5 minutes to separate the phases.

  • Lipid Collection: Carefully collect the lower organic phase (chloroform layer), which contains the lipids, using a glass Pasteur pipette and transfer it to a new clean glass tube.[1]

  • Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen gas.

  • Reconstitution: Resuspend the dried lipid extract in a suitable solvent for LC-MS analysis, typically a mixture used in the initial mobile phase conditions (e.g., methanol/chloroform 2:1 v/v).[1]

Protocol 2: LC-MS/MS Analysis of 1,2-Diacyl-sn-glycerols

This protocol provides a general framework for analyzing DAGs using liquid chromatography coupled with tandem mass spectrometry.[1]

Materials:

  • Dried lipid extract (from Protocol 1)

  • LC-MS grade solvents (e.g., acetonitrile, isopropanol, water, methanol)

  • Ammonium formate or acetate

  • Reversed-phase C18 HPLC column

  • Tandem mass spectrometer with an ESI source

Methodology:

  • Sample Reconstitution: Reconstitute the dried lipid extract in an appropriate volume of the initial mobile phase solvent.

  • Chromatographic Separation:

    • Column: Reversed-phase C18 column.

    • Mobile Phase A: Acetonitrile/Water (e.g., 60:40 v/v) with 10 mM ammonium formate.

    • Mobile Phase B: Isopropanol/Acetonitrile (e.g., 90:10 v/v) with 10 mM ammonium formate.

    • Gradient: Develop a gradient elution method that starts with a high percentage of Mobile Phase A and gradually increases the percentage of Mobile Phase B to elute the DAGs based on their hydrophobicity. A typical run time is 15-30 minutes.[7][9]

    • Flow Rate: A typical flow rate is between 0.2-0.5 mL/min.[7][9]

  • Mass Spectrometry Detection:

    • Ionization Mode: Operate the mass spectrometer in positive ESI mode.[1]

    • Full Scan (MS1): Acquire full scan data to identify the m/z values of potential DAG [M+NH₄]⁺ precursor ions.

    • Tandem MS (MS/MS): Perform data-dependent acquisition (DDA) or multiple reaction monitoring (MRM) to fragment the precursor ions. Select precursor ions and apply collision-induced dissociation (CID) to generate product ion spectra. The characteristic fragments will correspond to the neutral loss of the fatty acyl chains.[13]

  • Data Analysis and Quantification:

    • Identification: Identify DAG species by matching their precursor m/z, retention time, and fragmentation pattern to known standards or lipid databases.

    • Quantification: Integrate the peak areas for each specific DAG molecular species and normalize them to the peak area of the corresponding internal standard. Use a calibration curve to determine the absolute concentration.[1]

References

Technical Support Center: Improving Peak Resolution of Diacylglycerol Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for improving the peak resolution of diacylglycerol (DAG) isomers in chromatography.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in separating diacylglycerol isomers?

The main challenges in separating diacylglycerol (DAG) isomers, such as 1,2- and 1,3-diacylglycerols or sn-1,2- and sn-2,3-enantiomers, stem from their high structural similarity and similar physicochemical properties. This makes it difficult to achieve baseline separation using standard chromatographic techniques.

Q2: Which chromatographic techniques are most effective for resolving DAG isomers?

Several chromatographic techniques can be employed, with the choice depending on the specific isomers of interest. High-Performance Liquid Chromatography (HPLC), particularly in reversed-phase mode, is commonly used for separating 1,2(2,3)- and 1,3-positional isomers.[1][2] For enantiomeric separations (e.g., sn-1,2- vs. sn-2,3-DAG), chiral chromatography is necessary.[3][4][5][6] Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for the rapid and efficient separation of both regioisomers and enantiomers, often providing better resolution than HPLC without the need for derivatization.[3][5][6][7][8]

Q3: What is the role of the stationary phase in separating DAG isomers?

The stationary phase is a critical factor in achieving selectivity. For reversed-phase HPLC, octadecylsilyl (C18) columns are widely used.[1][9] For chiral separations, polysaccharide-based stationary phases, such as those derived from amylose (B160209) and cellulose (B213188), are highly effective.[3][5][6] For instance, a chiral column based on a tris(3,5-dimethylphenylcarbamate) derivative of amylose has demonstrated baseline separation of DAG enantiomers.[5][6] Tandem column systems, combining a silica (B1680970) gel column and a chiral stationary phase column, have also been successfully used for the direct separation of all three mono-acid DAG isomers (1,2-, 2,3-, and 1,3-DAG) without derivatization.[10]

Q4: How does the mobile phase composition affect the resolution of DAG isomers?

The mobile phase composition significantly influences retention and resolution. In reversed-phase HPLC, isocratic elution with 100% acetonitrile (B52724) has been used to separate positional isomers.[1] For more complex separations, a gradient elution with a mobile phase consisting of solvents like acetonitrile, isopropanol, and water may be employed.[9][11] In Supercritical Fluid Chromatography (SFC), neat methanol (B129727) is often used as a modifier to the supercritical CO2, providing excellent separation of enantiomers.[5][6]

Q5: Can derivatization improve the separation of DAG isomers?

Yes, derivatization can enhance the separation of DAG isomers, particularly for enantiomers. Transforming DAG enantiomers into carbamates using isocyanates can lead to excellent separation and resolution factors in HPLC.[12] Another approach is charge derivatization, where a charged tag is added to the free hydroxyl group of the DAGs. This not only improves separation on a reversed-phase column but also significantly increases the ionization efficiency for mass spectrometry detection.[9]

Troubleshooting Guides

Problem: Poor peak resolution or co-elution of 1,2- and 1,3-diacylglycerol isomers in RP-HPLC.

Solution Workflow:

cluster_0 Troubleshooting Poor Resolution of 1,2- and 1,3-DAG Isomers start Poor Peak Resolution step1 Optimize Mobile Phase start->step1 step2 Adjust Column Temperature step1->step2 If resolution is still poor end Resolution Improved step1->end If resolution is improved step3 Evaluate Stationary Phase step2->step3 If resolution is still poor step2->end If resolution is improved step4 Consider Derivatization step3->step4 If resolution is still poor step3->end If resolution is improved step4->end If resolution is improved

Caption: Troubleshooting workflow for poor peak resolution of DAG regioisomers.

Detailed Steps:

  • Optimize Mobile Phase Composition:

    • Action: If using a gradient, try adjusting the gradient slope or the initial and final concentrations of the organic solvent. For isocratic elution, systematically vary the percentage of the organic solvent (e.g., acetonitrile).[1]

    • Rationale: Changing the mobile phase strength can alter the retention times of the isomers differently, potentially improving their separation.

  • Adjust Column Temperature:

    • Action: Experiment with different column temperatures. Sometimes, lowering the temperature can enhance resolution.

    • Rationale: Temperature affects the viscosity of the mobile phase and the kinetics of solute interaction with the stationary phase, which can influence selectivity.

  • Evaluate Stationary Phase:

    • Action: If resolution is still inadequate, consider trying a different C18 column from another manufacturer, as subtle differences in the silica backbone and bonding chemistry can affect selectivity. A column with a different chemistry, such as a phenyl-hexyl phase, might also provide a different selectivity.

    • Rationale: The choice of stationary phase is a primary factor in determining the selectivity between closely related isomers.

  • Consider Derivatization:

    • Action: If the above steps do not provide sufficient resolution, consider derivatizing the DAGs. For example, converting them to their acetate (B1210297) derivatives can sometimes improve separation.[11]

    • Rationale: Derivatization alters the chemical properties of the analytes, which can lead to greater differences in their interaction with the stationary phase.

Problem: Inadequate separation of sn-1,2- and sn-2,3-diacylglycerol enantiomers.

Solution Workflow:

cluster_1 Troubleshooting Poor Resolution of DAG Enantiomers start Poor Enantiomeric Resolution step1 Switch to Chiral Chromatography (SFC or HPLC) start->step1 step2 Optimize Chiral Stationary Phase step1->step2 step3 Adjust Mobile Phase Modifier (SFC) step2->step3 If resolution is still poor end Resolution Improved step2->end If resolution is improved step4 Consider Derivatization step3->step4 If resolution is still poor step3->end If resolution is improved step4->end If resolution is improved

Caption: Troubleshooting workflow for poor separation of DAG enantiomers.

Detailed Steps:

  • Switch to Chiral Chromatography:

    • Action: Standard reversed-phase or normal-phase chromatography will not separate enantiomers. It is essential to use a chiral separation technique like chiral HPLC or chiral SFC.[3][4][5][6]

    • Rationale: Enantiomers have identical physical properties in a non-chiral environment. Chiral stationary phases create a chiral environment that allows for differential interaction with the enantiomers, leading to their separation.

  • Optimize Chiral Stationary Phase:

    • Action: Select a suitable chiral stationary phase. Polysaccharide-based columns, such as those with amylose or cellulose derivatives, are often the first choice.[3][5][6] If one type of chiral column does not provide adequate separation, try another with a different chiral selector.

    • Rationale: The degree of separation is highly dependent on the specific interactions between the analyte enantiomers and the chiral stationary phase.

  • Adjust Mobile Phase Modifier (for SFC):

    • Action: In chiral SFC, the type and concentration of the organic modifier (e.g., methanol, ethanol, isopropanol) can significantly impact resolution. Systematically evaluate different modifiers and their concentrations.[3][5][6]

    • Rationale: The modifier influences the solubility of the analyte in the supercritical fluid and its interaction with the stationary phase, thereby affecting selectivity.

  • Consider Derivatization:

    • Action: If direct separation on a chiral column is challenging, consider derivatizing the DAGs with a chiral derivatizing agent to form diastereomers. These diastereomers can then be separated on a standard achiral column. Alternatively, derivatization with an achiral reagent can sometimes enhance separation on a chiral column.[4][12]

    • Rationale: Diastereomers have different physical properties and are therefore easier to separate by chromatography than enantiomers.

Data Presentation

Table 1: Comparison of Chromatographic Conditions for DAG Isomer Separation

TechniqueIsomers SeparatedStationary PhaseMobile PhaseDetectionReference
RP-HPLC1,2(2,3)- and 1,3-positional isomersC18100% Acetonitrile (isocratic)UV (205 nm)[1]
RP-UHPLC1,2- and 1,3-sn-isomers (derivatized)Waters Acquity BEH C18Gradient: A: 40% Water-60% MeOH with 5 mM ammonium (B1175870) acetate; B: 90% Isopropanol-10% Acetonitrile with 0.1% formic acidMS/MS[9]
Chiral SFC-MSEnantiomers and regioisomersTris(3,5-dimethylphenylcarbamate) derivative of amyloseSupercritical CO2 with methanol modifierMS[5][6]
Tandem Column HPLC1,2-, 2,3-, and 1,3-isomersSilica gel column + Chiral stationary phase columnNot specifiedNot specified[10]

Experimental Protocols

Protocol 1: Separation of 1,2(2,3)- and 1,3-Positional Isomers of Diacylglycerols by RP-HPLC

This protocol is based on the method described for the separation of DAGs from vegetable oils.[1]

  • Instrumentation: HPLC system with a UV detector.

  • Column: Reversed-phase C18 column.

  • Mobile Phase: 100% Acetonitrile.

  • Elution: Isocratic.

  • Flow Rate: 1.0 mL/min (typical starting point, may require optimization).

  • Detection: UV at 205 nm.

  • Sample Preparation: Dissolve the DAG sample in the mobile phase.

  • Injection Volume: 10-20 µL.

Protocol 2: Chiral Separation of Diacylglycerol Enantiomers by SFC-MS

This protocol is a general guide based on successful methods for chiral SFC-MS of DAGs.[5][6]

  • Instrumentation: Supercritical Fluid Chromatography system coupled to a Mass Spectrometer.

  • Column: Chiral column with a tris(3,5-dimethylphenylcarbamate) derivative of amylose stationary phase.

  • Mobile Phase: Supercritical CO2 with a methanol modifier.

  • Gradient: A gradient of the methanol modifier may be used to optimize separation. A typical starting point could be a gradient from 5% to 40% methanol over several minutes.

  • Flow Rate: 2-3 mL/min.

  • Backpressure: 100-150 bar.

  • Column Temperature: 40°C.

  • Detection: Mass Spectrometry (e.g., ESI-MS).

  • Sample Preparation: Dissolve the DAG sample in a suitable solvent like methanol or a mixture of chloroform (B151607) and methanol.

Signaling Pathway Visualization

cluster_2 Simplified DAG Signaling Involvement PLC Phospholipase C (PLC) IP3 IP3 PLC->IP3 DAG sn-1,2-Diacylglycerol (DAG) PLC->DAG PIP2 PIP2 PIP2->PLC PKC Protein Kinase C (PKC) DAG->PKC activates Downstream Downstream Signaling PKC->Downstream

Caption: Simplified signaling pathway involving sn-1,2-diacylglycerol.

References

Validation & Comparative

A Comparative Guide to the Validation of LC-MS/MS Methods for 1,2-Diacyl-sn-glycerol Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of 1,2-diacyl-sn-glycerol (DAG) against alternative analytical techniques. Supporting experimental data, detailed protocols, and visual diagrams of signaling pathways and experimental workflows are presented to offer a thorough understanding of the available methodologies.

Introduction to 1,2-Diacyl-sn-glycerol Analysis

1,2-Diacyl-sn-glycerols (DAGs) are crucial lipid molecules that serve as metabolic intermediates and key second messengers in cellular signaling pathways.[1][2] Accurate quantification of DAG molecular species is essential for understanding their role in various physiological and pathological processes, including cancer, metabolic disorders, and neurological diseases. However, their low abundance, rapid turnover, and the presence of structurally similar isomers pose significant analytical challenges.[1][3][4]

LC-MS/MS has emerged as a powerful and widely used technique for the sensitive and specific quantification of DAGs.[4][5][6] This guide will delve into the validation of a typical LC-MS/MS method, comparing its performance with other analytical approaches.

Comparison of Analytical Methods for DAG Quantification

The choice of analytical method for DAG quantification depends on the specific research question, required sensitivity, and the complexity of the sample matrix. While LC-MS/MS offers superior performance in many aspects, other techniques have been historically used and may still be relevant in certain contexts.

MethodPrincipleAdvantagesDisadvantages
LC-MS/MS Chromatographic separation of DAG species followed by mass spectrometric detection and fragmentation for specific quantification.[5][6]High sensitivity and specificity, ability to resolve isomers, provides structural information, suitable for complex matrices.[6][7]Requires expensive instrumentation, potential for ion suppression, derivatization may be needed to improve ionization.[3][8]
Shotgun Lipidomics (Direct Infusion MS) Direct infusion of a total lipid extract into the mass spectrometer without prior chromatographic separation.[8]High throughput, simple sample preparation.Ion suppression effects, difficulty in distinguishing isomers, lower sensitivity for low-abundance species compared to LC-MS/MS.[6]
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile DAG derivatives by gas chromatography followed by mass spectrometric detection.[9]High chromatographic resolution.Requires derivatization to increase volatility, potential for thermal degradation of analytes.[9]
Thin-Layer Chromatography (TLC) Separation of lipids on a solid support based on polarity.[9]Simple, inexpensive.Low resolution, not suitable for quantification of individual molecular species, labor-intensive.[9]
Enzymatic Assays (DAG Kinase Assay) Quantification of DAG through an enzymatic reaction that produces a detectable product (e.g., radioactive).[9]High sensitivity.Measures total DAG content, does not provide information on individual molecular species, involves handling of radioactive materials.[9]

Performance Characteristics of a Validated LC-MS/MS Method

The following table summarizes the typical performance characteristics of a validated LC-MS/MS method for the quantification of various DAG species. These values are representative and can vary depending on the specific instrumentation, derivatization strategy, and sample matrix.

ParameterTypical PerformanceReference
Linearity (R²) > 0.99[10]
Limit of Detection (LOD) 0.2 - 0.7 µg/mL[10]
Limit of Quantification (LOQ) 0.6 - 1.9 µg/mL[10]
Accuracy (% Recovery) 85-115%[11]
Precision (% RSD) < 15%[11]

Signaling Pathways Involving 1,2-Diacyl-sn-glycerol

1,2-Diacyl-sn-glycerol is a critical second messenger generated through the hydrolysis of membrane phospholipids, primarily by phospholipase C (PLC).[4] It activates several downstream signaling pathways, most notably by recruiting and activating protein kinase C (PKC) isoforms.[12]

DAG_Signaling_Pathway cluster_products Receptor GPCR / RTK PLC Phospholipase C (PLC) Receptor->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG 1,2-Diacyl-sn-glycerol (DAG) PIP2->DAG IP3 IP3 PIP2->IP3 PKC Protein Kinase C (PKC) DAG->PKC Activates ER Endoplasmic Reticulum IP3->ER Binds to Receptor Cellular_Response Cellular Response PKC->Cellular_Response Phosphorylates Targets Ca_Release Ca2+ Release ER->Ca_Release Ca_Release->PKC Co-activates

Figure 1: Simplified signaling pathway showing the generation of 1,2-diacyl-sn-glycerol and its role in activating Protein Kinase C.

Experimental Workflow for LC-MS/MS Quantification of DAGs

A typical workflow for the quantification of 1,2-diacyl-sn-glycerols from biological samples using LC-MS/MS involves several key steps, from sample preparation to data analysis.

LCMSMS_Workflow Sample Biological Sample (e.g., tissue, cells) Extraction Lipid Extraction (e.g., Bligh-Dyer) Sample->Extraction Derivatization Derivatization (Optional) (e.g., with DMG) Extraction->Derivatization LC_Separation LC Separation (Reversed-Phase C18) Derivatization->LC_Separation MS_Detection MS/MS Detection (ESI+, MRM) LC_Separation->MS_Detection Data_Analysis Data Analysis (Peak Integration, Quantification) MS_Detection->Data_Analysis Result DAG Concentration Data_Analysis->Result

Figure 2: General experimental workflow for the quantification of 1,2-diacyl-sn-glycerol by LC-MS/MS.

Detailed Experimental Protocols

Lipid Extraction (Modified Bligh & Dyer Method)

This protocol is a standard method for extracting total lipids from biological samples.[13]

Materials:

Procedure:

  • Homogenize the biological sample.

  • Accurately transfer the homogenate to a glass test tube.

  • Add the internal standard to the sample.

  • Add chloroform and methanol to the sample in a ratio of 1:2 (v/v) with the sample volume.

  • Vortex the mixture thoroughly.

  • Add chloroform and water to achieve a final ratio of 2:2:1.8 (v/v/v) of chloroform:methanol:water.

  • Vortex again and centrifuge to separate the phases.

  • Carefully collect the lower organic phase containing the lipids.[4]

  • Dry the lipid extract under a stream of nitrogen.

  • Resuspend the dried lipids in a suitable solvent (e.g., chloroform/methanol 1:1, v/v) for storage at -20°C.[13]

Derivatization with N,N-dimethylglycine (DMG)

Derivatization can significantly improve the ionization efficiency of DAGs in electrospray ionization mass spectrometry.[3]

Materials:

  • Dried lipid extract

  • N,N-dimethylglycine (DMG)

  • Dicyclohexylcarbodiimide (DCC)

  • 4-dimethylaminopyridine (DMAP)

  • Toluene

Procedure:

  • To the dried lipid extract, add a solution of DMG, DCC, and DMAP in toluene.

  • Incubate the reaction mixture at room temperature.

  • After the reaction is complete, quench the reaction and extract the derivatized lipids.

  • Dry the derivatized lipid extract under nitrogen before reconstitution for LC-MS/MS analysis.

LC-MS/MS Analysis

This section provides a representative set of conditions for the chromatographic separation and mass spectrometric detection of DAGs.[3]

Liquid Chromatography (LC) Conditions:

  • Column: C18 reversed-phase column (e.g., Waters Acquity BEH C18, 1.7 µm, 2.1 mm × 150 mm)[3]

  • Mobile Phase A: 40% water, 60% methanol with 5 mM ammonium (B1175870) acetate[3]

  • Mobile Phase B: 90% isopropanol, 10% acetonitrile (B52724) with 0.1% formic acid[3]

  • Flow Rate: 0.2 mL/min[3]

  • Column Temperature: 55°C[3]

  • Injection Volume: 2 µL[3]

  • Gradient: A typical gradient would start with a low percentage of mobile phase B, gradually increasing to elute the more hydrophobic DAG species.[3] A detailed gradient program can be found in the referenced literature.[3]

Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Detection Mode: Multiple Reaction Monitoring (MRM)

  • Precursor Ions: [M+H]+ for derivatized DAGs or [M+NH4]+ for non-derivatized DAGs.[4]

  • Product Ions: Characteristic fragment ions corresponding to the neutral loss of a fatty acyl chain.

Quantification:

  • Quantification is achieved by integrating the peak areas of the specific MRM transitions for each DAG species and normalizing them to the peak area of the corresponding internal standard.[4]

  • A calibration curve is constructed using a series of known concentrations of authentic DAG standards to determine the absolute concentration in the samples.[4]

Conclusion

The LC-MS/MS method, particularly when coupled with derivatization strategies, offers a highly sensitive, specific, and robust platform for the accurate quantification of 1,2-diacyl-sn-glycerol species in complex biological samples. While alternative methods exist, they often lack the specificity and comprehensive profiling capabilities of LC-MS/MS. The detailed protocols and comparative data presented in this guide are intended to assist researchers in selecting and implementing the most appropriate analytical strategy for their specific research needs in the dynamic field of lipidomics.

References

Unveiling the Biological Potency of 1,2-Di-(9Z-hexadecenoyl)-sn-glycerol: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the intricate world of cellular signaling, diacylglycerols (DAGs) stand out as critical second messengers, primarily through their activation of Protein Kinase C (PKC) isozymes. The specific structure of a DAG molecule, dictated by the length and saturation of its fatty acyl chains, profoundly influences its biological activity and downstream cellular responses. This guide offers a comparative analysis of the biological activity of 1,2-Di-(9Z-hexadecenoyl)-sn-glycerol, a monounsaturated DAG, against other common DAGs, providing researchers, scientists, and drug development professionals with objective data to inform their studies.

Deciphering the Role of Acyl Chain Structure in PKC Activation

The potency of a diacylglycerol in activating PKC is not uniform across all molecular species. Research consistently demonstrates that both the length of the fatty acyl chains and the number and position of double bonds are determining factors. Generally, unsaturated 1,2-diacylglycerols are more effective activators of PKC than their saturated counterparts.[1] This is attributed to the kinked structure introduced by the cis-double bonds, which is thought to facilitate a more favorable interaction with the C1 domain of PKC within the cell membrane.

Studies comparing various DAG species have revealed that those containing polyunsaturated fatty acids, such as arachidonic acid, docosahexaenoic acid, and eicosapentaenoyl acid, at the sn-2 position of the glycerol (B35011) backbone exhibit enhanced potency in stimulating PKC activity.[2] This underscores the nuanced relationship between DAG structure and its signaling capabilities, highlighting the importance of selecting the appropriate DAG species for specific research applications.

Comparative Analysis of Diacylglycerol Activity

While direct, large-scale comparative studies profiling the activity of a wide array of DAGs under uniform conditions are limited, the existing body of research allows for a synthesized comparison. The following tables summarize the relative potencies of various DAGs in activating PKC, compiled from multiple studies. It is crucial to note that experimental conditions, such as the specific PKC isozyme, the composition of the lipid vesicles, and the assay method, can influence the observed activity.

Table 1: Relative Potency of Various Diacylglycerols in Activating Protein Kinase C

Diacylglycerol (DAG) SpeciesAcyl Chain CompositionSaturationRelative PKC Activation PotencyReference
This compound C16:1 / C16:1MonounsaturatedData not directly available, but expected to be a potent activator based on its unsaturation.N/A
1-Stearoyl-2-arachidonoyl-sn-glycerol (SAG)C18:0 / C20:4Saturated/PolyunsaturatedHigh[2]
1-Stearoyl-2-docosahexaenoyl-sn-glycerol (SDG)C18:0 / C22:6Saturated/PolyunsaturatedHigh[2]
1-Stearoyl-2-eicosapentaenoyl-sn-glycerol (SEG)C18:0 / C20:5Saturated/PolyunsaturatedModerate to High[2]
1,2-Dioleoyl-sn-glycerol (DOG)C18:1 / C18:1MonounsaturatedModerate[1]
1,2-Dipalmitoyl-sn-glycerol (DPG)C16:0 / C16:0SaturatedLow[3][4]
1,2-Dioctanoyl-sn-glycerol (DOG)C8:0 / C8:0SaturatedModerate (cell-permeable)[5]

Note: The relative potency is a qualitative assessment based on the available literature. Direct quantitative comparisons may vary depending on the experimental setup.

Signaling Pathways and Experimental Considerations

The activation of PKC by DAG is a pivotal event in a multitude of signaling cascades that regulate cell growth, differentiation, apoptosis, and other physiological processes.[6] The binding of DAG to the C1 domain of conventional and novel PKC isoforms induces a conformational change that relieves autoinhibition and promotes the phosphorylation of downstream target proteins.

cluster_membrane Plasma Membrane PLC PLC PIP2 PIP2 PLC->PIP2 hydrolyzes DAG DAG PKC PKC DAG->PKC activates Active_PKC Active_PKC PKC->Active_PKC Downstream_Targets Downstream_Targets Active_PKC->Downstream_Targets phosphorylates Receptor Receptor G_Protein G_Protein Receptor->G_Protein Ligand Ligand Ligand->Receptor G_Protein->PLC PIP2->DAG Cellular_Response Cellular_Response Downstream_Targets->Cellular_Response

Figure 1. Simplified signaling pathway of PKC activation by DAG.

Experimental Protocols

Accurate assessment of the biological activity of different DAGs necessitates robust and standardized experimental protocols. Below are detailed methodologies for in vitro and cell-based assays commonly used to evaluate PKC activation.

In Vitro Protein Kinase C (PKC) Activity Assay

This assay measures the phosphotransferase activity of PKC using a radioactive or fluorescently labeled substrate.

Materials:

  • Purified PKC isozyme

  • Diacylglycerol (e.g., this compound) and other DAGs for comparison

  • Phosphatidylserine (B164497) (PS)

  • Assay buffer (e.g., 20 mM HEPES, pH 7.4, 10 mM MgCl₂, 1 mM CaCl₂, 0.5 mM EGTA)

  • ATP (containing [γ-³²P]ATP for radiometric assay or a modified ATP for fluorescent assay)

  • PKC substrate (e.g., myelin basic protein or a specific peptide substrate)

  • Stop solution (e.g., 75 mM phosphoric acid for radiometric assay)

  • P81 phosphocellulose paper (for radiometric assay)

  • Scintillation counter or fluorescence plate reader

Procedure:

  • Prepare Lipid Vesicles:

    • In a glass tube, mix the desired amounts of DAG and phosphatidylserine in chloroform.

    • Evaporate the solvent under a stream of nitrogen to form a thin lipid film.

    • Resuspend the lipid film in assay buffer by vortexing or sonication to form small unilamellar vesicles.

  • Kinase Reaction:

    • In a reaction tube, combine the assay buffer, lipid vesicles, and purified PKC enzyme.

    • Initiate the reaction by adding the ATP mixture and the PKC substrate.

    • Incubate the reaction mixture at 30°C for a specified time (e.g., 10-20 minutes).

  • Termination and Detection:

    • Radiometric Assay: Stop the reaction by adding the stop solution. Spot an aliquot of the reaction mixture onto P81 phosphocellulose paper. Wash the paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP. Measure the radioactivity of the phosphorylated substrate using a scintillation counter.[7]

    • Fluorescent Assay: Stop the reaction according to the kit manufacturer's instructions. Measure the fluorescence signal using a plate reader.

Start Start Prepare_Lipid_Vesicles Prepare_Lipid_Vesicles Start->Prepare_Lipid_Vesicles Kinase_Reaction Kinase_Reaction Prepare_Lipid_Vesicles->Kinase_Reaction Stop_Reaction Stop_Reaction Kinase_Reaction->Stop_Reaction Detection Detection Stop_Reaction->Detection End End Detection->End

Figure 2. Workflow for the in vitro PKC activity assay.
Cellular Diacylglycerol Assay

This assay quantifies the total amount of diacylglycerol in cell lysates.[8][9]

Materials:

  • Cultured cells

  • Cell lysis buffer

  • Reagents for DAG quantification (e.g., commercial DAG assay kit)

  • Fluorometric or colorimetric plate reader

Procedure:

  • Cell Culture and Treatment:

    • Culture cells to the desired confluency.

    • Treat cells with stimuli known to induce DAG production or with exogenous DAGs.

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse the cells using a suitable lysis buffer and collect the lysate.

  • DAG Quantification:

    • Follow the protocol of a commercial DAG assay kit.[8][9] These kits typically involve a series of enzymatic reactions that lead to the production of a fluorescent or colorimetric product that is proportional to the amount of DAG in the sample.

    • Measure the signal using a plate reader.

  • Data Analysis:

    • Calculate the concentration of DAG in the samples based on a standard curve generated with known amounts of DAG.

Conclusion

The biological activity of this compound, as a monounsaturated diacylglycerol, is predicted to be a potent activator of Protein Kinase C. While direct comparative data is still emerging, the established principles of structure-activity relationships for DAGs strongly suggest its efficacy in cellular signaling. The provided experimental protocols offer a framework for researchers to quantitatively assess its activity and compare it with other diacylglycerol species in their specific experimental systems. A thorough understanding of the differential activities of various DAGs is paramount for the precise dissection of cellular signaling pathways and the development of targeted therapeutics.

References

A Comparative Guide to the Synthesis of Diacylglycerols: Enzymatic vs. Chemical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the method of diacylglycerol (DAG) synthesis is a critical consideration. This guide provides an objective comparison of enzymatic and chemical approaches, supported by experimental data, to inform the selection of the most suitable method for specific research and development needs.

Diacylglycerols are crucial lipid second messengers involved in a multitude of cellular signaling pathways, making them vital molecules in biological research and pharmaceutical development.[1][2][3][4][5] The choice between enzymatic and chemical synthesis of DAGs hinges on a variety of factors, including desired purity, yield, cost, and environmental impact. This guide delves into the specifics of each method to facilitate an informed decision.

Enzymatic Synthesis of Diacylglycerols: A Precise and Mild Approach

Enzymatic synthesis of diacylglycerols primarily utilizes lipases to catalyze reactions such as glycerolysis, esterification, and partial hydrolysis of triacylglycerols.[6][7][8] This method is lauded for its high specificity, which leads to greater purity and yield of the desired DAG isomers.[6][9][10] The reactions are conducted under mild conditions, minimizing the degradation of sensitive substrates and the formation of byproducts.[7][11]

Advantages and Disadvantages

The primary advantages of enzymatic synthesis include higher product purity, greater yields, and more environmentally friendly processes due to milder reaction conditions.[6][8] However, the main drawback is the cost of the enzymes, which can be a significant hurdle for large-scale production.[6][9][10]

Quantitative Data
ParameterReported ValuesCitation
DAG Content 49.3% - >80%[11][12]
Purity (after purification) Up to 99.5%[12]
Reaction Time 4 - 8 hours[11][13]
Temperature 40 - 70°C[11]
Experimental Protocol: Enzymatic Glycerolysis

This protocol provides a general overview of the enzymatic synthesis of DAGs via glycerolysis.

  • Reactants: A mixture of triacylglycerols (e.g., olive oil) and glycerol (B35011) is prepared, typically in a molar ratio of 1:2.[11]

  • Catalyst: An immobilized lipase (B570770) (e.g., MAS1-H108W lipase) is added to the reactant mixture. The enzyme loading is typically around 1.0% (w/w) of the total reactants.[11]

  • Reaction Conditions: The reaction is carried out at a controlled temperature, for instance, 60°C, with constant stirring.[11]

  • Reaction Monitoring: The progress of the reaction is monitored by analyzing samples at regular intervals using techniques like high-performance liquid chromatography (HPLC) to determine the content of DAGs, monoglycerols (MAGs), and unreacted triacylglycerols (TAGs).[11]

  • Termination and Purification: Once the desired conversion is achieved, the enzyme is separated from the reaction mixture by filtration. The product is then purified, often through molecular distillation, to obtain high-purity DAGs.[13]

Chemical Synthesis of Diacylglycerols: A Rapid and Cost-Effective Alternative

Chemical synthesis of DAGs typically involves the esterification of glycerol with fatty acids or the glycerolysis of triacylglycerols at high temperatures using inorganic catalysts.[14][15] This method is often faster and less expensive than enzymatic synthesis, making it suitable for large-scale production.[15]

Advantages and Disadvantages

The main advantages of chemical synthesis are its rapid reaction times and lower production costs.[15] However, the high temperatures required can lead to the formation of undesirable byproducts and the degradation of the product.[11][15] This often necessitates extensive purification steps to achieve high purity. The process is also generally less environmentally friendly compared to enzymatic methods.

Quantitative Data
ParameterReported ValuesCitation
Conversion Rate ~88%[14][16]
Purity (after purification) ~96%[14][16]
Reaction Time 20 minutes - several hours[14][16]
Temperature 70 - 260°C[11][14]
Experimental Protocol: Chemical Synthesis from Monoacylglycerols

This protocol outlines a low-temperature chemical method for synthesizing DAGs from monoacylglycerols.

  • Reactants: Monoacylglycerols (MAGs) are used as the starting material. The reaction can be performed with or without a solvent.[14]

  • Catalyst: An acid catalyst, such as sulfuric acid, is added to the MAGs.[14]

  • Reaction Conditions: The reaction is conducted at a relatively low temperature, for example, 70°C, for a short duration (e.g., 20 minutes).[14][16]

  • Termination: The reaction is stopped, and the solvent (if used) is evaporated.

  • Purification: The resulting mixture, containing DAGs, unreacted MAGs, and some triacylglycerols, is purified using column chromatography to isolate the high-purity DAGs.[14][16]

Head-to-Head Comparison

FeatureEnzymatic SynthesisChemical Synthesis
Specificity High (regio- and stereo-specific)Low
Reaction Conditions Mild (lower temperatures)[7][11]Harsh (high temperatures)[11]
Yield & Purity Generally higher[6][9][10]Can be high, but often requires extensive purification
Byproducts MinimalSignificant formation of byproducts[11][15]
Cost Higher (due to enzyme cost)[6][9][10]Lower[15]
Environmental Impact More environmentally friendlyLess environmentally friendly[7]
Scalability Can be challenging due to enzyme costMore established for large-scale production

Visualizing the Processes and Pathways

To further aid in understanding, the following diagrams illustrate a key signaling pathway involving diacylglycerols and the general workflows for both enzymatic and chemical synthesis.

Diacylglycerol_Signaling_Pathway GPCR GPCR PLC Phospholipase C (PLC) GPCR->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG Diacylglycerol (DAG) PIP2->DAG IP3 IP3 PIP2->IP3 PKC Protein Kinase C (PKC) DAG->PKC Activates ER Endoplasmic Reticulum (ER) IP3->ER Binds to receptor Cellular_Response Cellular Response PKC->Cellular_Response Phosphorylates target proteins Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Activates

Caption: A simplified diagram of the diacylglycerol (DAG) signaling pathway.

Synthesis_Workflows cluster_enzymatic Enzymatic Synthesis cluster_chemical Chemical Synthesis E_Start Triacylglycerols + Glycerol E_Reaction Enzymatic Reaction (Lipase, Mild Temp.) E_Start->E_Reaction E_Separation Enzyme Separation (Filtration) E_Reaction->E_Separation E_Purification Purification (Molecular Distillation) E_Separation->E_Purification E_Product High-Purity DAGs E_Purification->E_Product C_Start Monoacylglycerols or Triacylglycerols + Glycerol C_Reaction Chemical Reaction (Catalyst, High Temp.) C_Start->C_Reaction C_Termination Reaction Termination C_Reaction->C_Termination C_Purification Purification (Column Chromatography) C_Termination->C_Purification C_Product High-Purity DAGs C_Purification->C_Product

Caption: General experimental workflows for enzymatic and chemical synthesis of DAGs.

Conclusion

The choice between enzymatic and chemical synthesis of diacylglycerols is a trade-off between cost, efficiency, and product quality. For applications demanding high purity and specificity with minimal environmental impact, enzymatic synthesis is the superior choice, despite its higher cost.[6][7] Conversely, for large-scale production where cost and speed are paramount, chemical synthesis remains a viable option, provided that rigorous purification steps are implemented to ensure the final product's quality.[15] Ultimately, the optimal method will depend on the specific requirements of the research or application.

References

A Comparative Guide to the Cross-Reactivity of Lipid-Binding Proteins with Diverse Diacylglycerols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: Diacylglycerol (DAG) is a critical lipid second messenger that orchestrates a vast array of cellular processes, including cell proliferation, differentiation, and apoptosis.[1][2] It is produced at cellular membranes following the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) by phospholipase C (PLC). The structural diversity of DAG, stemming from variations in the length and saturation of its two fatty acid chains, is not merely a metabolic curiosity; it is a key determinant of signaling specificity.[1][3] Different DAG species exhibit preferential binding to a host of effector proteins, thereby activating distinct downstream pathways. This guide provides a comparative analysis of how key lipid-binding proteins, such as Protein Kinase C (PKC), Ras Guanine (B1146940) Nucleotide Releasing Proteins (RasGRPs), and Munc13, cross-react with different diacylglycerols, supported by experimental data and detailed methodologies.

Key Diacylglycerol-Binding Protein Families

Cellular responses to DAG are mediated by proteins containing a conserved C1 domain, the primary DAG/phorbol (B1677699) ester binding module.[4][5] While sharing this common domain, these protein families display distinct affinities and specificities for various DAG structures.

  • Protein Kinase C (PKC): A family of serine/threonine kinases central to signal transduction.[1] Conventional (e.g., PKCα, PKCγ) and novel (e.g., PKCδ, PKCε) isoforms are all activated by DAG, but their activation thresholds and responses to different DAGs can vary significantly.[6][7]

  • Ras Guanine Nucleotide Releasing Proteins (RasGRPs): These proteins act as guanine nucleotide exchange factors (GEFs) for Ras family GTPases, providing a direct link between DAG signaling and the Ras/MAPK pathway.[8][9][10]

  • Munc13: Essential presynaptic proteins involved in neurotransmitter release.[4][11][12] Their C1 domains bind DAG, which is crucial for augmenting vesicle priming and fusion at the synapse.[4][12]

Comparative Analysis of Binding Affinity and Specificity

The interaction between a C1 domain and a specific DAG species is influenced by the fine-grained structure of the binding pocket and the physicochemical properties of the DAG molecule.[13][14] This leads to differential recruitment and activation of effector proteins.

Table 1: Cross-Reactivity of Protein Kinase C (PKC) Isoforms with Diacylglycerols
PKC IsoformDiacylglycerol (DAG) SpeciesObservationExperimental MethodReference
PKCε Endogenous DAGsExhibits higher binding affinity compared to PKCα.Live-Cell Imaging[6]
PKCε di-octanoyl-sn-glycerol (DOG)Recruited to the plasma membrane at low concentrations (20–100 μM).Live-Cell Imaging[6]
PKCα di-octanoyl-sn-glycerol (DOG)Requires ~10-fold higher concentrations for similar membrane association compared to PKCε.Live-Cell Imaging[6]
PKCα (C1A domain) DAGHigh affinity; critical for DAG-induced activation of the full-length protein.Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR)[7]
PKCα (C1B domain) Phorbol EsterHigh affinity (lower affinity for DAG compared to C1A).ITC, SPR[7]
PKCγ (C1A & C1B domains) DAG & Phorbol EsterBoth domains have comparably high affinities for both ligands.ITC, SPR[7]
Table 2: Comparison of DAG-Binding Properties Across Different Protein Families
ProteinDomain FeatureLigand Affinity/SelectivityFunctional ImplicationReference
Munc13-1 Occluded C1 binding siteRequires a significant conformational change for ligand binding, suggesting a lower DAG affinity compared to PKCs.May require higher DAG levels for activation, uncoupling it from other DAG-mediated processes.[4][5]
PKCδ Open C1 binding siteLigand binding requires little conformational change.Can be activated at lower DAG concentrations.[4][5]
RasGRP1 Single C1 domainHigh affinity for phorbol esters (Kd ~0.58 nM), comparable to PKC. Less dependent on acidic phospholipids (B1166683) than PKCα.Provides a direct, high-affinity link between DAG generation and Ras activation.[9]
PKCθ C1a+C1b domainsShows distinct localization from RasGRP1 in T-cells, suggesting binding to different DAG pools or microdomains.Divergent localization allows for distinct functional roles despite both being activated by DAG.[15][16]

Signaling Pathways and Experimental Workflows

Visualizing the relationships between molecules and the steps in an experimental protocol is crucial for understanding the complex interplay in DAG signaling.

DAG Signaling Pathway

The diagram below illustrates a generalized pathway where an external signal leads to the production of DAG and the subsequent activation of divergent downstream effectors.

DAG_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_downstream Downstream Signaling Receptor GPCR / RTK PLC Phospholipase C (PLC) Receptor->PLC activates PIP2 PIP2 PLC->PIP2 DAG Diacylglycerol (DAG) PIP2->DAG hydrolysis PKC_mem PKC DAG->PKC_mem recruits & activates RasGRP_mem RasGRP DAG->RasGRP_mem recruits & activates PKC_targets PKC Substrates (Cell Growth, etc.) PKC_mem->PKC_targets phosphorylates Ras_targets Ras-GTP -> MAPK (Proliferation, etc.) RasGRP_mem->Ras_targets activates Agonist Agonist Agonist->Receptor PKC_cyto Inactive PKC PKC_cyto->PKC_mem translocates RasGRP_cyto Inactive RasGRP RasGRP_cyto->RasGRP_mem translocates Experimental_Workflow cluster_workflow Liposome Co-sedimentation Assay Workflow A Step 1: Prepare Liposomes (e.g., PC/PS + specific DAG) B Step 2: Incubate Purified Protein with Liposomes A->B C Step 3: High-Speed Centrifugation (Ultracentrifugation) B->C D Step 4: Separate Supernatant (Unbound Protein) and Pellet (Liposomes + Bound Protein) C->D E Step 5: Analyze Fractions by SDS-PAGE and Western Blot D->E F Step 6: Quantify Bound vs. Unbound Protein E->F

References

Elevated Diacylglycerol Levels: A Quantitative Comparison in Diseased Versus Healthy Tissues

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of diacylglycerol accumulation in various pathologies, providing researchers and drug development professionals with comparative data and detailed experimental methodologies.

Diacylglycerol (DAG) is a critical second messenger involved in a multitude of cellular signaling pathways. Its levels are tightly regulated in healthy tissues. However, dysregulation of DAG metabolism has been increasingly implicated in the pathogenesis of numerous diseases, including neurodegenerative disorders, metabolic syndrome, and cancer. This guide provides a quantitative comparison of DAG levels in affected tissues compared to healthy controls, supported by experimental data from various studies.

Quantitative Data Summary

The following tables summarize the quantitative changes in diacylglycerol levels observed in diseased tissues compared to healthy controls across different pathologies.

Table 1: Diacylglycerol Levels in Neurodegenerative Diseases

DiseaseTissue/SampleMethod of QuantificationQuantitative Change in DAG LevelsReference
Parkinson's Disease (PD) Frontal CortexHigh-Resolution Mass SpectrometrySignificantly increased[1]
Lewy Body Disease (LBD) Frontal CortexHigh-Resolution Mass SpectrometrySignificantly increased[1]
Alzheimer's Disease (AD) Frontal CortexHigh-Resolution Mass SpectrometrySignificantly increased[1]
Mild Cognitive Impairment (MCI) Frontal Cortex & PlasmaTandem Mass SpectrometrySignificantly elevated

Data presented as reported in the cited literature. "Significantly increased/elevated" indicates a statistically significant difference (p < 0.05) as determined in the respective studies.

Table 2: Diacylglycerol Levels in Metabolic Diseases

Disease/ConditionModelTissueMethod of QuantificationQuantitative Change in DAG LevelsReference
Insulin Resistance ob/ob MiceLiverShotgun Lipidomics16-fold increase in total DAG mass[2]
High-Fat Diet-Induced Obesity MiceVisceral & Subcutaneous Adipose TissueNot Specified2.5-fold and 2.9-fold increase, respectively

Data from preclinical models, providing insights into the metabolic dysregulation of DAG.

Table 3: Diacylglycerol Levels in Cancer

Cancer TypeObservationImplicationReference
Various Cancers Altered expression of genes involved in DAG metabolismImbalances in DAG generation and termination are associated with tumor initiation, progression, and metastasis.[3]
Prostate Cancer Androgen-dependent accumulation of lipid dropletsSuggests a role for altered lipid metabolism, including DAG pathways, in aggressive cancer phenotypes.[4]

Quantitative data for specific cancer types vs. normal tissue is an area of active research, with current literature primarily focusing on the mechanistic roles of DAG signaling.

Experimental Protocols

The quantification of diacylglycerol levels in biological samples is most commonly and accurately achieved through mass spectrometry-based lipidomics approaches. Below is a generalized, detailed methodology for the analysis of DAG species.

Protocol: Quantification of Diacylglycerol by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

1. Sample Preparation and Lipid Extraction:

  • Tissue Homogenization: Weigh 20-40 mg of frozen tissue and homogenize in a suitable buffer on ice.

  • Lipid Extraction (Bligh-Dyer Method):

    • To the tissue homogenate, add a 2:1:0.8 mixture of chloroform:methanol:water.

    • Vortex vigorously for 2 minutes and then centrifuge at 3000 x g for 10 minutes to separate the phases.

    • Carefully collect the lower organic phase (containing lipids) using a glass syringe.

    • Dry the lipid extract under a stream of nitrogen gas.

    • Resuspend the dried lipid pellet in an appropriate volume of a suitable solvent (e.g., 2:1 chloroform:methanol) for LC-MS/MS analysis.

2. (Optional) Derivatization for Enhanced Detection:

  • For certain applications, derivatization of the hydroxyl group of DAG can improve ionization efficiency and chromatographic separation. A common method involves reaction with reagents like dimethylglycine (DMG) to introduce a charged tag.

3. Liquid Chromatography (LC) Separation:

  • Column: A C18 reversed-phase column is typically used for the separation of different DAG species.

  • Mobile Phase: A gradient of two solvents is commonly employed. For example:

  • Gradient: A typical gradient would start with a low percentage of Solvent B, which is gradually increased over the run to elute the more hydrophobic DAG species.

  • Flow Rate: A flow rate of 0.2-0.5 mL/min is standard.

4. Tandem Mass Spectrometry (MS/MS) Detection:

  • Ionization: Electrospray ionization (ESI) in positive ion mode is most commonly used for DAG analysis.

  • Analysis Mode: Multiple Reaction Monitoring (MRM) is a highly sensitive and specific method for quantifying known lipid species. This involves selecting a specific precursor ion (the intact DAG molecule) and a specific product ion (a fragment generated by collision-induced dissociation).

  • Data Analysis: The peak areas of the different DAG species are integrated. Quantification is achieved by comparing the peak areas of the endogenous DAGs to those of a known amount of an internal standard (a non-naturally occurring DAG species added to the sample before extraction).

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways involving diacylglycerol and a typical experimental workflow for its quantification.

DAG_Signaling_Pathway extracellular_stimuli Extracellular Stimuli (e.g., Hormones, Growth Factors) receptor Cell Surface Receptor extracellular_stimuli->receptor Binds plc Phospholipase C (PLC) receptor->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes ip3 IP3 pip2->ip3 dag Diacylglycerol (DAG) pip2->dag er Endoplasmic Reticulum ip3->er Binds to receptor on pkc Protein Kinase C (PKC) dag->pkc Recruits and Activates other_effectors Other DAG Effectors (e.g., RasGRPs, Munc13) dag->other_effectors Activates cellular_responses Cellular Responses (Proliferation, Differentiation, Apoptosis) pkc->cellular_responses Phosphorylates targets leading to ca2 Ca2+ release er->ca2 Induces ca2->pkc Co-activates other_effectors->cellular_responses Mediate

Caption: Diacylglycerol (DAG) signaling pathway.

Experimental_Workflow sample_collection 1. Tissue Sample Collection (Healthy vs. Diseased) lipid_extraction 2. Lipid Extraction sample_collection->lipid_extraction lc_separation 3. LC Separation lipid_extraction->lc_separation ms_detection 4. MS/MS Detection lc_separation->ms_detection data_analysis 5. Data Analysis & Quantification ms_detection->data_analysis comparison 6. Quantitative Comparison data_analysis->comparison

Caption: Experimental workflow for DAG quantification.

References

A Researcher's Guide to Validating the Purity of Synthetic 1,2-Di-(9Z-hexadecenoyl)-sn-glycerol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity of signaling lipids like 1,2-Di-(9Z-hexadecenoyl)-sn-glycerol is paramount for the validity and reproducibility of experimental results. This guide provides a comparative overview of analytical techniques for purity validation, compares the subject lipid with common alternatives, and offers detailed experimental protocols.

Comparative Analysis of Purity

While direct head-to-head purity comparisons in peer-reviewed literature are scarce, a survey of commercially available synthetic diacylglycerols provides valuable insight into the expected purity levels for these research-grade lipids. The following table summarizes the stated purity of this compound's close structural analogs and common alternatives, as specified by prominent suppliers.

Product NameSupplierStated PurityAnalytical Method
1,2-Dipalmitoyl-sn-glycerolSigma-Aldrich≥99%Not Specified
1,2-Dipalmitoyl-sn-glycerolCayman Chemical≥95%Not Specified
1,2-Dioleoyl-sn-glycerolNational Analytical Corporation97%Not Specified
1,2-Dioctanoyl-sn-glycerol (08:0 DG)Avanti Polar Lipids>99%TLC
1,2-Didecanoyl-sn-glycerol (10:0 DG)Avanti Polar Lipids>99%TLC
1-Oleoyl-2-acetyl-sn-glycerol (OAG)Sigma-Aldrich≥97%HPLC
1,2-Dimyristoyl-sn-glycerolCayman Chemical≥98%Not Specified

It is important to note that the seemingly straightforward purity percentages can mask the presence of critical impurities, such as the regioisomer 1,3-diacylglycerol or enantiomeric impurities (2,3-diacyl-sn-glycerol), which may not be resolved by standard analytical techniques. Therefore, a multi-pronged approach to purity validation is highly recommended.

Experimental Protocols for Purity Validation

A comprehensive assessment of this compound purity involves a combination of chromatographic and spectroscopic techniques to identify and quantify potential impurities.

Thin-Layer Chromatography (TLC)

TLC is a rapid and cost-effective method for the initial assessment of lipid purity and for separating different lipid classes.

  • Stationary Phase: Silica (B1680970) gel 60 plates. For separating 1,2- and 1,3-diacylglycerol isomers, silica gel plates impregnated with boric acid can be used.

  • Mobile Phase: A common mobile phase for separating neutral lipids is a mixture of hexane (B92381) and diethyl ether. For better separation of diacylglycerol isomers, a solvent system such as hexane:diethyl ether:acetic acid (70:30:1, v/v/v) can be employed.

  • Visualization: The spots can be visualized by spraying with a solution of 10% phosphomolybdic acid in ethanol (B145695) followed by heating.[1] Alternatively, a combination of 10% sulfuric acid in methanol (B129727) followed by phosphomolybdic acid spray can enhance visualization.[1]

  • Interpretation: The presence of multiple spots indicates the presence of impurities. The relative abundance can be semi-quantitatively assessed by the intensity and size of the spots.

High-Performance Liquid Chromatography (HPLC)

HPLC offers higher resolution and quantitative capabilities compared to TLC. Chiral HPLC is particularly crucial for determining enantiomeric purity.

  • Normal-Phase HPLC for Regioisomer Separation:

    • Column: A silica-based column is typically used.

    • Mobile Phase: A gradient of isopropanol (B130326) in hexane is effective for separating 1,2- and 1,3-diacylglycerol isomers.

    • Detection: An Evaporative Light Scattering Detector (ELSD) or a UV detector (if the molecule is derivatized) can be used.

  • Chiral HPLC for Enantiomeric Purity:

    • Derivatization: Diacylglycerols can be derivatized with a chiral reagent such as (S)-(+)-1-(1-naphthyl)ethyl isocyanate to form diastereomers.

    • Column: A normal-phase silica column can then be used to separate these diastereomers.

    • Mobile Phase: A non-polar mobile phase like hexane with a small percentage of a polar solvent like isopropanol or ethyl acetate (B1210297) is typically used.[2]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for identifying the fatty acid composition of the diacylglycerol and for detecting volatile impurities.

  • Derivatization: The diacylglycerol must first be derivatized to increase its volatility. This is typically done by converting the hydroxyl group to a trimethylsilyl (B98337) (TMS) ether.

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms) is suitable for separating the derivatized diacylglycerols.

  • Temperature Program: A temperature gradient is used to elute the compounds, for example, starting at 150°C and ramping up to 350°C.

  • Mass Spectrometry: Electron ionization (EI) is commonly used. The fragmentation pattern can provide information about the structure of the fatty acid chains and the glycerol (B35011) backbone.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are invaluable for confirming the overall structure of the molecule and for identifying and quantifying impurities without the need for derivatization.

  • ¹H NMR: Can be used to determine the ratio of different acyl chains and to identify the signals corresponding to the glycerol backbone protons, which will differ for 1,2- and 1,3-isomers.[4][5]

  • ¹³C NMR: Provides detailed information about the carbon skeleton, including the carbonyl carbons of the ester groups and the carbons of the glycerol backbone, which are sensitive to the positions of the acyl chains.[4][6]

  • Chiral NMR: The use of chiral solvating agents can allow for the differentiation of enantiomers.

Visualizing Experimental Workflows and Signaling Pathways

To aid in the conceptualization of the purity validation process and the biological context of this compound, the following diagrams have been generated.

Purity_Validation_Workflow Purity Validation Workflow for Synthetic Diacylglycerol cluster_synthesis Synthesis & Initial Product cluster_analysis Purity Analysis cluster_decision Decision cluster_outcome Outcome Synthesis Chemical Synthesis of This compound Crude_Product Crude Synthetic Product Synthesis->Crude_Product TLC TLC Analysis (Qualitative Screen) Crude_Product->TLC HPLC HPLC Analysis (Regio- & Enantiomeric Purity) TLC->HPLC GC_MS GC-MS Analysis (Fatty Acid Composition) HPLC->GC_MS NMR NMR Spectroscopy (Structural Confirmation) GC_MS->NMR Purity_Check Purity ≥ 99%? NMR->Purity_Check Purification Further Purification Purity_Check->Purification No Use Use in Experiments Purity_Check->Use Yes Purification->TLC

Purity Validation Workflow

DAG_PKC_Signaling_Pathway Diacylglycerol (DAG) Signaling Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol & ER Receptor G-Protein Coupled Receptor or Receptor Tyrosine Kinase PLC Phospholipase C (PLC) Receptor->PLC PIP2 PIP2 PLC->PIP2 DAG 1,2-Diacylglycerol (DAG) PIP2->DAG cleavage IP3 IP3 PIP2->IP3 cleavage PKC_active Active PKC (Membrane) DAG->PKC_active recruits & activates ER Endoplasmic Reticulum (ER) IP3->ER PKC_inactive Inactive PKC (Cytosol) PKC_inactive->PKC_active translocates to membrane Downstream Downstream Substrate Phosphorylation PKC_active->Downstream Ca_release Ca²⁺ Release ER->Ca_release Ca_release->PKC_active co-activates Cellular_Response Cellular Response (e.g., Proliferation, Differentiation) Downstream->Cellular_Response Ligand Extracellular Signal (e.g., Hormone, Growth Factor) Ligand->Receptor

DAG Signaling Pathway

Conclusion

The validation of purity for synthetic this compound is a non-trivial but essential process for ensuring the integrity of research in cell signaling and drug development. While commercial suppliers provide a high degree of purity, researchers should be aware of potential isomeric impurities. By employing a combination of analytical techniques as outlined in this guide, scientists can confidently verify the quality of their lipid reagents, leading to more robust and reproducible experimental outcomes.

References

A Comparative Analysis of 1,2-Di-(9Z-hexadecenoyl)-sn-glycerol and Phorbol Esters: Potency, Pathways, and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A detailed guide to the differential effects of the endogenous Protein Kinase C activator, 1,2-Di-(9Z-hexadecenoyl)-sn-glycerol, and the potent exogenous activators, phorbol (B1677699) esters.

This guide provides a comprehensive comparison of the cellular and molecular effects of this compound, a specific diacylglycerol (DAG), and the widely studied phorbol esters. Both classes of molecules are pivotal tools in signal transduction research, primarily due to their ability to activate Protein Kinase C (PKC) and other C1 domain-containing proteins. However, their distinct physicochemical properties lead to significant differences in their potency, duration of action, and downstream cellular consequences. This guide summarizes key quantitative data, details relevant experimental protocols, and visualizes the complex signaling pathways involved.

At a Glance: Key Quantitative Differences

The following table summarizes the available quantitative data for the activation of Protein Kinase C (PKC) by a common phorbol ester, Phorbol 12-Myristate 13-Acetate (PMA), and provides context for the potency of diacylglycerols. Direct quantitative comparison for this compound is limited in the current literature; however, data for structurally similar diacylglycerols are presented to provide a comparative framework.

ParameterPhorbol Esters (PMA)This compound & other DiacylglycerolsKey Differences & Notes
PKC Activation (EC50) ~30-40 nM[1]Potency varies with acyl chain length and saturation. Weak activator compared to phorbol esters.[2]Phorbol esters are significantly more potent activators of PKC than diacylglycerols.
Metabolism Metabolically stable, leading to prolonged cellular effects.[3]Rapidly metabolized by diacylglycerol kinases and lipases.[4]The rapid degradation of diacylglycerols results in a transient signal, whereas phorbol esters induce a sustained signal.
PKC Downregulation Induces pronounced and prolonged downregulation of PKC isoforms upon chronic exposure.[3][5]Does not typically induce significant PKC downregulation due to rapid metabolism.[6][7]The sustained activation by phorbol esters leads to the eventual degradation of PKC, a phenomenon not observed with transient diacylglycerol signaling.
Membrane Interaction Induces an irreversible association of PKC with the cell membrane.[8]Promotes a reversible association of PKC with the cell membrane.[8]This difference in membrane binding contributes to the prolonged signaling by phorbol esters.

Delving Deeper: Signaling Pathways and Mechanisms of Action

Both this compound and phorbol esters exert their primary effects by binding to the C1 domain of a variety of proteins. The most well-characterized of these are the conventional and novel isoforms of Protein Kinase C. Upon binding, these kinases are recruited to the cell membrane, where they become active and phosphorylate a multitude of downstream substrates, leading to a cascade of cellular responses.

However, the signaling pathways activated by these two classes of molecules are not identical. Phorbol esters, due to their metabolic stability, induce a more sustained and potent activation of these pathways. Furthermore, both diacylglycerols and phorbol esters can activate other C1 domain-containing proteins independently of PKC, adding another layer of complexity to their cellular effects.

PKC-Dependent Signaling Pathway

The canonical pathway involves the activation of PKC, which in turn can phosphorylate and activate components of the Mitogen-Activated Protein Kinase (MAPK) cascade, such as Raf, MEK, and ERK. This pathway is crucial in regulating cellular processes like proliferation, differentiation, and survival.

PKC_Pathway cluster_membrane Cell Membrane cluster_cytoplasm DAG_PE This compound or Phorbol Ester PKC_active Active PKC DAG_PE->PKC_active binds & activates PKC_inactive Inactive PKC Raf Raf PKC_active->Raf phosphorylates MEK MEK Raf->MEK phosphorylates ERK ERK MEK->ERK phosphorylates Cellular_Response Cellular Response (Proliferation, Differentiation, etc.) ERK->Cellular_Response

PKC-Dependent MAPK/ERK Signaling Pathway.
Non-PKC Effector Pathways

Recent research has highlighted that not all effects of diacylglycerols and phorbol esters are mediated by PKC.[7][9] Several other proteins containing C1 domains can also be directly activated, leading to distinct downstream signaling events. These include:

  • Ras Guanyl Nucleotide-Releasing Proteins (RasGRPs): These proteins are exchange factors for the small G-protein Ras, a key regulator of cell growth and proliferation.

  • Munc13: A family of proteins crucial for the priming of synaptic vesicles for neurotransmitter release.

  • Chimaerins: These proteins possess Rac-GTPase activating protein (GAP) activity and are involved in regulating the actin cytoskeleton.

  • Protein Kinase D (PKD): A serine/threonine kinase that is activated downstream of PKC but can also be directly activated by diacylglycerols and phorbol esters.

Non_PKC_Pathways cluster_effectors Non-PKC C1 Domain Effectors DAG_PE This compound or Phorbol Ester RasGRP RasGRP DAG_PE->RasGRP Munc13 Munc13 DAG_PE->Munc13 Chimaerin Chimaerin DAG_PE->Chimaerin PKD PKD DAG_PE->PKD Ras_Activation Ras Activation RasGRP->Ras_Activation activates Vesicle_Priming Synaptic Vesicle Priming Munc13->Vesicle_Priming promotes Actin_Regulation Actin Cytoskeleton Regulation Chimaerin->Actin_Regulation regulates Golgi_Trafficking Golgi Vesicular Trafficking PKD->Golgi_Trafficking regulates

Activation of Non-PKC C1 Domain-Containing Proteins.

Experimental Protocols

To aid in the experimental comparison of these two classes of molecules, detailed protocols for key assays are provided below.

In Vitro Protein Kinase C (PKC) Activity Assay

This protocol outlines a common method for measuring the activity of PKC in response to activators like diacylglycerols and phorbol esters.

PKC_Assay_Workflow Start Start Prepare_Reaction Prepare Reaction Mix (Buffer, Phospholipid, Ca2+, PKC enzyme, Substrate peptide) Start->Prepare_Reaction Add_Activator Add Activator (this compound or Phorbol Ester) Prepare_Reaction->Add_Activator Initiate_Reaction Initiate Reaction with [γ-32P]ATP Add_Activator->Initiate_Reaction Incubate Incubate at 30°C Initiate_Reaction->Incubate Stop_Reaction Spot Reaction Mixture onto Phosphocellulose Paper Incubate->Stop_Reaction Wash Wash Paper to Remove Unincorporated [γ-32P]ATP Stop_Reaction->Wash Quantify Quantify Incorporated 32P (Scintillation Counting) Wash->Quantify End End Quantify->End

Workflow for an In Vitro PKC Activity Assay.

Methodology:

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing a buffer (e.g., 20 mM Tris-HCl, pH 7.5), phospholipids (B1166683) (e.g., phosphatidylserine), CaCl2, purified PKC enzyme, and a specific PKC substrate peptide.

  • Activator Addition: Add the desired concentration of this compound or a phorbol ester (e.g., PMA) to the reaction tube. A vehicle control (e.g., DMSO) should be run in parallel.

  • Reaction Initiation: Initiate the kinase reaction by adding [γ-32P]ATP.

  • Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 10-20 minutes).

  • Reaction Termination: Stop the reaction by spotting an aliquot of the reaction mixture onto a phosphocellulose paper disc.

  • Washing: Wash the phosphocellulose paper discs extensively with a wash buffer (e.g., 0.75% phosphoric acid) to remove unincorporated [γ-32P]ATP.

  • Quantification: Measure the amount of 32P incorporated into the substrate peptide using a scintillation counter. The activity is typically expressed as pmol of phosphate (B84403) transferred per minute per mg of enzyme.

Western Blot for ERK Activation (Phospho-ERK)

This protocol describes the detection of activated ERK (phosphorylated ERK) in cell lysates following treatment with diacylglycerols or phorbol esters.

Methodology:

  • Cell Culture and Treatment: Plate cells at an appropriate density and grow to the desired confluency. Treat the cells with varying concentrations of this compound or a phorbol ester for different time points.

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each cell lysate using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for phosphorylated ERK (p-ERK).

    • Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system and visualize by autoradiography or a digital imaging system.

  • Normalization: To ensure equal protein loading, the membrane should be stripped and re-probed with an antibody against total ERK. The p-ERK signal can then be normalized to the total ERK signal.

Conclusion

The choice between using this compound and phorbol esters in research depends critically on the experimental goals. Diacylglycerols, with their rapid metabolism, are ideal for studying the transient and physiological activation of C1 domain-containing proteins. In contrast, the potent and sustained action of phorbol esters makes them valuable tools for maximizing and prolonging a signaling response, though their non-physiological persistence and broader activation profile must be considered when interpreting results. Understanding the distinct properties and signaling consequences of these two classes of activators is essential for the accurate design and interpretation of experiments in the field of signal transduction.

References

Navigating the Crossroads of Cellular Communication: A Comparative Guide to 1,2-Diacyl-sn-glycerol Signaling Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricacies of cellular signaling is paramount. Among the key players in these complex networks is 1,2-diacyl-sn-glycerol (DAG), a lipid second messenger pivotal in a multitude of physiological and pathological processes. This guide provides a comparative overview of DAG signaling pathways, supported by quantitative data and detailed experimental protocols to aid in the design and interpretation of research in this dynamic field.

Introduction to 1,2-Diacyl-sn-glycerol (DAG)

1,2-diacyl-sn-glycerol is a critical signaling lipid and an intermediate in various lipid biosynthetic pathways. Its primary role as a second messenger begins with the activation of G protein-coupled receptors (GPCRs) and receptor tyrosine kinases (RTKs). This activation triggers the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) by phospholipase C (PLC), yielding DAG and inositol (B14025) 1,4,5-trisphosphate (IP3).[1][2] DAG exerts its influence by binding to a conserved cysteine-rich motif known as the C1 domain, present in a diverse array of protein families.[3]

Major DAG Effector Protein Families: A Comparative Overview

The cellular response to DAG is dictated by the specific effector proteins that are recruited and activated. These proteins, all containing a characteristic C1 domain, translate the lipid signal into downstream cellular actions. The most well-characterized of these families include Protein Kinase C (PKC), Ras Guanine (B1146940) Nucleotide Releasing Proteins (RasGRPs), Munc13, and Chimaerins.

Protein Kinase C (PKC)

The PKC family of serine/threonine kinases represents the first-discovered and most extensively studied class of DAG effectors.[3] Upon binding to DAG, conventional and novel PKC isoforms are recruited to the cell membrane, where they are activated. This activation leads to the phosphorylation of a wide range of substrate proteins, influencing processes such as cell proliferation, differentiation, and apoptosis.[4] For instance, in T-lymphocytes, the novel isoform PKCθ is essential for T-cell receptor (TCR) signaling.[1]

Ras Guanine Nucleotide Releasing Proteins (RasGRPs)

RasGRPs are a family of guanine exchange factors (GEFs) that provide a direct link between DAG signaling and the activation of Ras family small GTPases.[1][5] By recruiting RasGRPs to the membrane, DAG facilitates the exchange of GDP for GTP on Ras, leading to its activation and the subsequent engagement of downstream pathways like the MAPK/Erk cascade.[1][6] In T-cells, RasGRP1 is crucial for T-cell activation and proliferation.[1] Notably, the activation of RasGRP1 can also be modulated by PKC-mediated phosphorylation, highlighting the crosstalk between these two major DAG signaling arms.[7][8]

Other Key DAG Effectors

Beyond PKC and RasGRPs, other proteins containing C1 domains play critical roles in DAG signaling. These include Munc13 isoforms, which are essential for synaptic vesicle priming in neurons, and chimaerins , which are Rac-GTPase activating proteins involved in cytoskeletal regulation. The diverse functions of these effector families underscore the broad physiological impact of DAG signaling.

Quantitative Comparison of DAG-Effector Interactions

The affinity of different C1 domains for DAG is a key determinant of the cellular response to varying levels of this second messenger. Subtle differences in these binding affinities can dictate which signaling pathways are activated.

Effector Protein (C1 Domain)LigandBinding Affinity (Kd)Experimental Method
PKCα (C1B)1,2-dioctanoyl-sn-glycerol (DOG)24.2 µMNMR Spectroscopy
PKCα (C1B, Y123W mutant)1,2-dioctanoyl-sn-glycerol (DOG)<0.23 µMNMR Spectroscopy

This table summarizes the binding affinity of the C1B domain of PKCα and a high-affinity mutant for a DAG analog. The significant increase in affinity with a single amino acid substitution highlights the molecular determinants of DAG binding.[9]

Regulation of DAG Signaling: The Role of Diacylglycerol Kinases (DGKs)

The cellular levels of DAG are tightly controlled. Diacylglycerol kinases (DGKs) play a crucial role in terminating DAG signaling by phosphorylating it to produce phosphatidic acid (PA).[10][11] This enzymatic conversion not only attenuates DAG-mediated pathways but also generates another signaling lipid, PA, adding another layer of complexity to the signaling network.[10][11] The different isoforms of DGK exhibit distinct subcellular localizations and regulatory mechanisms, allowing for precise spatial and temporal control of DAG signaling.[12]

Visualizing DAG Signaling Pathways

To better understand the flow of information in these pathways, graphical representations are invaluable.

DAG_Signaling_Overview GPCR_RTK GPCR / RTK PLC Phospholipase C (PLC) GPCR_RTK->PLC IP3 IP3 PLC->IP3 DAG 1,2-Diacyl-sn-glycerol (DAG) PLC->DAG PIP2 PIP2 PIP2->PLC hydrolysis PKC Protein Kinase C (PKC) DAG->PKC RasGRP RasGRP DAG->RasGRP Other_Effectors Other Effectors (Munc13, Chimaerins) DAG->Other_Effectors DGK Diacylglycerol Kinase (DGK) DAG->DGK phosphorylation Downstream_PKC Downstream Signaling PKC->Downstream_PKC Ras Ras Activation RasGRP->Ras Downstream_Ras Downstream Signaling Ras->Downstream_Ras PA Phosphatidic Acid (PA) DGK->PA

Overview of DAG generation and downstream signaling pathways.

Experimental Protocols for Studying DAG Signaling

Accurate quantification of DAG and the analysis of its interactions with effector proteins are crucial for dissecting these signaling pathways.

Quantification of Cellular Diacylglycerol

1. Lipid Extraction:

  • For adherent cells, wash with cold PBS and scrape into methanol. For suspension cells, pellet and wash with cold PBS before resuspending in methanol.

  • Sonicate the cell suspension on ice.

  • Perform a Bligh-Dyer extraction by adding chloroform (B151607) and 1 M NaCl.

  • Vortex thoroughly and centrifuge to separate the phases.

  • Collect the lower organic phase containing the lipids.

2. DAG Kinase Assay: [13][14]

  • This method relies on the enzymatic conversion of DAG to radiolabeled phosphatidic acid by a DAG kinase.[13][14]

  • Dry the lipid extract and resuspend in a solubilizing buffer containing octyl-β-D-glucoside and cardiolipin.

  • Incubate the resuspended lipids with E. coli DAG kinase and [γ-33P]-ATP.

  • Stop the reaction and re-extract the lipids.

  • Separate the radiolabeled phosphatidic acid using thin-layer chromatography (TLC).

  • Quantify the amount of radioactivity incorporated, which is proportional to the amount of DAG in the original sample.

3. Mass Spectrometry (MS): [15]

  • MS-based methods, particularly when coupled with liquid chromatography (LC-MS/MS), offer a highly sensitive and specific means of quantifying different molecular species of DAG.[4][15]

  • After lipid extraction, samples are introduced into the mass spectrometer.

  • DAG species are identified and quantified based on their mass-to-charge ratio and fragmentation patterns.

Experimental Workflow: DAG Quantification

DAG_Quantification_Workflow Start Cell Sample Extraction Lipid Extraction (e.g., Bligh-Dyer) Start->Extraction DAG_Kinase_Assay DAG Kinase Assay Extraction->DAG_Kinase_Assay Mass_Spec Mass Spectrometry (LC-MS/MS) Extraction->Mass_Spec TLC Thin-Layer Chromatography (TLC) DAG_Kinase_Assay->TLC Quantification Radioactivity Quantification TLC->Quantification Data_Analysis Data Analysis Quantification->Data_Analysis Mass_Spec->Data_Analysis

Comparative workflow for DAG quantification methods.

Conclusion

The 1,2-diacyl-sn-glycerol signaling network is a complex and highly regulated system that plays a central role in a vast array of cellular processes. A deeper understanding of the quantitative and mechanistic details of these pathways is essential for the development of novel therapeutic strategies targeting diseases in which DAG signaling is dysregulated, such as cancer, metabolic disorders, and immune diseases. The comparative data and standardized protocols presented in this guide serve as a valuable resource for researchers navigating this intricate and exciting field of study.

References

Safety Operating Guide

Essential Safety and Operational Guidance for Handling 1,2-Di-(9Z-hexadecenoyl)-sn-glycerol

Author: BenchChem Technical Support Team. Date: December 2025

This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with 1,2-Di-(9Z-hexadecenoyl)-sn-glycerol. The following procedures are designed to ensure safe handling, operation, and disposal of this lipid compound in a laboratory setting.

Hazard Assessment and Personal Protective Equipment (PPE)

A minimum level of PPE is required for anyone working in a laboratory where chemical, biological, or radiological hazards are present.[3] This includes a lab coat, protective eyewear, long pants, and closed-toe shoes.[3] This basic attire must be supplemented with specific PPE based on the nature of the tasks being performed.[3]

Table 1: Personal Protective Equipment (PPE) Requirements

Body PartRequired PPESpecificationsRationale
Torso Laboratory CoatFire-resistant recommended when handling flammable materials. Must be buttoned closed.Protects clothing and skin from chemical splashes and spills.[4][5]
Hands Disposable Nitrile GlovesMinimum requirement for incidental exposure. Change immediately after chemical contact. Double gloving may be necessary for increased protection.Protects hands from direct contact with hazardous materials.[3][4][6]
Eyes and Face Safety Glasses with Side Shields or GogglesMust be marked with "Z87" to signify adherence to ANSI Z87 standards.Shields eyes from chemical splashes, dust, and flying debris.[3]
Eyes and Face (High Splash Risk) Face Shield (in addition to safety glasses or goggles)To be worn during activities with a high risk of splashing, such as pouring large volumes.Provides an additional layer of protection for the entire face from splashes.[3][6]
Respiratory N95 Respirator or Multi-purpose Combination Respirator Cartridge (US)Required when working with volatile chemicals or in poorly ventilated areas.Protects against inhalation of harmful vapors or aerosols.[5][7]

Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling this compound is essential to maintain a safe laboratory environment. The following workflow outlines the key steps from preparation to post-experiment cleanup.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_sds Review SDS of Similar Compounds prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_workspace Prepare Work Area (e.g., Fume Hood) prep_ppe->prep_workspace handle_weigh Weigh Compound prep_workspace->handle_weigh handle_dissolve Dissolve in Appropriate Solvent handle_weigh->handle_dissolve handle_transfer Transfer Solution handle_dissolve->handle_transfer cleanup_decontaminate Decontaminate Work Surfaces handle_transfer->cleanup_decontaminate cleanup_dispose Dispose of Waste cleanup_decontaminate->cleanup_dispose cleanup_remove_ppe Remove PPE cleanup_dispose->cleanup_remove_ppe cleanup_wash Wash Hands Thoroughly cleanup_remove_ppe->cleanup_wash

Figure 1. Step-by-step workflow for handling this compound.

Disposal Plan

Proper disposal of chemical waste is critical to prevent environmental contamination and ensure laboratory safety.

Table 2: Disposal Guidelines for this compound Waste

Waste TypeDisposal Procedure
Solid Waste (unused compound, contaminated consumables)Dispose of in a designated, labeled hazardous waste container.
Liquid Waste (solutions containing the compound)Collect in a sealed, properly labeled hazardous waste container. Do not pour down the drain.
Contaminated Sharps (needles, Pasteur pipettes)Place in a designated sharps container for hazardous chemical waste.

All waste must be disposed of in accordance with institutional and local regulations. If you have any questions, contact your institution's Environmental Health and Safety (EHS) department for guidance.[8]

Emergency Procedures

In the event of an exposure or spill, immediate action is necessary.

G cluster_exposure Exposure Response cluster_spill Spill Response exposure Exposure Occurs skin_contact Skin Contact: Wash with soap and water for 15 min. exposure->skin_contact eye_contact Eye Contact: Rinse with water for 15 min. exposure->eye_contact inhalation Inhalation: Move to fresh air. exposure->inhalation seek_medical Seek Medical Attention skin_contact->seek_medical eye_contact->seek_medical inhalation->seek_medical spill Spill Occurs evacuate Evacuate Area (if large spill) spill->evacuate absorb Absorb Spill with Inert Material spill->absorb collect Collect and Place in Waste Container absorb->collect clean Clean Spill Area collect->clean

Figure 2. Emergency response procedures for exposure and spills.

By adhering to these safety protocols, researchers can minimize risks and ensure a safe working environment when handling this compound. Always prioritize safety and consult your institution's safety guidelines.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.